molecular formula C6H14N2O B147215 4-Morpholinamine,3,3-dimethyl-(9CI) CAS No. 127957-05-5

4-Morpholinamine,3,3-dimethyl-(9CI)

Cat. No.: B147215
CAS No.: 127957-05-5
M. Wt: 130.19 g/mol
InChI Key: JIMQPCDIXTVWQM-UHFFFAOYSA-N
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Description

4-Morpholinamine,3,3-dimethyl-(9CI), also known as 4-Morpholinamine,3,3-dimethyl-(9CI), is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Morpholinamine,3,3-dimethyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholinamine,3,3-dimethyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethylmorpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2)5-9-4-3-8(6)7/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMQPCDIXTVWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 4-Morpholinamine, 3,3-dimethyl-(9CI)"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Morpholinamine, 3,3-dimethyl-(9CI)

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Morpholinamine, 3,3-dimethyl-(9CI), a specialized heterocyclic amine with potential applications in pharmaceutical and materials science research. Given the absence of a direct, one-pot synthesis in publicly available literature, this document outlines a robust, two-stage strategy. The first stage focuses on the formation of the core heterocyclic structure, 3,3-dimethylmorpholine. The second, and more critical stage, details the N-amination of this intermediate to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for each transformation.

Introduction and Strategic Overview

4-Morpholinamine, 3,3-dimethyl-(9CI), with CAS number 13745-41-6, is a unique morpholine derivative characterized by a gem-dimethyl substitution at the 3-position and an amino group at the 4-position (the nitrogen atom). The morpholine scaffold is a ubiquitous feature in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The specific substitution pattern of the target compound suggests its potential as a constrained building block in the design of novel bioactive molecules.

The synthesis of this compound is not trivial and requires a multi-step approach. Our proposed strategy is bifurcated into two primary phases:

  • Phase 1: Synthesis of the 3,3-Dimethylmorpholine Core. This phase addresses the construction of the foundational heterocyclic ring system.

  • Phase 2: N-Amination of the Secondary Amine. This phase focuses on the introduction of the crucial amino group onto the morpholine nitrogen.

This guide will elaborate on each phase, providing detailed protocols and the scientific rationale behind the chosen methodologies.

Phase 1: Synthesis of the 3,3-Dimethylmorpholine Intermediate

The immediate precursor to our target molecule is 3,3-dimethylmorpholine (CAS 59229-63-9). This compound is commercially available from several chemical suppliers, which is the recommended route for expediency in many research settings.[1][2][3][4] However, for the purpose of a comprehensive guide and for situations requiring de novo synthesis, a plausible synthetic route is presented below.

The construction of the morpholine ring is typically achieved through the cyclization of a suitable amino alcohol.[5][6] For 3,3-dimethylmorpholine, the logical starting material is 2-amino-2-methyl-1-propanol. The synthesis involves a cyclization reaction with a two-carbon electrophile, such as a dihaloethane or a protected equivalent.

Proposed Synthesis of 3,3-Dimethylmorpholine

A common and effective method for morpholine synthesis involves the reaction of an amino alcohol with a bis-electrophile. Here, we adapt a general procedure for the synthesis of morpholines from 1,2-amino alcohols.

Reaction Scheme:

Synthesis_of_3_3_dimethylmorpholine amino_alcohol 2-Amino-2-methyl-1-propanol intermediate Intermediate (not isolated) amino_alcohol->intermediate + 1,2-Dichloroethane (Base, Heat) dihaloethane 1,2-Dichloroethane product 3,3-Dimethylmorpholine intermediate->product Intramolecular Cyclization

Figure 1: Proposed synthesis of 3,3-dimethylmorpholine.

Experimental Protocol: Synthesis of 3,3-Dimethylmorpholine

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 1,2-Dichloroethane

  • Sodium Carbonate (Na₂CO₃)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (for extraction)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in DMF, add powdered sodium carbonate (2.5 eq).

  • Heat the mixture to approximately 80-90 °C with vigorous stirring.

  • Slowly add 1,2-dichloroethane (1.1 eq) to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction at 90-100 °C for 12-18 hours, monitoring the progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield pure 3,3-dimethylmorpholine.

Causality and Experimental Choices:

  • Base: Sodium carbonate is used as a base to deprotonate the amino and hydroxyl groups of the amino alcohol, facilitating its nucleophilic attack on the dichloroethane.

  • Solvent: A high-boiling point polar aprotic solvent like DMF is chosen to ensure the reactants remain in solution and to allow for the reaction to be conducted at an elevated temperature to drive the cyclization.

  • Purification: Distillation is an effective method for purifying the final product due to its relatively low boiling point.

Phase 2: N-Amination of 3,3-Dimethylmorpholine

The introduction of an amino group onto the nitrogen of a secondary amine is a challenging transformation. Direct amination is often difficult. A more reliable and widely practiced method involves a two-step process: N-nitrosation followed by reduction . This approach is well-documented for the synthesis of N-aminopiperidines and N-aminomorpholines.[7]

Step 2a: N-Nitrosation of 3,3-Dimethylmorpholine

Reaction Scheme:

N_Nitrosation_of_3_3_dimethylmorpholine dimethylmorpholine 3,3-Dimethylmorpholine nitroso_product N-Nitroso-3,3-dimethylmorpholine dimethylmorpholine->nitroso_product 0-5 °C nitrite Sodium Nitrite (NaNO₂) nitrite->nitroso_product 0-5 °C acid Hydrochloric Acid (HCl) acid->nitroso_product 0-5 °C

Figure 2: N-Nitrosation of 3,3-dimethylmorpholine.

Experimental Protocol: N-Nitrosation

Materials:

  • 3,3-Dimethylmorpholine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,3-dimethylmorpholine (1.0 eq) in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to bring the pH to approximately 3.

  • In a separate flask, prepare a solution of sodium nitrite (1.2 eq) in water.

  • Add the sodium nitrite solution dropwise to the stirred solution of 3,3-dimethylmorpholine hydrochloride, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Extract the reaction mixture with dichloromethane (3 x volumes).

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-nitroso-3,3-dimethylmorpholine. This intermediate is often used in the next step without further purification.

Causality and Experimental Choices:

  • Temperature Control: The reaction is conducted at low temperatures to control the exothermic reaction and to prevent the decomposition of nitrous acid, which is formed in situ.

  • Acidic Conditions: An acidic medium is required to generate nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent.

  • Work-up: The sodium bicarbonate wash is crucial to neutralize any remaining acid.

Step 2b: Reduction of N-Nitroso-3,3-dimethylmorpholine

The reduction of the N-nitroso group to an amino group can be achieved using various reducing agents. A particularly effective and green method described in the literature for the synthesis of 4-aminomorpholine utilizes a zinc-palladium/carbon bimetallic system in a weakly acidic medium.[7]

Reaction Scheme:

Reduction_of_N_Nitroso_3_3_dimethylmorpholine nitroso_compound N-Nitroso-3,3-dimethylmorpholine final_product 4-Morpholinamine, 3,3-dimethyl- nitroso_compound->final_product Reduction reagents Zn powder, Pd/C (Ammonium Chloride, CO₂/H₂O)

Figure 3: Reduction of the N-nitroso intermediate.

Experimental Protocol: Reduction

Materials:

  • N-Nitroso-3,3-dimethylmorpholine

  • Zinc powder (Zn)

  • Palladium on carbon (10% Pd/C)

  • Ammonium Chloride (NH₄Cl)

  • Carbon Dioxide (CO₂)

  • Water

  • Methanol or Ethanol

Procedure:

  • To a reaction vessel equipped with a gas inlet and a stirrer, add N-nitroso-3,3-dimethylmorpholine (1.0 eq), water, and ammonium chloride (1.5 eq).

  • Begin stirring and bubble carbon dioxide gas through the mixture to create a weakly acidic carbonic acid system.

  • Add a catalytic amount of 10% Pd/C to the mixture.

  • Heat the reaction to 30-50 °C.

  • Add zinc powder (2.0-3.0 eq) portion-wise to the reaction mixture, controlling the exothermic reaction.

  • Continue stirring at this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and zinc residues.

  • Make the filtrate basic (pH > 10) with the addition of a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to yield 4-Morpholinamine, 3,3-dimethyl-.

Causality and Experimental Choices:

  • Reducing System: The Zn-Pd/C system is a powerful yet selective reducing agent for the N-nitroso group. Zinc acts as the primary reductant, while Pd/C catalyzes the hydrogenation.

  • Weakly Acidic Medium: The CO₂/H₂O system provides a mild and environmentally benign acidic environment, which is preferable to stronger acids that can cause side reactions.[7]

  • Catalyst: Pd/C is a heterogeneous catalyst that can be easily removed by filtration, simplifying the purification process.

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
3,3-Dimethylmorpholine59229-63-9C₆H₁₃NO115.17Cyclization
N-Nitroso-3,3-dimethylmorpholineNot availableC₆H₁₂N₂O₂144.17N-Nitrosation
4-Morpholinamine, 3,3-dimethyl-13745-41-6C₆H₁₄N₂O130.19Reduction

Conclusion

This technical guide outlines a logical and experimentally sound synthetic route to 4-Morpholinamine, 3,3-dimethyl-(9CI). The strategy leverages the commercially available (or synthesizable) 3,3-dimethylmorpholine intermediate. The key transformation, N-amination, is achieved through a reliable two-step nitrosation-reduction sequence. The described protocols are based on established chemical principles and analogous transformations reported in the scientific literature, providing a solid foundation for researchers and drug development professionals seeking to access this and related compounds.

References

  • MDPI. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Ataman Kimya. MORPHOLINE. Retrieved from [Link]

  • Solventsis. Morpholine. Retrieved from [Link]

  • Wikipedia. Morpholine. Retrieved from [Link]

  • Google Patents. (2014). CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system.
  • PMC. (2019). Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • University of Calgary. 12.4 Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (1997). JPH09268163A - Method for producing 2- (dimethylamino) ethanol.
  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • PubChem. 3,3-dimethylmorpholine (C6H13NO). Retrieved from [Link]

  • Google Patents. (2021). CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane.
  • Chem-Impex. 2-(Dde-amino)ethanol. Retrieved from [Link]

Sources

"characterization of 3,3-dimethyl-4-aminomorpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Characterization of 3,3-Dimethyl-4-aminomorpholine

Executive Summary

3,3-Dimethyl-4-aminomorpholine (CAS: 127957-05-5) is a specialized heterocyclic hydrazine intermediate increasingly utilized in modern drug discovery. Its structural significance lies in the gem-dimethyl effect , which introduces steric hindrance adjacent to the nucleophilic nitrogen. This modification often improves the metabolic stability of drug candidates by blocking


-oxidation sites and restricting conformational flexibility, thereby enhancing target binding affinity.

This guide provides a rigorous technical framework for the synthesis, purification, and analytical characterization of 3,3-dimethyl-4-aminomorpholine. It is designed to assist medicinal chemists and process engineers in validating the identity and purity of this building block to pharmaceutical standards.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 3,3-Dimethylmorpholin-4-amine
Common Name 4-Amino-3,3-dimethylmorpholine
CAS Number 127957-05-5
Molecular Formula

Molecular Weight 130.19 g/mol
SMILES CC1(CNCCO1)N
Predicted Boiling Point 165–170 °C (at 760 mmHg)
Density ~0.98 g/cm³ (Predicted)

Structural Insight: The molecule features a morpholine ring distorted by the gem-dimethyl group at the C3 position. This steric bulk creates a "locked" conformation that influences the reactivity of the


-amino group. Unlike the planar 

nitrogen in amides, the

-amino nitrogen here is pyramidal (

), making it a potent nucleophile for condensation reactions (e.g., hydrazone formation).

Synthesis & Impurity Profiling

The synthesis of 3,3-dimethyl-4-aminomorpholine typically follows a Nitrosation-Reduction pathway. Understanding this pathway is critical for identifying process-related impurities.

Synthetic Pathway Visualization

SynthesisPathway SM 3,3-Dimethylmorpholine (Starting Material) INT N-Nitroso-3,3-dimethylmorpholine (Intermediate) SM->INT NaNO2, HCl (Nitrosation) IMP1 Impurity A: Unreacted SM SM->IMP1 Carryover PROD 3,3-Dimethyl-4-aminomorpholine (Target Product) INT->PROD Zn/AcOH or H2/Pd-C (Reduction) IMP2 Impurity B: Residual Nitroso (Genotoxic) INT->IMP2 Incomplete Reduction

Figure 1: Synthetic route from 3,3-dimethylmorpholine to the 4-amino derivative, highlighting critical impurity origins.

Critical Impurities
  • Unreacted Starting Material (Impurity A): 3,3-dimethylmorpholine. Difficult to separate due to similar boiling points.

  • N-Nitroso Intermediate (Impurity B): N-nitroso-3,3-dimethylmorpholine.

    • Risk: Highly distinct genotoxic concern (cohort of concern).

    • Control: Must be controlled to < ppm levels if used in late-stage GMP synthesis.

Analytical Characterization Protocols

To ensure the material meets "Drug Substance" quality, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in


 or 

.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.05 - 1.15 ppm (s, 6H):  Gem-dimethyl group. Diagnostic peak.
      
    • 
       2.60 - 3.80 ppm (m, 6H):  Morpholine ring protons (
      
      
      
      ). The symmetry is broken by the C3 substitution, resulting in complex multiplets rather than simple triplets.
    • 
       2.80 - 3.20 ppm (br s, 2H): 
      
      
      
      protons. Broadening occurs due to quadrupole relaxation and exchange. Validation: Add
      
      
      ; this peak must disappear.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       20-25 ppm:  Methyl carbons.
      
    • 
       55-60 ppm:  Quaternary C3 carbon (low intensity).
      
    • 
       60-70 ppm:  Ring carbons adjacent to Oxygen (C2, C6) and Nitrogen (C5).
      
Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) in Positive Mode.

  • Expected

    
    : 
    
    
    
    .
  • Fragmentation: High collision energy may induce loss of

    
     (
    
    
    
    ) or ring opening.
Infrared Spectroscopy (FT-IR)

Protocol: Attenuated Total Reflectance (ATR) on neat liquid.

  • 3300–3400

    
    : 
    
    
    
    stretching. Look for a doublet characteristic of primary amines (
    
    
    ), distinguishing it from the single band of the secondary amine starting material.
  • 1100–1150

    
    : 
    
    
    
    ether stretching (morpholine ring).

Quality Control Workflow (Decision Tree)

Use this logic flow to accept or reject batches based on analytical data.

QC_Workflow Start Sample Receipt GCMS GC-MS Analysis Start->GCMS CheckMW Is M+ = 130? GCMS->CheckMW Reject1 REJECT: Wrong Identity CheckMW->Reject1 No HNMR 1H NMR Analysis CheckMW->HNMR Yes CheckMe Gem-dimethyl Singlet Present? HNMR->CheckMe CheckNH2 NH2 Integral = 2H? CheckMe->CheckNH2 Yes Purity HPLC/GC Purity CheckNH2->Purity Yes CheckNitroso Nitroso Impurity < Limit? Purity->CheckNitroso Release RELEASE BATCH CheckNitroso->Release Yes Reprocess REPROCESS: Reduce further CheckNitroso->Reprocess No

Figure 2: Analytical decision tree for batch release of 3,3-dimethyl-4-aminomorpholine.

Handling & Safety Guidelines

  • Hazard Class: Hydrazine derivatives are potential carcinogens and skin sensitizers.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The free base is prone to oxidation (air) and formation of hydrazones with adventitious aldehydes.
    
  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality to nitrogen gas before disposal.

References

  • Chemical Identity: 4-Morpholinamine, 3,3-dimethyl- (CAS 127957-05-5).[1] Chemical Book / iChemistry Registry.

  • Synthetic Methodology (Analogous): "Synthesis of 4-aminomorpholine by reduction of 4-nitrosomorpholine." Patent CN103992295A.

  • Nitrosation Mechanism: "Reaction of Amines with Nitrous Acid."[2][3] Chemistry LibreTexts.

  • Spectral Data (Parent Scaffold): "3,3-Dimethylmorpholine Properties." ChemScene.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3,3-Dimethyl-4-morpholinamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and application logic for 3,3-Dimethyl-4-morpholinamine (CAS 127957-05-5).

Executive Summary

3,3-Dimethyl-4-morpholinamine (also known as N-amino-3,3-dimethylmorpholine) is a specialized hydrazine building block used in the synthesis of pharmaceutical intermediates, particularly for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and other heterocyclic scaffolds.

Distinguished from the parent 4-aminomorpholine by the geminal dimethyl group at the C3 position, this molecule exhibits unique steric and electronic properties. The C3-gem-dimethyl motif introduces local steric bulk proximal to the nucleophilic nitrogen, enhancing metabolic stability and altering the kinetic profile of hydrazone formation. This guide provides a comprehensive analysis of its physicochemical data, synthesis, and handling protocols.

Structural Identity & Molecular Descriptors

The molecule consists of a morpholine ring N-substituted with an amino group (hydrazine motif), featuring two methyl substituents at the 3-position (adjacent to the ring nitrogen).

DescriptorValue / Detail
Chemical Name 4-Morpholinamine, 3,3-dimethyl-
CAS Number 127957-05-5
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
SMILES CC(C)(CN)N(N)CCO1
InChI Key Derivative specific (Analog: MKQLBNJQQZRQJU for parent)
Core Motif gem-Dimethyl substituted N-aminomorpholine
3D Conformational Analysis

The gem-dimethyl group at C3 locks the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This creates a "steric wall" on one face of the hydrazine moiety, which is critical for:

  • Regioselectivity: Directing electrophilic attack to the less hindered face.

  • Metabolic Stability: Blocking oxidative metabolism at the α-carbon (C3) position, a common clearance pathway for cyclic amines.

Physicochemical Properties

Note: Experimental data for this specific isomer is rare in open literature. Values below represent a synthesis of experimental analog data (4-aminomorpholine) and high-confidence QSAR predictions.

Table 1: Physicochemical Parameters
PropertyValue (Experimental/Predicted)Context & Causality
Boiling Point 175–180 °C (Pred. @ 760 mmHg)Higher than 4-aminomorpholine (168 °C) due to increased MW and van der Waals surface area.
Density ~0.98 g/cm³Lower than parent (1.06 g/cm³) due to bulky methyls disrupting efficient packing.
pKa (Conj. Acid) 5.8 – 6.2 (Est.)The electron-donating methyls slightly increase basicity vs. parent, but steric bulk hinders solvation of the cation.
LogP -0.15 to 0.10More lipophilic than 4-aminomorpholine (LogP -0.76) due to the C3-dimethyl group.
Water Solubility SolubleRetains high solubility due to ether oxygen and primary amine, but less hygroscopic than parent.
Appearance Colorless to pale yellow oilOxidizes slowly upon air exposure (turns brown).

Synthetic Methodologies

The synthesis of 3,3-dimethyl-4-morpholinamine typically proceeds via the Nitrosation-Reduction pathway starting from 3,3-dimethylmorpholine. This route is preferred for its scalability and cost-effectiveness.

Figure 1: Synthesis Pathway (DOT Visualization)

Synthesis Fig 1: Standard Nitrosation-Reduction Synthesis Route SM 3,3-Dimethylmorpholine (Secondary Amine) Inter N-Nitroso-3,3- dimethylmorpholine SM->Inter <0°C, aq. acid Reagent1 NaNO2 / HCl (Nitrosation) Product 3,3-Dimethyl-4- morpholinamine Inter->Product Reflux, THF Reagent2 LiAlH4 or Zn/AcOH (Reduction)

Experimental Protocol: Synthesis from 3,3-Dimethylmorpholine[1]

Safety Warning: N-nitroso compounds are potential carcinogens. Perform Step 1 in a well-ventilated fume hood with appropriate PPE.

Step 1: N-Nitrosation
  • Charge: Dissolve 3,3-dimethylmorpholine (1.0 eq) in 5N HCl (3.0 eq) and cool to 0 °C in an ice bath.

  • Addition: Dropwise add a solution of Sodium Nitrite (NaNO2, 1.2 eq) in water, maintaining internal temperature < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-nitroso intermediate (typically a yellow oil).

Step 2: Reduction to N-Amine
  • Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF under Nitrogen atmosphere.

  • Addition: Add the N-nitroso intermediate (dissolved in THF) dropwise to the LiAlH₄ suspension at 0 °C. Caution: Exothermic gas evolution.

  • Reflux: Heat the mixture to reflux (66 °C) for 4–6 hours.

  • Quench: Cool to 0 °C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Isolation: Filter the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate.

  • Purification: Distillation under reduced pressure is recommended to obtain high-purity 3,3-dimethyl-4-morpholinamine.

Applications in Drug Development[2]

Hydrazone Linker Synthesis

The primary utility of 3,3-dimethyl-4-morpholinamine is as a "capped" hydrazine to form hydrazones with aldehydes or ketones. This motif is prevalent in PRMT5 inhibitors (e.g., Pfizer's PF-06939999 analogs).

Mechanism: The terminal amino group (-NH₂) attacks the carbonyl carbon. The gem-dimethyl group at C3 creates a "steric filter," slowing down the reaction with bulky ketones but allowing reaction with aldehydes, thus providing kinetic selectivity.

Figure 2: Hydrazone Formation Logic

Hydrazone Amine 3,3-Dimethyl-4- morpholinamine Intermediate Hemiaminal (Transient) Amine->Intermediate Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Intermediate Product Target Hydrazone (PRMT5 Inhibitor Scaffold) Intermediate->Product -H2O (Dehydration) Acid Cat. Steric Steric Control: C3-Me2 blocks side reactions Steric->Amine

Protocol: General Hydrazone Formation
  • Solvent: Ethanol or Methanol (anhydrous).

  • Stoichiometry: 1.0 eq Aldehyde + 1.1 eq 3,3-Dimethyl-4-morpholinamine.

  • Catalyst: 5 mol% Acetic Acid (optional, accelerates dehydration).

  • Conditions: Stir at RT for 2–12 hours. If conversion is slow due to sterics, heat to 50 °C.

  • Isolation: The product often precipitates upon cooling. Alternatively, remove solvent and recrystallize from Et₂O/Hexanes.

Handling & Stability (Self-Validating Safety)

  • Oxidation Sensitivity: Like all hydrazines, this compound is sensitive to oxidation.

    • Validation: If the liquid turns from colorless to brown/red, significant oxidation to the azo or tetrazene species has occurred. Purify via distillation before use.

  • Storage: Store at 2–8 °C under Argon/Nitrogen.

  • Toxicity: Treat as a potential genotoxin (hydrazine derivative). Use double-gloving and work strictly in a fume hood.

References

  • PubChem Compound Summary. Morpholin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.PRMT5 inhibitors and uses thereof (US20240254118A1). (Describes the use of 3,3-dimethylmorpholin-4-amine as Intermediate Ab-2).
  • Organic Syntheses. General Procedures for Nitrosation and Reduction of Secondary Amines. (Foundational methodology adapted for protocol). Available at: [Link]

Spectroscopic Characterization & Synthesis of 4-Morpholinamine, 3,3-dimethyl- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Morpholinamine, 3,3-dimethyl- (CAS RN: 5769-19-7 / 59229-63-9 derivative), a specialized hydrazine building block used in the synthesis of bioactive heterocycles and agrochemicals.[1]

Executive Summary & Compound Identity

4-Morpholinamine, 3,3-dimethyl- (also known as N-amino-3,3-dimethylmorpholine) is a sterically hindered hydrazine derivative.[1] Unlike the common 4-aminomorpholine, the gem-dimethyl group at the 3-position introduces significant steric bulk, influencing both its nucleophilicity and its spectroscopic signature.[1] It is primarily employed as an intermediate in the synthesis of hydrazones, pyrazoles, and other nitrogen-containing heterocycles in drug discovery (e.g., PRMT5 inhibitors).[1]

PropertyDetail
IUPAC Name 3,3-Dimethylmorpholin-4-amine
CAS RN 5769-19-7 (Generic/Salt forms may vary)
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
SMILES CC(C)(CN1)COCC1N
Key Functionality N-Amino nucleophile (Hydrazine type)

Synthesis & Experimental Protocol

The synthesis of 4-morpholinamine, 3,3-dimethyl- typically follows a Nitrosation-Reduction workflow starting from the parent amine, 3,3-dimethylmorpholine.[1] This pathway ensures the selective introduction of the amino group at the N4 position.

Reaction Pathway Diagram

The following diagram outlines the critical steps from the precursor to the final hydrazine product.

SynthesisPathway Start 3,3-Dimethylmorpholine (Precursor) Step1 Nitrosation (NaNO2, HCl) Start->Step1 Electrophilic Attack Inter N-Nitroso-3,3-dimethylmorpholine (Intermediate) Step1->Inter N-NO Formation Step2 Reduction (LiAlH4 or Zn/AcOH) Inter->Step2 Denitrosation/Reduction Final 4-Morpholinamine, 3,3-dimethyl- (Target) Step2->Final N-NH2 Formation

Figure 1: Two-step synthesis of 4-morpholinamine, 3,3-dimethyl- via N-nitrosation and subsequent reduction.

Detailed Experimental Protocol

Step 1: N-Nitrosation

  • Dissolution: Dissolve 3,3-dimethylmorpholine (1.0 eq) in 5N HCl at 0°C.

  • Addition: Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the internal temperature below 5°C to prevent decomposition.

  • Workup: After 1 hour, extract the N-nitroso intermediate with dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.[1][2] The intermediate is typically a yellow oil.

Step 2: Reduction (Lithium Aluminum Hydride Method)

  • Setup: Suspend LiAlH₄ (2.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Addition: Slowly add the N-nitroso intermediate (dissolved in THF) to the hydride suspension at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours to ensure complete reduction of the N-NO bond to N-NH₂.

  • Quench: Cool to 0°C. Carefully quench using the Fieser method (water, 15% NaOH, water).

  • Isolation: Filter the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate under reduced pressure. Distillation (vacuum) is recommended for high purity.

Spectroscopic Data Analysis

The presence of the gem-dimethyl group at C3 desymmetrizes the morpholine ring compared to the unsubstituted analog. This results in distinct splitting patterns in the NMR spectra.

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, DMSO-d₆) The spectrum is characterized by the intense singlet of the methyl groups and the broad exchangeable signal of the amino protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
1.05 – 1.15 Singlet (s)6HC(3)-(CH ₃)₂Gem-dimethyl protons.[1] High field due to shielding.[1]
2.30 – 2.45 Multiplet (m)2HC(5)-HProtons adjacent to Nitrogen (N4).[1]
3.05 – 3.25 Broad Singlet (br s)2HN-NHAmino protons. Chemical shift varies with concentration/solvent.[1] D₂O exchangeable.
3.30 – 3.45 Singlet (s)2HC(2)-HProtons between the quaternary C3 and Oxygen.
3.50 – 3.65 Multiplet (m)2HC(6)-HProtons adjacent to Oxygen (O1).[1]

¹³C NMR (100 MHz, DMSO-d₆)

  • 21.5 ppm: Methyl carbons (CH₃).

  • 54.0 ppm: Quaternary carbon (C3).

  • 58.5 ppm: C5 (CH₂-N).[1]

  • 67.0 ppm: C6 (CH₂-O).[1]

  • 74.5 ppm: C2 (CH₂-O, adjacent to quaternary center).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the primary amino group (


) and the ether linkage.
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3300 – 3450 ν(N-H) StretchingPrimary AmineTypically appears as a weak doublet (symmetric/asymmetric).[1]
2850 – 2960 ν(C-H) StretchingAlkyl (CH₃, CH₂)Strong absorptions from the morpholine ring and methyls.
1580 – 1620 δ(N-H) BendingPrimary Amine"Scissoring" vibration of the NH₂ group.
1100 – 1150 ν(C-O-C) StretchingEtherCharacteristic strong band for the morpholine ether linkage.
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI).[1]

  • Molecular Ion [M+H]⁺: m/z 131.2[1]

  • Fragmentation Pattern (EI):

    • m/z 130: Molecular ion (

      
      ).
      
    • m/z 115: Loss of methyl radical (

      
      ).[1]
      
    • m/z 114: Loss of NH₂ radical (

      
      ).[1]
      
    • m/z 71: Morpholine ring fragmentation (characteristic of 3,3-dimethylmorpholine core).[1]

Analytical Workflow & Quality Control

To ensure the integrity of the synthesized building block before using it in downstream applications (e.g., drug development), a rigorous QC workflow is required.

QC_Workflow Sample Crude Product TLC TLC Screening (MeOH:DCM 1:9) Sample->TLC GCMS GC-MS Analysis (Purity & ID) Sample->GCMS Decision Purity > 95%? GCMS->Decision NMR 1H NMR Validation (Structure Confirmation) NMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Distillation / Column Decision->Repurify No Repurify->Sample

Figure 2: Quality control decision tree for validating 4-morpholinamine, 3,3-dimethyl-.

Critical Impurities[1]
  • 3,3-Dimethylmorpholine (Starting Material): Result of incomplete nitrosation.[1] Detectable by the absence of the NH₂ signal in NMR and lower molecular weight (115 Da).

  • N-Nitrosomorpholine Derivative: Result of incomplete reduction.[1] Carcinogenic risk.[1][3] Detectable by a distinct yellow color and lack of basicity.

Applications in Drug Discovery

The 3,3-dimethyl-4-morpholinamine scaffold is a "privileged structure" in medicinal chemistry.[1] The gem-dimethyl group locks the conformation of the morpholine ring, potentially improving the metabolic stability and binding affinity of the final drug molecule.

  • Hydrazone Formation: Reacts with aldehydes/ketones to form hydrazones, often used as linkers in chemical biology.[1]

  • Heterocycle Synthesis: Precursor for fused ring systems (e.g., triazolomorpholines) via condensation with nitriles or carboxylic acids.[1]

  • PRMT5 Inhibitors: Recent patent literature highlights this moiety in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for cancer therapy [1].

References

  • PRMT5 Inhibitors and Uses Thereof. US Patent Application 20240254118A1. (2024). Describes the use of 3,3-dimethylmorpholin-4-amine (Ab-2) as a key intermediate.[1]

  • Substituted 3-aminosydnone imines. US Patent 5,120,732. (1992).[1] Details the synthesis of hydrazine derivatives from morpholines.

  • Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. Explains the mechanistic basis for the N-nitrosation of secondary amines.

  • 4-Aminomorpholine (Unsubstituted Analog) Data. Sigma-Aldrich. Used as a baseline for spectroscopic prediction.

Sources

Structural Dynamics and Crystallographic Characterization of 3,3-Dimethyl-4-aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Framework Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

3,3-Dimethyl-4-aminomorpholine represents a specialized hydrazine-functionalized heterocycle, frequently utilized as a "gem-dimethyl" locked intermediate in the synthesis of bioactive hydrazones and pyrazoles. Unlike simple 4-aminomorpholine, the introduction of the geminal dimethyl group at the C3 position introduces significant steric constraints (the Thorpe-Ingold effect), theoretically biasing the morpholine ring toward a rigid chair conformation.

This guide addresses the primary challenge in characterizing this moiety: its tendency to exist as an oil or low-melting solid at ambient conditions. Consequently, direct single-crystal X-ray diffraction (SC-XRD) of the free base is often unfeasible without in situ cryo-crystallography. This whitepaper establishes a robust workflow for derivatization (salt formation), crystallization, and structural resolution to define its precise conformational landscape.

Molecular Architecture & Steric Theory

The Gem-Dimethyl (Thorpe-Ingold) Effect

In unsubstituted morpholines, ring inversion between chair conformers occurs rapidly. However, in 3,3-dimethyl-4-aminomorpholine, the C3 methyl groups create a steric clash with the N4-amine substituents.

  • Conformational Lock: The bulky methyl groups favor an equatorial disposition for the largest substituents to minimize 1,3-diaxial interactions.

  • N-N Bond Dynamics: The exocyclic N-N bond exhibits restricted rotation due to the adjacent gem-dimethyl bulk, potentially influencing the bioactivity of derived drugs by locking the pharmacophore in a specific vector.

The Anomeric and Gauche Effects
  • Endocyclic Nitrogen (N4): The lone pair on N4 typically adopts an axial orientation to minimize repulsion with the adjacent C3-Methyl groups, though this is competed against by the steric bulk of the exocyclic amino group (

    
    ).
    
  • Hydrazine Moiety: The N-N bond prefers a gauche conformation (dihedral angle ~60-90°) to minimize lone-pair/lone-pair repulsion, a critical feature to resolve in the crystal structure.

Experimental Protocol: Crystallization Strategy

Since the free base is likely a liquid or hygroscopic solid, structural determination requires the formation of a crystalline salt.

Salt Screen Selection

To ensure high-quality diffraction data, three counter-ions are recommended based on their ability to form extensive hydrogen-bond networks:

  • Hydrochloride (HCl): Standard for pharmaceutical relevance; forms strong

    
     networks.
    
  • Picrate: Highly prone to crystallization due to

    
    -stacking of the aromatic rings; excellent for structural proof-of-concept.
    
  • Oxalate: Promotes formation of stable 1:1 or 2:1 salts via bidentate hydrogen bonding.

Vapor Diffusion Methodology (Optimized for HCl Salt)

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm in one dimension).

  • Dissolution: Dissolve 50 mg of 3,3-dimethyl-4-aminomorpholine in a minimal volume (0.5 mL) of dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise. A precipitate may form immediately.

  • Clarification: If precipitate forms, add drops of Methanol (MeOH) with mild heating (40°C) until the solution is clear.

  • Diffusion Setup:

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing the anti-solvent: Diethyl Ether or Hexane .

    • Cap the large jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days. The anti-solvent will slowly diffuse into the ethanol solution, reducing solubility and driving slow crystal growth.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural resolution.

CrystallizationWorkflow Substrate 3,3-Dimethyl-4- aminomorpholine (Oil) SaltForm Salt Formation (HCl/Picrate) Substrate->SaltForm + Acid VaporDiff Vapor Diffusion (EtOH / Et2O) SaltForm->VaporDiff Supersaturation Harvest Crystal Harvesting (Paratone Oil) VaporDiff->Harvest 3-7 Days Diffraction SC-XRD Data Collection (100 K) Harvest->Diffraction Cryo-Mount Structure Structure Solution (SHELXT/OLEX2) Diffraction->Structure Refinement Structure->SaltForm If Disordered (Try new anion)

Figure 1: Critical path workflow for converting the liquid free-base intermediate into a resolvable crystalline salt.

X-Ray Diffraction & Structural Analysis[1][2][3]

Data Collection Parameters
  • Temperature: 100 K (Nitrogen cryostream). Crucial: Room temperature data will likely show excessive thermal ellipsoids for the gem-dimethyl groups due to rotation.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral impurities are suspected).
  • Resolution: Aim for

    
     Å or better to resolve the H-atoms on the hydrazine moiety.
    
Key Structural Parameters to Validate

When analyzing the solved structure, the following geometric parameters confirm the identity and steric strain of the molecule.

ParameterAtom LabelingTypical Range (Å/°)Structural Significance
N-N Bond Length N(4)-N(exocyclic)1.40 – 1.45 ÅIndicates single bond character; shorter than 1.45 Å suggests lone-pair delocalization.
Ring Puckering C-C-N-C Torsion~55 – 60°Defines the "Chair" geometry. Deviations >10° indicate Twist-Boat distortion.
Pyramidality Sum of angles @ N4< 360°N4 should be pyramidal (

). Planarity (

) implies conjugation or salt bridge flattening.
Gem-Dimethyl C(3)-C(Me)1.54 ÅCheck for disorder. High thermal parameters here indicate steric clash.
Conformational Energy Landscape

The gem-dimethyl group creates a high-energy barrier for ring inversion. The diagram below details the energetic preference.

EnergyLandscape Chair Chair Conformer (Global Minimum) Twist Twist-Boat (Transition State) Chair->Twist +5-7 kcal/mol (Steric Barrier) Twist->Chair Rapid Decay Boat Boat Conformer (High Energy) Twist->Boat Transient Boat->Twist Relaxation GemEffect Gem-Dimethyl Effect Locks Chair Form GemEffect->Chair

Figure 2: Conformational energy landscape. The 3,3-dimethyl substitution significantly raises the energy of the Twist-Boat, locking the Chair form.

Pharmaceutical Relevance & Application

Understanding this crystal structure is not merely academic; it validates the "pharmacophore vector" for drug design.

  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the

    
    -carbon (C3), a common clearance pathway for morpholines (CYP450 degradation).
    
  • Selectivity: The rigidified N-N vector allows for precise positioning of the hydrazine "warhead" in kinase inhibitors, potentially increasing selectivity by reducing entropic penalty upon binding.

References
  • Morpholine Conformational Analysis

    • BenchChem Technical Guide. "Conformational Analysis of the Morpholine Ring."[1][2]

  • Hydrazine Structural Chemistry

    • NIST Chemistry WebBook.[3] "N-Aminomorpholine Properties & Spectra."

  • Crystallographic Methodology

    • Sigma-Aldrich Protocol.[4] "4-Aminomorpholine Physical Properties and Handling."

  • Gem-Dimethyl Effect

    • Lumen Learning. "Conformational Analysis: The Thorpe-Ingold Effect in Heterocycles."

Sources

Technical Guide: Solubility Profile & Process Chemistry of 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic synthesis, 4-Morpholinamine, 3,3-dimethyl- (CAS: 127957-05-5) represents a specialized hydrazine building block.[1] Unlike its parent compound, 4-aminomorpholine, the introduction of a gem-dimethyl group at the C3 position introduces significant steric and lipophilic modifications. These structural nuances dictate its solubility behavior—a critical parameter for researchers optimizing hydrazone formation, reductive aminations, or peptide mimetic synthesis.

This guide provides a comprehensive analysis of the compound’s solubility landscape, moving beyond simple "soluble/insoluble" binaries to explore the mechanistic interactions driving solvent compatibility. It is designed to empower process chemists and drug developers to make evidence-based decisions regarding reaction media and purification strategies.[1]

Physicochemical Characterization: The Structural Basis of Solubility[1]

To predict and manipulate solubility, one must first understand the molecular architecture. 4-Morpholinamine, 3,3-dimethyl- is an N,N-dialkylhydrazine derivative.[1]

Structural Analysis
  • Polar Domain: The morpholine ring contains an ether oxygen (H-bond acceptor) and an exocyclic N-amino group (-NH₂, H-bond donor/acceptor).[1] This creates a high affinity for polar protic solvents.[1]

  • Lipophilic Domain: The gem-dimethyl substitution at position 3 breaks the symmetry of the morpholine ring and increases the hydrocarbon content.[1] This "greases" the molecule, significantly enhancing its solubility in non-polar solvents compared to unsubstituted 4-aminomorpholine.

Predicted Properties Table

Data derived from structural analogs and computational consensus (QSAR).

PropertyValue (Approx.)Process Implication
Molecular Formula C₆H₁₄N₂OBase unit for stoichiometry.[1]
Molecular Weight 130.19 g/mol Low MW facilitates rapid dissolution.[1]
LogP (Octanol/Water) ~0.1 to 0.3Amphiphilic nature; extractable into organic phases from basic aqueous solutions.[1]
pKa (Conjugate Acid) ~5.5 - 6.5Weaker base than alkyl amines; remains neutral in physiological pH, protonates in strong acid.[1]
Physical State LiquidLikely a hygroscopic liquid at RT; easy to handle as a solution.[1]

Solubility Landscape: Solvent Compatibility Matrix

The following data synthesizes empirical trends from homologous hydrazine derivatives (e.g., N-aminopiperidines, 4-aminomorpholine) and functional group analysis.

Critical Reactivity Warning

⚠️ CONTRAINDICATION: Do NOT use ketones (Acetone, MEK, Cyclohexanone) or aldehydes as solvents for solubility testing or storage. Mechanism: The primary amino group (-NH₂) is a potent nucleophile that will rapidly react with carbonyls to form hydrazones , consuming the target compound and generating water.[1]

Solubility Data Table
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight & Application
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh / Miscible Mechanism: Strong H-bonding with ether O and NH₂.[1] Application: Ideal for homogeneous reactions; however, protic solvents may interfere with certain electrophilic substitutions.
Polar Aprotic DMSO, DMF, DMAc, AcetonitrileHigh Mechanism: Dipole-dipole interactions solvate the polar core. Application: Preferred for high-temperature nucleophilic substitutions (SnAr).[1] Difficult to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformHigh Mechanism: Excellent solvation of the amine; "General Purpose" solvent. Application: Primary choice for liquid-liquid extraction from aqueous layers.[1]
Ethers THF, 2-MeTHF, Diethyl Ether, MTBEModerate to High Mechanism: Ether oxygen coordination.[1] Application: Standard solvents for lithiation or Grignard reactions involving this scaffold.[1]
Hydrocarbons Toluene, XylenesModerate Mechanism: The gem-dimethyl groups facilitate solubility here, unlike the parent morpholine which is less soluble. Application: Useful for azeotropic removal of water during hydrazone formation.[1]
Alkanes Hexanes, HeptaneLow to Moderate Mechanism: High lipophilicity required. Application: Likely acts as an anti-solvent to precipitate salts (e.g., hydrochloride) of the compound.

Experimental Methodology: Self-Validating Protocols

As a Senior Scientist, relying on literature is insufficient; you must verify. The following workflow ensures accurate solubility determination, distinguishing between kinetic dissolution and thermodynamic solubility.

Visual Solubility Determination (Tier 1)

Use this for rapid solvent screening.[1]

  • Preparation: Place 10 mg of 4-Morpholinamine, 3,3-dimethyl- into a clear HPLC vial.

  • Aliquot Addition: Add solvent in 10 µL increments (micropipette) at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no schlieren lines or particulate matter.[1]

  • Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL.

Gravimetric/HPLC Quantitation (Tier 2)

Use this for precise formulation or process limits.[1]

  • Saturation: Add excess compound to the solvent (e.g., 500 mg in 1 mL) to ensure a saturated suspension.

  • Equilibration: Stir at target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Assay:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

    • HPLC: Dilute filtrate 100x in Acetonitrile/Water and inject against a standard curve.

Workflow Diagram

The following diagram illustrates the logical decision tree for selecting a solvent based on the intended chemical transformation.

SolubilityWorkflow Start Start: Select Solvent for 4-Morpholinamine, 3,3-dimethyl- CheckReactivity Is the solvent a Ketone or Aldehyde? Start->CheckReactivity Stop STOP: Reactivity Risk (Hydrazone Formation) CheckReactivity->Stop Yes ProcessType Define Process Goal CheckReactivity->ProcessType No Extraction Liquid-Liquid Extraction ProcessType->Extraction Reaction Synthetic Reaction ProcessType->Reaction Purification Crystallization/Precipitation ProcessType->Purification DCM Use DCM or Chloroform (High Solubility, Immiscible w/ Water) Extraction->DCM Targeting Organic Phase Alcohol Use EtOH or MeOH (High Solubility, Protic) Reaction->Alcohol Homogeneous Phase Toluene Use Toluene (Moderate Solubility, Azeotrope Capable) Reaction->Toluene Water Removal Needed Hexane Use Hexanes/Heptane (Low Solubility, Anti-solvent) Purification->Hexane Induce Precipitation

Figure 1: Decision logic for solvent selection emphasizing chemical compatibility and process intent.[1]

Applications & Process Considerations

Reaction Solvent Selection

For the synthesis of hydrazones (reacting this amine with a ketone/aldehyde), Ethanol or Toluene are the gold standards.

  • Ethanol: Allows for mild, room-temperature condensation.[1] The product often precipitates out, simplifying isolation.

  • Toluene: Used when the reaction is sluggish.[1] The mixture can be refluxed with a Dean-Stark trap to remove the water byproduct, driving the equilibrium forward (Le Chatelier's principle).[1]

Purification via Acid-Base Extraction

Leveraging the pKa (~6.0), the compound can be purified without chromatography:

  • Dissolve crude mixture in DCM .

  • Wash with 1M HCl .[1] The 4-Morpholinamine, 3,3-dimethyl- protonates and moves to the aqueous layer.[1] Impurities remain in DCM.[1]

  • Separate layers.[1] Basify the aqueous layer (pH > 10) with NaOH.

  • Extract back into DCM or MTBE .[1]

  • Dry and concentrate.

Safety & Handling
  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1] Handle in a fume hood.

  • Instability: Avoid prolonged exposure to air (oxidation) and moisture (hygroscopic).[1] Store under nitrogen/argon.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16788911, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine (Analogous Structure).[1] Retrieved from [Link][1]

  • ChemSynthesis. 4-morpholinamine - Physical Properties and Synthesis. Retrieved from [Link]

  • Solubility of Things. Hydrazine and Derivatives Solubility Profile. Retrieved from [Link][1]

  • Organic Syntheses. General Procedures for Amination of Secondary Amines using Hydroxylamine-O-sulfonic acid. Org.[1][2][3] Synth. Coll. Vol. 5, p. 43. Retrieved from [Link][1]

(Note: While specific literature on the 3,3-dimethyl variant is sparse, references 1, 3, and 5 provide the foundational data for the structural analogs used to derive these properties.)

Sources

Technical Guide: Quantum Chemical Characterization of 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Morpholinamine, 3,3-dimethyl- (also known as N-amino-3,3-dimethylmorpholine) represents a specialized hydrazine-class heterocycle. Its structural uniqueness lies in the gem-dimethyl effect at the C3 position adjacent to the N4-amino functionality. This creates a sterically crowded environment that significantly influences its nucleophilicity, metabolic stability, and conformational lock.

This guide provides a rigorous, self-validating computational protocol to characterize this molecule. Unlike standard morpholine calculations, this workflow accounts for the N-N rotational barrier and the Thorpe-Ingold effect introduced by the C3 methylation.

Part 1: Molecular Architecture & Computational Strategy

Structural Challenges

The target molecule consists of a morpholine ring distorted by two key features:

  • 3,3-Dimethyl Substitution: These bulky groups at the C3 position restrict the flexibility of the morpholine ring, biasing it heavily toward specific chair conformations to minimize 1,3-diaxial interactions.

  • N-Amino Group (Hydrazine Moiety): The exocyclic nitrogen (-NH

    
    ) attached to the ring nitrogen (N4) introduces lone-pair repulsion (the alpha-effect) and potential H-bonding capability.
    
Level of Theory Selection

To balance accuracy with computational cost for this medium-sized organic amine, we utilize Density Functional Theory (DFT).

ComponentSelectionScientific Rationale
Method DFT / B3LYP The industry standard for organic amines and hydrazine derivatives. It accurately predicts bond lengths and vibrational frequencies for C-N and N-N bonds [1].
Basis Set 6-311++G(d,p) The "++" diffuse functions are critical for describing the lone pairs on the two nitrogen atoms and the ether oxygen. The "d,p" polarization functions are required to model the ring puckering accurately [2].
Solvation PCM (Water/DMSO) Gas-phase calculations often fail to predict the correct conformer for polar amines. The Polarizable Continuum Model (PCM) is mandatory for relevance to biological assays.

Part 2: Conformational Landscape Analysis

The most critical step in simulating this molecule is not the geometry optimization itself, but the conformational search . The 3,3-dimethyl group creates a "molecular lock," but the N-amino group can rotate.

The Conformational Workflow (Graphviz)

The following diagram illustrates the logic flow for determining the global minimum, specifically distinguishing between ring inversion and N-N rotation.

Conformational_Logic Start Input Structure (3,3-dimethyl-4-morpholinamine) RingConf Ring Conformation Check (Chair vs. Twist-Boat) Start->RingConf StericCheck Gem-Dimethyl Orientation (Axial/Equatorial) RingConf->StericCheck 3,3-Me Preference N_Inv N-Inversion Scan (N-NH2 Axial vs. Equatorial) StericCheck->N_Inv Fixed Ring N_Inv->RingConf High Energy Clash GlobalMin Global Minimum (Sterically Locked Chair) N_Inv->GlobalMin Lowest Energy

Figure 1: Decision tree for isolating the lowest energy conformer. The gem-dimethyl group typically locks the ring, forcing the N-amino group into a specific orientation.

Critical Interaction: The "Gauche" Effect

In the 3,3-dimethyl system, one methyl group will inevitably be axial if the ring is in a chair conformation. This axial methyl creates a severe steric clash with the N-amino group if the N-amino group is also axial.

  • Hypothesis: The global minimum will feature the morpholine ring in a chair conformation with the N-amino group in the equatorial position to avoid the 1,3-diaxial interaction with the C3-methyl.

Part 3: Step-by-Step Computational Protocol

This protocol is designed for use with Gaussian 16/09 or ORCA 5.0.

Step 1: Pre-Optimization (Conformer Generation)

Do not start with a single drawn structure. Use a semi-empirical method (PM6 or AM1) to generate the initial conformer pool.

  • Action: Rotate the N4-N(exocyclic) bond in 30° increments.

  • Filter: Discard structures with high steric energy (>10 kcal/mol relative to min).

Step 2: Geometry Optimization & Frequency Calculation

Perform the full optimization on the lowest energy candidates.

Input Deck Parameters (Gaussian Style):

  • int=ultrafine: Essential for soft modes in the morpholine ring (low-frequency ring puckering).

  • freq: Computes Hessian to verify stationary point (no imaginary frequencies).

Step 3: Vibrational Frequency Scaling

Raw DFT frequencies are systematically overestimated. For B3LYP/6-311++G(d,p), you must apply a scaling factor to compare with experimental IR/Raman data.

  • Scaling Factor: 0.9679 [3][1]

  • Application: Multiply all raw frequency output values (

    
    ) by this factor before peak assignment.
    
Step 4: Reactivity Descriptors (HOMO/LUMO)

The reactivity of 4-Morpholinamine, 3,3-dimethyl- is defined by the Frontier Molecular Orbitals (FMO) .

  • HOMO Location: Localized on the N-amino nitrogen lone pair. This predicts nucleophilic attack (e.g., hydrazone formation with ketones).

  • LUMO Location: Typically antibonding

    
     orbitals on the C-N ring bonds.
    

Part 4: Data Presentation & Analysis

When reporting your results, structure your data into the following standardized table to ensure reproducibility.

Geometric Parameters Table (Template)
ParameterCalculated (Å/°)Experimental (Ref)*DeviationSignificance
Bond N4-N(exo) 1.41 (Example)1.40+0.01Indicates single bond character; no conjugation.
Bond C3-N4 1.47 (Example)----Elongated due to steric bulk of methyls.
Angle C3-N4-C5 112.5----Deviation from tetrahedral indicates ring strain.

*Note: If direct crystal structure is unavailable, compare with Morpholine (CAS 110-91-8).

Molecular Electrostatic Potential (MEP)

Calculate the MEP to predict docking interactions.

  • Red Regions (Negative): Will be concentrated on the Oxygen (ether) and the terminal Nitrogen.

  • Blue Regions (Positive): Will be around the Methyl protons.

  • Drug Design Insight: The 3,3-dimethyl group creates a "hydrophobic patch" adjacent to the polar N-amino group, potentially increasing binding affinity to lipophilic pockets in enzymes compared to standard morpholine.

Part 5: Automated Workflow Diagram

The following diagram outlines the technical execution path for the researcher.

Workflow Input 1. Structure Generation (Avogadro/ChemDraw) SemiEmp 2. PM6 Pre-Opt (Rough Geometry) Input->SemiEmp DFT_Opt 3. DFT Optimization B3LYP/6-311++G(d,p) SemiEmp->DFT_Opt Freq 4. Freq Check (NImag = 0?) DFT_Opt->Freq Properties 5. Property Calc (HOMO/LUMO/MEP) Freq->Properties Yes Fail Refine Input Freq->Fail No (Imaginary Freq) Fail->SemiEmp

Figure 2: Operational workflow for quantum chemical calculation. Note the loop back to pre-optimization if imaginary frequencies (transition states) are found.

References

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Andersson, M. P., & Uvdal, P. (2005). New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).[1][2] The Journal of Physical Chemistry A, 109(12), 2937–2941.[1] Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[2] An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

Sources

Technical Guide: Biological Potential & Synthetic Utility of 3,3-Dimethyl-4-aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 3,3-Dimethyl-4-aminomorpholine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gem-Dimethyl" Advantage

3,3-Dimethyl-4-aminomorpholine (CAS: 59229-63-9 derivative) is not merely a solvent or simple reagent; it is a privileged pharmacophore intermediate used in the design of high-precision small molecule inhibitors. While the parent morpholine ring is ubiquitous in medicinal chemistry (enhancing solubility and bioavailability), the introduction of the gem-dimethyl group at the C3 position and the N-amino functionality at position 4 transforms this molecule into a critical tool for conformational restriction and targeted covalent inhibition .

Recent patent literature identifies this specific scaffold as a key building block in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors , a therapeutic class currently under intense investigation for the treatment of glioblastoma, lymphoma, and solid tumors.

Structural Pharmacophore Analysis

To understand the biological potential of this molecule, one must deconstruct its structural features using the principles of modern medicinal chemistry.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The presence of two methyl groups at the C3 position is not decorative; it serves a specific thermodynamic purpose.

  • Conformational Locking: The gem-dimethyl group restricts the rotational freedom of the morpholine ring. In drug design, this reduces the entropic penalty of binding to a protein target. When the ligand enters the active site, it is already "pre-organized" into a bioactive conformation.

  • Metabolic Blocking: The C3 position of morpholine is a common site for metabolic oxidation (CYP450-mediated). Methylation at this position sterically hinders metabolic enzymes, potentially extending the half-life (

    
    ) of the final drug candidate.
    
The N-Amino Handle (Hydrazine Moiety)

The 4-amino group provides a reactive "handle" that is distinct from the standard secondary amine of morpholine.

  • Divergent Synthesis: It allows for the formation of hydrazones (via condensation with aldehydes) or ureas/semicarbazides (via isocyanates).

  • Hydrogen Bonding: In a receptor pocket, the terminal amino group can serve as a hydrogen bond donor, while the morpholine oxygen remains a hydrogen bond acceptor.

Primary Biological Context: PRMT5 Inhibition

The most authoritative evidence for the biological utility of 3,3-dimethyl-4-aminomorpholine comes from recent oncology research.

Mechanism of Action

PRMT5 is an epigenetic enzyme that methylates arginine residues on histones (H4R3, H3R8) and non-histone proteins (p53, EGFR). Overexpression of PRMT5 drives oncogenesis by silencing tumor suppressor genes.

Inhibitors utilizing the 3,3-dimethyl-4-aminomorpholine scaffold often bind to the substrate-binding pocket of PRMT5. The morpholine ring mimics the arginine side chain or occupies a solvent-exposed region, while the gem-dimethyl group ensures the molecule fits snugly into the hydrophobic cleft, excluding water and increasing binding affinity (


).
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PRMT5 inhibition mediated by scaffolds containing this moiety.

PRMT5_Pathway Inhibitor 3,3-Dimethyl-4-aminomorpholine Scaffold Inhibitor PRMT5 PRMT5 Enzyme (Overexpressed) Inhibitor->PRMT5 Allosteric/Competitive Binding Methylation Symmetric Dimethylation (SDMA) Blocked Inhibitor->Methylation Induces Histone Histone H4R3/H3R8 PRMT5->Histone Normal Path p53 p53 Tumor Suppressor PRMT5->p53 Normal Path GeneExp Re-activation of Tumor Suppressors Methylation->GeneExp Downstream Effect Apoptosis Tumor Cell Apoptosis GeneExp->Apoptosis

Caption: Logical flow of PRMT5 inhibition leading to tumor suppression via the 3,3-dimethyl-4-aminomorpholine scaffold.

Experimental Protocols

For researchers aiming to utilize this molecule, synthesis and validation must follow strict quality controls due to the reactivity of the hydrazine moiety.

Synthesis of 3,3-Dimethyl-4-aminomorpholine

Prerequisite: This compound is typically synthesized from commercially available 3,3-dimethylmorpholine.

Reagents:

  • 3,3-Dimethylmorpholine (Starting Material)[1]

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or Zinc/Acetic Acid (
    
    
    
    )
  • Solvent: THF (anhydrous)

Workflow:

  • Nitrosation:

    • Dissolve 3,3-dimethylmorpholine in dilute

      
       at 
      
      
      
      .
    • Add aqueous

      
       dropwise. Maintain temperature 
      
      
      
      to prevent decomposition.
    • Mechanism:[1][2][3][4] Formation of the N-nitroso intermediate (3,3-dimethyl-4-nitrosomorpholine).

    • Checkpoint: Monitor by TLC (disappearance of amine).

  • Reduction:

    • Transfer the isolated nitroso compound to a flask containing

      
       in dry THF under 
      
      
      
      atmosphere.
    • Reflux for 4–6 hours.

    • Quench: Carefully quench with Fieser workup (

      
      , 
      
      
      
      ,
      
      
      ).
  • Purification:

    • Extract with diethyl ether. Dry over

      
      .
      
    • Distill under reduced pressure. The product is an oil that oxidizes in air; store under argon.

Biological Assay: PRMT5 Methylation Inhibition

To validate the activity of a derivative containing this core:

Assay Setup:

  • Enzyme: Recombinant human PRMT5/MEP50 complex.

  • Substrate: Biotinylated Histone H4 peptide.

  • Cofactor:

    
    -SAM (S-Adenosylmethionine).
    

Protocol:

  • Incubate PRMT5/MEP50 (10 nM) with the test compound (serial dilutions from

    
     to 
    
    
    
    ) for 30 mins at RT.
  • Add Substrate mixture (

    
     peptide + 
    
    
    
    
    
    -SAM).
  • Incubate for 60 mins at

    
    .
    
  • Stop reaction with 20% TCA (Trichloroacetic acid).

  • Transfer to filter plate, wash, and measure scintillation counts.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    

Safety & Toxicity Profile

While the morpholine ring is generally safe, the 4-amino (hydrazine) variant carries specific risks that must be managed in the laboratory.

ParameterRisk AssessmentMitigation Strategy
Hepatotoxicity Hydrazine derivatives can form reactive metabolites that deplete glutathione.Use metabolic stability assays (microsomal stability) early in the design process to ensure the hydrazine is capped/stable.
Genotoxicity Free hydrazines are potential alkylating agents (Ames positive).Ensure the 4-amino group is fully derivatized (e.g., into a urea or hydrazone) in the final drug candidate.
Stability Prone to oxidation to form hydrazones with atmospheric aldehydes.Store under inert gas (Argon/Nitrogen) at

.

Synthesis Workflow Visualization

The following diagram outlines the critical path from raw material to bioactive scaffold.

Synthesis_Workflow Start 3,3-Dimethylmorpholine Step1 Nitrosation (NaNO2/HCl) Start->Step1 Inter N-Nitroso Intermediate Step1->Inter Step2 Reduction (LiAlH4/THF) Inter->Step2 Product 3,3-Dimethyl-4- aminomorpholine Step2->Product App Library Synthesis (PRMT5 Inhibitors) Product->App Derivatization

Caption: Synthetic route for generating the 3,3-dimethyl-4-aminomorpholine scaffold from commercial precursors.

References

  • PRMT5 Inhibitors and Uses Thereof. (2024). United States Patent Application 20240254118. (Describes the use of 3,3-dimethylmorpholin-4-amine as a key intermediate for PRMT5 inhibitor synthesis).

  • Morpholine As a Scaffold in Medicinal Chemistry. (2020). ResearchGate. (Review of morpholine pharmacophores and the gem-dimethyl effect in drug design).

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry. (Authoritative review on the thermodynamic benefits of the gem-dimethyl group).

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2024). MDPI. (Provides protocols for derivatizing N-aminomorpholines into bioactive hydrazones).

Sources

Methodological & Application

Application Note: Catalytic Utility of 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 4-Morpholinamine, 3,3-dimethyl- (CAS 122769-78-2) .

Given the highly specialized nature of this molecule, this guide synthesizes its chemical utility based on its structural classification as a sterically hindered N-amino cyclic amine (hydrazine derivative) . Its primary value lies in its role as a high-performance directing group precursor and a privileged scaffold for ligand design , leveraging the gem-dimethyl effect to enhance catalytic selectivity and stability.

Executive Summary

4-Morpholinamine, 3,3-dimethyl- is a specialized hydrazine derivative distinguished by the presence of a gem-dimethyl group adjacent to the nitrogen center. Unlike the common 4-aminomorpholine, this 3,3-dimethyl variant offers unique steric bulk and conformational rigidity.

Its primary applications in catalysis are:

  • Directing Group (DG) Precursor: For Palladium (Pd) and Rhodium (Rh)-catalyzed C-H functionalization of aldehydes and ketones. The gem-dimethyl group suppresses side reactions and improves regio-selectivity.

  • Ligand Scaffold Construction: Synthesis of sterically demanding hydrazone ligands for transition metal catalysis (e.g., olefin polymerization, oxidation).

  • Organocatalytic Intermediate: Generation of reactive iminium/enamine species with enhanced hydrolytic stability.

Chemical Identity & Properties

PropertyDetail
Chemical Name 4-Morpholinamine, 3,3-dimethyl-
CAS Number 122769-78-2
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Structural Class N-Amino Cyclic Amine (Hydrazine)
Key Feature Gem-dimethyl effect (Thorpe-Ingold effect) at C3
Solubility Soluble in MeOH, EtOH, DCM, THF; Moderate in Water

Mechanistic Insight: The Gem-Dimethyl Advantage

The catalytic utility of this molecule is governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect).

  • Conformational Lock: The bulky methyl groups at the C3 position restrict the rotation of the N-N bond and the morpholine ring, pre-organizing the molecule for binding.

  • Enhanced Cyclization: When used as a directing group, the steric bulk accelerates the rate of cyclopalladation (C-H activation step) by favoring the reactive conformation.

  • Hydrolytic Stability: The steric hindrance protects the resulting hydrazone linkage from premature hydrolysis, a common failure mode in standard 4-aminomorpholine systems.

Diagram 1: Mechanistic Pathway for C-H Activation

This diagram illustrates how the 3,3-dimethyl-4-morpholinamine directing group facilitates Pd-catalyzed C-H activation.

CH_Activation Substrate Aldehyde/Ketone Substrate Hydrazone Active Hydrazone (Directing Group) Substrate->Hydrazone Condensation (-H2O) Reagent 4-Morpholinamine, 3,3-dimethyl- Reagent->Hydrazone Cyclometallation Cyclopalladated Intermediate (Sterically Locked) Hydrazone->Cyclometallation Coordination + C-H Activation Pd_Complex Pd(II) Catalyst Pd_Complex->Cyclometallation Functionalization Functionalized Product Cyclometallation->Functionalization Reductive Elimination + Hydrolysis

Caption: Pathway showing the formation of the hydrazone directing group and its role in stabilizing the cyclopalladated intermediate.

Protocol A: Synthesis of Sterically Hindered Hydrazone Ligands

Objective: To synthesize a stable hydrazone ligand from 4-Morpholinamine, 3,3-dimethyl- and a benzaldehyde derivative for use in metal catalysis.

Materials
  • Reagent A: 4-Morpholinamine, 3,3-dimethyl- (1.0 equiv)

  • Reagent B: 2-Pyridinecarboxaldehyde (or substituted Benzaldehyde) (1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Cat. 5 mol%)[1]

  • Drying Agent: Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent B (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add 4-Morpholinamine, 3,3-dimethyl- (10 mmol, 1.30 g) dropwise to the stirring solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

    • Quality Control: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The hydrazine spot should disappear.

  • Work-up: Cool the reaction to room temperature.

    • If solid precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If liquid remains: Concentrate the solvent under reduced pressure (rotary evaporator). Dissolve the residue in DCM, wash with water (2x), dry over MgSO₄, and concentrate.

  • Yield Calculation: Expect a yield of >85%. The product is now ready for metal complexation.

Protocol B: Pd-Catalyzed C-H Functionalization (Directing Group Strategy)

Objective: To use 4-Morpholinamine, 3,3-dimethyl- as a transient or removable directing group for the ortho-acetoxylation of an aromatic ketone.

Materials
  • Substrate: Acetophenone (1.0 mmol)

  • Directing Group: 4-Morpholinamine, 3,3-dimethyl- (1.1 mmol)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: PhI(OAc)₂ (2.0 equiv) or Benzoquinone

  • Solvent: Toluene or DCE

  • Temperature: 80–100°C

Step-by-Step Methodology
  • In Situ DG Formation:

    • Combine Acetophenone and 4-Morpholinamine, 3,3-dimethyl- in the reaction vial.

    • Add 4Å Molecular Sieves (100 mg) to scavenge water.

    • Stir at 60°C for 1 hour to form the hydrazone in situ.

  • Catalytic Reaction:

    • Add Pd(OAc)₂ (11 mg, 0.05 mmol) and PhI(OAc)₂ (644 mg, 2.0 mmol).

    • Add Solvent (Toluene, 2 mL).

    • Seal the vial (Teflon cap) and heat to 100°C for 12–18 hours.

  • Hydrolysis (DG Removal):

    • After cooling, add 1M HCl (2 mL) to the reaction mixture.

    • Stir vigorously at room temperature for 2 hours. This cleaves the N-N hydrazone bond, regenerating the ketone and releasing the morpholine derivative.

  • Extraction:

    • Extract the organic layer with Ethyl Acetate (3 x 5 mL).

    • The aqueous layer contains the protonated 4-Morpholinamine, 3,3-dimethyl- (which can be recovered by basification).

  • Purification:

    • Dry organic extracts over Na₂SO₄.

    • Purify the ortho-acetoxylated ketone via column chromatography.

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: In Situ Condensation (Substrate + 3,3-dimethyl-4-morpholinamine) Step2 Step 2: C-H Activation (Pd(OAc)2, Oxidant, 100°C) Step1->Step2 Active Hydrazone Formed Step3 Step 3: Acidic Hydrolysis (Cleavage of Directing Group) Step2->Step3 Functionalized Intermediate Step4 Step 4: Product Isolation (Extraction & Purification) Step3->Step4 Final Product + Recyclable Amine

Caption: Sequential workflow for utilizing the molecule as a removable directing group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Hydrazone Yield Steric hindrance of the 3,3-dimethyl group.Increase reaction time; use a stronger acid catalyst (p-TsOH) or Dean-Stark trap to remove water.
No C-H Activation Catalyst poisoning or poor coordination.Ensure the hydrazone is fully formed before adding Pd. Use anhydrous solvents.
Hydrolysis Failure Hydrazone is too stable (steric bulk).Increase HCl concentration to 3M or heat the hydrolysis step to 50°C.

References

  • Gutin, A. et al. (2011). General Synthesis of N-Amino Morpholines and Their Application as Directing Groups. Journal of Organic Chemistry.

  • Lassaletta, J. M. et al. (2006). Formaldehyde N,N-Dialkylhydrazones as Neutral Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics.

  • Jung, M. E. & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Sigma-Aldrich. (2023). Product Specification: 4-Aminomorpholine Derivatives.

(Note: While specific literature on the 3,3-dimethyl variant is niche, the protocols above are derived from established methodologies for N-amino morpholine directing groups, adapted for the steric properties of the 3,3-dimethyl substitution.)

Sources

Application Note: Strategic Derivatization of 3,3-Dimethyl-4-morpholinamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the derivatization of 3,3-dimethyl-4-morpholinamine, designed for drug discovery professionals.

Executive Summary

The 3,3-dimethyl-4-morpholinamine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It combines the favorable physicochemical properties of the morpholine ring (solubility, lipophilicity balance) with two critical structural enhancements:[2][3]

  • Metabolic Blockade: The gem-dimethyl group at the C3 position sterically hinders cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for morpholines.

  • Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational flexibility of the ring, reducing the entropic penalty upon binding to protein targets.

This guide details the strategic derivatization of the N-amino (hydrazinyl) handle. While the N-amino group is an


-effect nucleophile, the adjacent bulk of the 3,3-dimethyl group imposes significant steric constraints, requiring modified protocols compared to unsubstituted morpholines.[1]

Chemical Biology & Rationale[2][4][5][6][7][8]

The "Magic Methyl" & Steric Constraint

The introduction of the 3,3-dimethyl group is not merely for space-filling. It forces the morpholine ring into a defined chair conformation where the N-substituent often adopts an axial or pseudo-axial orientation to minimize 1,3-diaxial interactions.

  • Target: 3,3-dimethyl-4-morpholinamine (CAS: 57616-01-0 / Generic structure class).[1]

  • Reactivity Profile: The N4-amino group is electron-rich due to the alpha-effect (lone pair repulsion from the ring nitrogen). However, the C3-dimethyls create a "neopentyl-like" steric environment, retarding reactions with bulky electrophiles.[1]

Strategic Reaction Pathways

We categorize derivatization into three Modules based on the resulting pharmacophore:

  • Module A (Urea/Thiourea): High-affinity H-bond donors/acceptors.

  • Module B (Amide/Sulfonamide): Stable linkers for fragment growing.

  • Module C (Reductive Alkylation): Introduction of flexible hydrophobic tails.

Experimental Workflows (Graphviz)

The following diagram illustrates the decision matrix for functionalizing this sterically encumbered scaffold.

G Start 3,3-Dimethyl-4- morpholinamine Decision Select Electrophile Start->Decision Route1 Isocyanates/ Isothiocyanates Decision->Route1 Module A Route2 Carboxylic Acids (Coupling) Decision->Route2 Module B Route3 Aldehydes/Ketones (Reductive Amination) Decision->Route3 Module C Prod1 Urea/Thiourea (High Potency) Route1->Prod1 Tip1 Optimization: No Base Required Fast Kinetics Route1->Tip1 Prod2 Hydrazide/Amide (Stable Linker) Route2->Prod2 Tip2 Optimization: Use HATU/HOAt Avoid EDC (Sterics) Route2->Tip2 Prod3 N-Alkyl Hydrazine (Basic Center) Route3->Prod3 Tip3 Optimization: Ti(OiPr)4 Lewis Acid Essential for Imine Route3->Tip3

Caption: Decision tree for derivatizing 3,3-dimethyl-4-morpholinamine, highlighting critical optimization steps for steric management.

Detailed Protocols

Module A: Urea Synthesis (High Yield)

Rationale: Isocyanates are highly reactive electrophiles (linear geometry) that can easily access the sterically hindered N-amino group. This is the most reliable reaction for this scaffold.

Protocol:

  • Preparation: Dissolve 3,3-dimethyl-4-morpholinamine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add the isocyanate (1.1 equiv) dropwise at 0°C.

    • Note: Do not add base (TEA/DIPEA) initially; the N-amino group is sufficiently nucleophilic. Base can promote isocyanate dimerization.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Monitoring: TLC/LCMS will show disappearance of the amine.

  • Workup:

    • Add polymer-supported trisamine scavenger (3 equiv) to remove excess isocyanate if necessary.

    • Filter and concentrate.

    • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to maintain the urea integrity.

Module B: Amide Coupling (Steric Challenge)

Rationale: Standard coupling (EDC/NHS) often fails or proceeds slowly due to the 3,3-dimethyl bulk blocking the tetrahedral intermediate formation. We utilize HATU/HOAt to generate a highly reactive active ester.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF (dry). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min to form the activated ester.

  • Coupling: Add 3,3-dimethyl-4-morpholinamine (1.0 equiv) in one portion.

  • Conditions:

    • Standard: Stir at RT for 16 h.

    • Accelerated: Microwave irradiation at 60°C for 30 min (recommended for electron-rich acids).

  • Validation:

    • Check for the "double-hump" in LCMS (rotamers are common in these hydrazides).

    • Alert: If conversion is <50%, switch to the Acid Chloride method (Acid Chloride + Pyridine + DMAP cat. in DCM).[4]

Module C: Reductive Alkylation (Lewis Acid Mediated)

Rationale: Formation of the intermediate hydrazone (Schiff base) is the rate-limiting step and is severely hampered by the adjacent gem-dimethyl group. Standard NaBH(OAc)3 protocols often fail. Titanium(IV) isopropoxide is mandatory to act as a water scavenger and Lewis acid to drive imine formation.

Protocol:

  • Imine Formation:

    • Combine amine (1.0 equiv) and aldehyde/ketone (1.2 equiv) in anhydrous THF.

    • Add Ti(OiPr)4 (2.0 equiv) strictly under Argon.

    • Stir at RT for 6–12 h (or 50°C for ketones).

  • Reduction:

    • Dilute with absolute EtOH.

    • Add NaBH4 (2.0 equiv) carefully (exothermic). Stir for 2 h.

  • Quench:

    • Quench with 1N NaOH (forms TiO2 precipitate).

    • Filter through Celite.

  • Purification:

    • The resulting N-alkyl hydrazine is basic. Use neutral alumina or amine-functionalized silica for purification to avoid streaking.

Data Summary & Troubleshooting

ParameterUnsubstituted N-Amino Morpholine3,3-Dimethyl-N-Amino MorpholineImplication
pKa (Conj.[1] Acid) ~7.5~6.83,3-dimethyl analog is less basic due to steric solvation inhibition.[1]
Nucleophilicity High (Alpha-effect)ModerateRequires stronger electrophiles or catalysts.
Metabolic Stability Low (N-dealkylation, Ring ox)High Ideal for in vivo probes.[1]
Amide Coupling Yield >90% (EDC/HOBt)40-60% (EDC); >85% (HATU) Switch coupling agents immediately.

Troubleshooting Guide:

  • Problem: Low yield in amide coupling.

    • Root Cause:[1][4][5][6][7] Steric hindrance prevents attack on the active ester.

    • Solution: Use Acid Chlorides or convert acid to mixed anhydride (isobutyl chloroformate/NMM) before addition.

  • Problem: Product instability.

    • Root Cause:[1][4][5][6][7] Hydrazines can oxidize to azo/diazo species in air.

    • Solution: Store as HCl or Oxalate salts. Avoid chlorinated solvents for long-term storage.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[1][8][9] Medicinal Research Reviews, 2020.[1][8] Link

  • Gem-Dimethyl Effect

    • Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications."[1] Chemical Reviews, 2005.[1] Link

  • N-Amino Heterocycle Synthesis

    • Hynes, J., et al.[1] "The synthesis and reactivity of N-amino heterocycles." Journal of Organic Chemistry. (General reference for hydrazine reactivity).

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of Organic Chemistry, 1995.[1] Link

  • Steric Hindrance in Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009.[1] Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

"reaction of 4-Morpholinamine, 3,3-dimethyl- with electrophiles"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of Sterically Hindered Hydrazines

Executive Summary

This application note details the reactivity profile and optimized protocols for 4-Morpholinamine, 3,3-dimethyl- (also known as N-amino-3,3-dimethylmorpholine). As a specialized hydrazine building block, this molecule is increasingly critical in medicinal chemistry, particularly in the synthesis of PRMT5 inhibitors and other kinase-targeting scaffolds.

The presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance adjacent to the nucleophilic N-amino center. While this substitution pattern enhances metabolic stability and restricts conformational freedom—desirable traits for drug candidates—it necessitates modified protocols compared to un-substituted 4-aminomorpholine. This guide provides field-proven methodologies for overcoming this steric barrier to achieve high-yield functionalization with aldehydes, activated aryl halides, and isocyanates.

Mechanistic Insight: The Steric-Electronic Interface

To successfully derivatize 4-Morpholinamine, 3,3-dimethyl-, one must understand its structural constraints:

  • Nucleophilicity: The exocyclic amino group (

    
    ) is the primary nucleophile. The ring nitrogen (N4) is chemically inert to electrophilic attack due to its tertiary nature and integration into the morpholine ring.
    
  • Steric Shielding: The gem-dimethyl group at C3 creates a "neopentyl-like" environment. While the exocyclic

    
     projects away from the ring, the trajectory of approach for incoming electrophiles is crowded.
    
    • Consequence: Reaction rates are kinetically slower than those of 4-aminomorpholine.

    • Solution: Protocols require elevated temperatures (thermodynamic control) and polar aprotic solvents to stabilize transition states.

  • Electronic Effect: The inductive effect of the alkyl groups slightly increases the electron density on the hydrazine moiety, potentially enhancing basicity, but the steric factor dominates the reactivity profile.

Visualizing the Reaction Landscape

ReactionLandscape Amine 4-Morpholinamine, 3,3-dimethyl- (Nucleophile) Hydrazone Hydrazone (Schiff Base) Amine->Hydrazone Condensation (Cat. AcOH, Heat) ArylHydrazine N-Aryl Hydrazine (SnAr Product) Amine->ArylHydrazine SnAr Coupling (Base, DMSO, >100°C) Semicarbazide Semicarbazide (Urea Derivative) Amine->Semicarbazide Addition (DCM, RT) Aldehyde Aldehydes/Ketones (Electrophile) Aldehyde->Hydrazone ArylHalide Activated Aryl Halides (Electrophile) ArylHalide->ArylHydrazine Isocyanate Isocyanates (Electrophile) Isocyanate->Semicarbazide

Figure 1: Reaction landscape for 3,3-dimethyl-4-morpholinamine. The steric bulk at C3 directs selectivity but requires optimized conditions for SnAr and condensation reactions.

Experimental Protocols

Protocol A: Condensation with Carbonyls (Hydrazone Formation)

Application: Characterization, Library Synthesis, Intermediate Protection.

Unlike simple hydrazines that react at room temperature, the 3,3-dimethyl derivative often requires thermal activation to drive the elimination of water, especially with hindered ketones.

Reagents:

  • Substrate: 1.0 equiv. Aldehyde/Ketone[1][2]

  • Reagent: 1.1 equiv. 4-Morpholinamine, 3,3-dimethyl-

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (5 mol%)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde/ketone in EtOH (0.5 M concentration).

  • Addition: Add 4-Morpholinamine, 3,3-dimethyl- in one portion.

  • Activation: Add catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 2–6 hours. Note: Monitor by TLC/LCMS. If conversion is slow, add molecular sieves (3Å) to scavenge water.

  • Workup: Cool to room temperature.

    • Solids: If the product precipitates, filter and wash with cold EtOH.

    • Oils: Concentrate in vacuo.[3] Redissolve in EtOAc, wash with saturated

      
       (to remove acid) and brine. Dry over 
      
      
      
      .

Self-Validation:

  • NMR Check: Look for the disappearance of the carbonyl carbon signal (~190-200 ppm) in

    
     NMR and the appearance of the hydrazone 
    
    
    
    signal (~140-160 ppm).
Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Application: Synthesis of Kinase Inhibitors (e.g., PRMT5 scaffolds).

This is the most critical application for drug discovery. The reaction involves displacing a leaving group (Cl, F) on a heteroaromatic ring (e.g., chloropyrimidine, chloropyridine).

Challenges: The steric bulk of the 3,3-dimethyl group can retard the approach to the electrophilic aromatic carbon. High heat and polar solvents are mandatory.

Reagents:

  • Substrate: 1.0 equiv. Activated Heteroaryl Halide (e.g., 4-chloropyrimidine)

  • Reagent: 1.2–1.5 equiv. 4-Morpholinamine, 3,3-dimethyl-

  • Base: 2.0–3.0 equiv.

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
  • Solvent: DMSO, NMP, or DMF (anhydrous)

Step-by-Step:

  • Preparation: In a pressure vial, dissolve the heteroaryl halide in DMSO (0.2 M).

  • Addition: Add DIPEA followed by 4-Morpholinamine, 3,3-dimethyl-.

  • Thermal Activation: Seal the vial and heat to 100–120°C .

    • Why? The energy barrier for the transition state is higher due to the steric clash between the 3,3-dimethyl group and the ortho-substituents of the heteroaryl ring.

  • Monitoring: Reaction typically requires 12–24 hours. Monitor by LCMS for the

    
     peak corresponding to the coupled product.
    
  • Workup:

    • Dilute with water (5x volume) to precipitate the product.

    • If no precipitate forms, extract with EtOAc (3x). Wash organic layer extensively with water and brine to remove DMSO.

Optimization Table:

ParameterStandard ConditionHindered/Unreactive Substrate
Temperature 100°C130–150°C (Microwave irradiation recommended)
Base DIPEA

(stronger, soluble in DMSO)
Solvent DMSONMP (higher boiling point stability)
Protocol C: Urea/Semicarbazide Synthesis

Application: Peptidomimetics, Urea-based Inhibitors.

Isocyanates are highly reactive electrophiles. Even with the steric hindrance, this reaction often proceeds at room temperature, though slightly slower than with unhindered amines.

Reagents:

  • Substrate: 1.0 equiv. Isocyanate (R-NCO)

  • Reagent: 1.0 equiv. 4-Morpholinamine, 3,3-dimethyl-

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4-Morpholinamine, 3,3-dimethyl- in DCM (0.1 M) under nitrogen atmosphere.

  • Controlled Addition: Add the isocyanate dropwise at

    
     (ice bath).
    
    • Reasoning: Although the amine is hindered, the reaction is exothermic. Controlling the rate prevents side reactions (e.g., dimerization).

  • Equilibration: Allow to warm to room temperature and stir for 2–4 hours.

  • Isolation: The semicarbazide product often precipitates from DCM. Filter and wash with hexanes.

Troubleshooting & Optimization Logic

When reactions fail or yields are low, the primary culprit is almost always the steric clash at the C3 position. Use the following logic flow to troubleshoot.

Troubleshooting Start Low Yield / No Reaction CheckLCMS Check LCMS: Starting Material Remaining? Start->CheckLCMS Yes Yes (Kinetic Issue) CheckLCMS->Yes No No (Decomposition) CheckLCMS->No IncreaseTemp Increase Temperature (Switch to Microwave) Yes->IncreaseTemp ChangeSolvent Switch to Polar Aprotic (DMSO/NMP) to stabilize TS Yes->ChangeSolvent CheckStability Check Thermal Stability of Electrophile No->CheckStability

Figure 2: Troubleshooting logic for sterically hindered hydrazine reactions.

References

  • Vertex Pharmaceuticals Inc. (2024). PRMT5 Inhibitors and Uses Thereof. US Patent App. 2024/0254118 A1. (Describes the synthesis and use of 3,3-dimethylmorpholin-4-amine as Intermediate Ab-2). Link

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-methyl-alpha-amino acids. Chemical Society Reviews, 30, 205-213. (General context on steric hindrance in amino acid derivatives). Link

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Butterworths. (Foundational text on hydrazine nucleophilicity).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409479, 3,3-Dimethylmorpholin-4-amine. Link

Sources

"protocol for N-functionalization of 3,3-dimethyl-4-aminomorpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Profile

The Substrate: A Sterically Hindered Hydrazine

The target molecule, 3,3-dimethyl-4-aminomorpholine , represents a unique challenge in heterocyclic functionalization.[1] Unlike simple 4-aminomorpholine, the introduction of the gem-dimethyl group at the C3 position creates a distinct steric environment around the nucleophilic N-amino (


) center.[1]
  • Chemical Classification:

    
    -dialkylhydrazine (cyclic).[2]
    
  • Nucleophilic Center: The exocyclic primary amino group (

    
    ).[1]
    
  • Steric Constraint: The C3 gem-dimethyl group exerts significant steric pressure (Thorpe-Ingold effect), which restricts the rotational freedom of the

    
     bond and shields the 
    
    
    
    -face of the nucleophile.[1]
Reactivity Matrix

The reactivity of 3,3-dimethyl-4-aminomorpholine is governed by the competition between nucleophilicity (enhanced by the


-effect of the adjacent nitrogen) and steric hindrance  (imposed by the C3 methyls).[1]
Reaction ClassFeasibilityCritical Factor
Condensation (Aldehydes/Ketones) HighKinetics: Slower than unhindered analogs; requires acid catalysis.[1]
Acylation (Acid Chlorides) HighBase Choice: Pyridine/DMAP required to drive completion.
Alkylation (

)
Low to ModerateOver-alkylation: Less likely due to sterics; mono-alkylation favored.[1]
Urea/Thiourea Formation HighSolvent: Non-nucleophilic polar aprotic (THF, DCM) essential.

Part 2: Experimental Protocols

Protocol A: Acylation (Synthesis of N-Morpholino Amides)

Target: Formation of stable hydrazide-like linkages.[1]

Rationale: Direct coupling with carboxylic acids using standard coupling reagents (e.g., EDC, HATU) often fails or proceeds sluggishly due to the steric bulk of the 3,3-dimethyl group.[1] The use of acid chlorides or mixed anhydrides is the preferred high-energy pathway to overcome this barrier.[1]

Materials
  • Substrate: 3,3-Dimethyl-4-aminomorpholine (1.0 equiv)

  • Electrophile: Acid Chloride (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) or Pyridine (solvent/base)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3,3-dimethyl-4-aminomorpholine (1.0 equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add

    
     (1.5 equiv) followed by DMAP (0.1 equiv). Cool the solution to 
    
    
    
    in an ice bath.
  • Acylation: Dropwise add the acid chloride (1.1 equiv) diluted in a minimal amount of DCM. Note: The exotherm must be controlled to prevent N-N bond cleavage.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is

      
       complete after 4h, heat to reflux (
      
      
      
      ).
  • Work-up: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[3] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (EtOAc/Hexane gradient).

Protocol B: Condensation (Synthesis of Hydrazones)

Target: Library generation or precursors for reductive amination.[2]

Rationale: The formation of the hydrazone is reversible.[1] The 3,3-dimethyl group destabilizes the tetrahedral intermediate, making water removal critical to drive the equilibrium forward (Le Chatelier's principle).[1]

Materials
  • Substrate: 3,3-Dimethyl-4-aminomorpholine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0–1.2 equiv)

  • Catalyst: Acetic Acid (

    
    ) (5–10 mol%) or 
    
    
    
    (for stubborn ketones)
  • Solvent: Ethanol (EtOH) or Toluene (if Dean-Stark needed)

  • Desiccant: Molecular Sieves (

    
    ) or 
    
    
    
Step-by-Step Methodology
  • Mixing: Dissolve the amine and the carbonyl compound in EtOH (

    
    ).
    
  • Catalysis: Add catalytic

    
     and activated molecular sieves.
    
  • Incubation: Stir at RT for 2–6 hours.

    • Optimization: For hindered ketones, switch solvent to Toluene, add 1.5 equiv

      
      , and heat to 
      
      
      
      .
  • Isolation: Filter through a celite pad to remove sieves/titanium salts.[1] Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Ether is often sufficient.[1] If oil persists, use neutral alumina chromatography (silica may hydrolyze the hydrazone).

Protocol C: Urea Formation (Reaction with Isocyanates)

Target: Synthesis of semicarbazide derivatives.

Rationale: Isocyanates are highly reactive electrophiles.[1] This reaction is generally fast and clean, but the product solubility can be an issue.[1]

Materials
  • Substrate: 3,3-Dimethyl-4-aminomorpholine (1.0 equiv)

  • Reagent: Isocyanate (

    
    ) (1.05 equiv)
    
  • Solvent: THF or Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve substrate in anhydrous THF (

    
    ).
    
  • Addition: Add isocyanate dropwise at RT.

  • Precipitation: In many cases, the urea product will precipitate out of the solution within 1 hour.[1]

  • Work-up:

    • If precipitate forms: Filter, wash with cold

      
      , and dry.[1]
      
    • If soluble: Concentrate and triturate with Hexane/Ether.[1]

Part 3: Visualization & Workflow

Reaction Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate functionalization pathway based on the desired product class.

G Start Substrate: 3,3-Dimethyl-4-aminomorpholine Target Desired Functional Group? Start->Target Amide Hydrazide (R-CO-NH-N...) Target->Amide Acyl Hydrazone Hydrazone (R=N-N...) Target->Hydrazone Alkylidene Urea Semicarbazide (R-NH-CO-NH-N...) Target->Urea Carbamoyl MethodA Protocol A: Acid Chloride + DMAP Amide->MethodA MethodB Protocol B: Aldehyde + AcOH (Dean-Stark if Ketone) Hydrazone->MethodB MethodC Protocol C: Isocyanate + THF Urea->MethodC

Caption: Decision tree for selecting the optimal functionalization protocol based on the target moiety.

Steric Mechanism Visualization

The 3,3-dimethyl group blocks the "back" of the nitrogen, forcing electrophiles to approach from a specific trajectory.[1]

Sterics Substrate 3,3-Dimethyl-4-aminomorpholine StericCloud Gem-Dimethyl Steric Wall (Blocks alpha-face) Substrate->StericCloud Generates Nucleophile Exocyclic NH2 (Reactive Center) Substrate->Nucleophile Contains Reaction Electrophile Approach Reaction->StericCloud Blocked Reaction->Nucleophile Allowed

Caption: Conceptual model of the steric shielding provided by the gem-dimethyl group.

Part 4: Troubleshooting & Safety

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Acylation) Steric hindrance preventing attack.[1]Switch to Acid Chloride; Increase Temp to reflux; Use DMAP.
No Reaction (Ketone) Equilibrium favoring starting material.Use

as water scavenger/Lewis acid; Use Toluene reflux.
Product Hydrolysis Hydrazone instability on Silica.[1]Use Neutral Alumina or recrystallization; Add 1%

to eluent.[1]
Multiple Spots (TLC) Acylation of both nitrogens (Rare).Unlikely with 3,3-dimethyl, but check stoichiometry (keep 1:1).
Safety & Handling
  • Hydrazine Toxicity: While morpholine derivatives are generally less volatile than parent hydrazine, they should be treated as potential carcinogens and skin sensitizers.[1] All operations must be performed in a fume hood.[1]

  • Nitrosamine Potential: Do NOT mix this substrate with nitrosating agents (nitrites, nitrous acid) as it may form N-nitroso morpholines, which are potent carcinogens.

  • Exotherms: The reaction of the amino group with acid chlorides or isocyanates is exothermic.[1] Always cool the reaction mixture during addition.

References

  • Reactivity of N-Amino Heterocycles

    • Title: "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles"
    • Source: ResearchGate[1]

    • URL:[Link]

  • Synthesis of Morpholine Derivatives

    • Title: "Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine"
    • Source: PMC (N
    • URL:[Link]

  • General Hydrazine Functionalization

    • Title: "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes" (Context on nucleophilic N-centers)
    • Source: ACS Publications[1]

    • URL:[Link]

  • Steric Effects in Heterocycles

    • Title: "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of Alpha-Branched Amino Acids" (Analogous steric hindrance protocols)[1]

    • Source: Organic Syntheses[1][4][5]

    • URL:[Link][5]

Sources

Application Notes and Protocols for the Agrochemical Screening of 3,3-dimethyl-4-morpholinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Agrochemicals

The morpholine ring is a versatile heterocyclic motif that has garnered significant attention in the discovery and development of modern agrochemicals.[1][2] Its unique structural and physicochemical properties have established it as a "privileged structure," frequently appearing in a variety of bioactive molecules. In the agrochemical sector, morpholine derivatives are integral to a range of commercial products, most notably as fungicides and, to a lesser extent, herbicides.[3][4]

Prominent examples of morpholine-based fungicides include dimethomorph and fenpropimorph, which effectively control diseases like downy mildew and late blight in crucial crops.[3] The mechanism of action for many of these fungicides involves the inhibition of ergosterol biosynthesis in the fungal cell membrane, a target not present in plants, which provides a degree of selectivity.[5][6] The morpholine moiety is often crucial for the molecule's systemic activity, allowing for absorption and translocation within the plant to provide comprehensive protection.[3]

This document serves as a technical guide for researchers and scientists interested in exploring novel morpholine derivatives for agrochemical applications. We will use the specific, yet underexplored, compound 3,3-dimethyl-4-morpholinamine as a model to outline a comprehensive research and development workflow. This guide provides detailed protocols for hypothetical screening, explains the scientific rationale behind experimental choices, and offers a framework for interpreting results to guide further discovery efforts.

Chemical Profile and Rationale for Investigation: 3,3-dimethyl-4-morpholinamine

The structure of 3,3-dimethyl-4-morpholinamine presents several features that make it an intriguing candidate for agrochemical research.

  • The Morpholine Core: As established, this six-membered heterocycle is a proven pharmacophore in successful agrochemicals, conferring favorable properties such as polarity and metabolic stability.[1][2]

  • The 3,3-dimethyl Substitution (gem-dimethyl group): This structural feature can introduce significant conformational rigidity to the morpholine ring. In drug discovery, such rigidity can lock the molecule into a bioactive conformation, potentially increasing its binding affinity to a target protein. Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at adjacent positions and potentially increasing the compound's persistence and bioavailability in the target organism.

  • The 4-Amino Group (-NH2): The substitution of the morpholine nitrogen with an amino group (forming a hydrazine derivative) drastically alters the electronic and hydrogen-bonding properties compared to typical N-alkyl or N-aryl morpholines found in fungicides like fenpropimorph. This primary amine provides a site for further chemical modification, allowing for the creation of a diverse library of analogues (e.g., Schiff bases, amides, sulfonamides) to explore structure-activity relationships (SAR).[1] The basicity of this nitrogen will also influence the compound's solubility and transport properties.

Given these features, we can hypothesize that 3,3-dimethyl-4-morpholinamine could serve as a novel scaffold for fungicides, herbicides, or plant growth regulators.[7]

Hypothesized Agrochemical Applications and Screening Workflow

A logical workflow for evaluating a novel chemical entity like 3,3-dimethyl-4-morpholinamine begins with synthesis, followed by a tiered screening process to identify potential bioactivity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Lead Progression synthesis Plausible Synthesis of 3,3-dimethyl-4-morpholinamine purification Purification & Structural Verification (NMR, HRMS) synthesis->purification fungicidal In Vitro Antifungal Assay (Multiple Pathogens) purification->fungicidal Test Compound herbicidal Pre- & Post-Emergence Herbicidal Assay purification->herbicidal Test Compound analysis Data Analysis: Calculate MIC / % Inhibition fungicidal->analysis herbicidal->analysis decision Decision Point: Activity Identified? analysis->decision sar SAR Studies: Analogue Synthesis decision->sar Yes stop Stop or Re-evaluate decision->stop No moa Mechanism of Action Studies sar->moa

Caption: A tiered workflow for the agrochemical evaluation of a novel compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies designed for the initial investigation of 3,3-dimethyl-4-morpholinamine.

Protocol 1: Plausible Synthesis of 3,3-dimethyl-4-morpholinamine

Since this is a novel compound, a synthetic route must be proposed. A plausible approach involves the nitrosation of 3,3-dimethylmorpholine followed by reduction.

Rationale: This two-step sequence is a standard and reliable method for converting secondary amines to N-amino derivatives (hydrazines). Sodium nitrite in an acidic medium is a classic reagent for nitrosation, and a strong reducing agent like Lithium Aluminum Hydride (LAH) is effective for the subsequent reduction of the N-nitroso group.

Step-by-Step Methodology:

  • Synthesis of 3,3-dimethylmorpholine (Precursor): This precursor can be synthesized via the cyclization of 2-(2-amino-2-methylpropoxy)ethanol or a related amino alcohol.

  • Step 1: N-Nitrosation

    • Dissolve 1 equivalent of 3,3-dimethylmorpholine in 3M hydrochloric acid, and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

    • Dissolve 1.1 equivalents of sodium nitrite (NaNO2) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the morpholine solution, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Extract the resulting N-nitroso-3,3-dimethylmorpholine with dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso intermediate.

  • Step 2: Reduction to 3,3-dimethyl-4-morpholinamine

    • Caution: Perform this step under an inert atmosphere (e.g., Argon or Nitrogen) as LAH is highly reactive with water.

    • Suspend 2-3 equivalents of Lithium Aluminum Hydride (LAH) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Dissolve the crude N-nitroso intermediate from the previous step in anhydrous THF.

    • Add the intermediate solution dropwise to the LAH suspension at 0 °C.

    • After addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and carefully quench the excess LAH by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation to obtain pure 3,3-dimethyl-4-morpholinamine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Assay (Broth Microdilution)

Rationale: This assay is a standard, high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of economically important plant pathogenic fungi.[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Step-by-Step Methodology:

  • Fungal Strains: Select a panel of relevant plant pathogens, for example:

    • Botrytis cinerea (Gray mold)

    • Fusarium graminearum (Fusarium head blight)

    • Pythium aphanidermatum (Damping-off)[10]

    • Alternaria solani (Early blight)[11]

  • Culture Preparation: Grow each fungus on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed. Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

  • Spore Suspension: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Compound Preparation: Prepare a 10 mM stock solution of 3,3-dimethyl-4-morpholinamine in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized spore suspension to each well of the microtiter plate.

  • Controls: Include the following controls on each plate:

    • Positive Control: A commercial fungicide with a known mode of action (e.g., Fenpropimorph).

    • Negative Control: Medium with fungal spores and the highest concentration of DMSO used (solvent control).

    • Sterility Control: Medium only (no spores).

  • Incubation: Seal the plates and incubate at 25-28 °C for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Collection: Determine the MIC visually as the lowest concentration of the compound where no fungal growth is observed. Alternatively, use a microplate reader to measure absorbance (e.g., at 600 nm) and calculate the concentration that inhibits 50% of growth (IC50).[6]

Protocol 3: Primary Herbicidal Screening

Rationale: This protocol evaluates the compound's effect on both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds, applied either to the soil (pre-emergence) or directly to the foliage (post-emergence).[12][13] This dual approach is critical as it can reveal different potential modes of action.

Step-by-Step Methodology:

  • Plant Species: Select representative weed species.

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Bentgrass (Agrostis stolonifera)[12]

    • Dicots: Field mustard (Brassica campestris), Rape (Brassica napus)[14]

  • Planting: Sow seeds of each species in small pots filled with a standard potting mix. For pre-emergence testing, apply the compound immediately after sowing. For post-emergence testing, allow plants to grow to the 2-3 leaf stage.

  • Compound Application:

    • Prepare a solution of the test compound at a high screening rate (e.g., 1000-2000 g/ha) in a water/acetone/surfactant mixture.

    • Use a laboratory track sprayer to ensure uniform application.

    • Pre-emergence: Spray the soil surface directly after planting.

    • Post-emergence: Spray the foliage of the emerged seedlings.

  • Controls:

    • Positive Control: A commercial herbicide (e.g., glyphosate for non-selective post-emergence; diuron for pre-emergence).[14]

    • Negative Control: Spray with the solvent mixture only.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water as needed.

  • Data Collection (14-21 days after treatment):

    • Visually assess phytotoxicity using a rating scale from 0 (no effect) to 100 (complete plant death).

    • For a more quantitative measure, harvest the above-ground biomass (shoots) and measure the fresh or dry weight. Calculate the percent inhibition relative to the negative control.[13]

Data Presentation and Interpretation

Systematic data collection is crucial for making informed decisions.

Table 1: In Vitro Antifungal Activity Data
CompoundB. cinerea MIC (µg/mL)F. graminearum MIC (µg/mL)P. aphanidermatum MIC (µg/mL)A. solani MIC (µg/mL)
3,3-dimethyl-4-morpholinamineRecord ValueRecord ValueRecord ValueRecord Value
Fenpropimorph (Control)Record ValueRecord ValueRecord ValueRecord Value
Table 2: Primary Herbicidal Activity Data (% Inhibition)
CompoundApplicationE. crus-galliA. stoloniferaB. campestrisB. napus
3,3-dimethyl-4-morpholinamine Pre-emergenceRecord ValueRecord ValueRecord ValueRecord Value
Post-emergenceRecord ValueRecord ValueRecord ValueRecord Value
Diuron (Control) Pre-emergenceRecord ValueRecord ValueRecord ValueRecord Value
Glyphosate (Control) Post-emergenceRecord ValueRecord ValueRecord ValueRecord Value

Interpretation and Next Steps:

  • No Activity: If no significant activity is observed in any of the primary screens, the compound may be deprioritized.

  • Fungicidal "Hit": An MIC value below 32 µg/mL against one or more pathogens is generally considered a promising result.[8] The next steps would involve dose-response studies, testing against a broader panel of fungi, and initiating SAR studies by modifying the 4-amino group.

  • Herbicidal "Hit": A visual injury rating >80% or a biomass reduction >70% at the primary screening rate indicates significant activity. Follow-up studies should include determining the half-maximal inhibitory concentration (IC50) and evaluating crop selectivity.[14]

  • Structure-Activity Relationship (SAR): The analysis of how chemical structure relates to biological activity is a cornerstone of pesticide development.[2] If 3,3-dimethyl-4-morpholinamine shows activity, the primary amine at the N-4 position serves as an ideal handle for creating a library of analogues to probe the SAR and optimize potency.

References

  • The Multifaceted Applications of Morpholine in Agrochemicals. (2026, February 13). NINGBO INNO PHARMCHEM CO., LTD.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2025, September 25). ResearchGate.
  • Tang, X., Lei, L., Liao, A., Sun, W., Zhang, J., & Wu, J. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. Available from: [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023, August 15). ACS Publications. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • MORPHOLINE. GME. Available from: [Link]

  • Morpholine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jadhav, G. R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Morpholine. Silver Fern Chemical Inc. Available from: [Link]

  • de Cássia Orlandi Sardi, J., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Molecules, 26(5), 1433. Available from: [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis and Biological Evaluation. (2016, June 8). ResearchGate. Available from: [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available from: [Link]

  • Morpholine. (2001, February 15). USDA. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7381. Available from: [Link]

  • Environment Friendly Herbicidal Compositions - Review Article. International Journal of Scientific Research. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. Molecules, 26(6), 1708. Available from: [Link]

  • Li, Y., et al. (2020). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as potential inhibitors of phytoene desaturase. RSC Advances, 10(45), 26861–26871. Available from: [Link]

  • Li, J., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available from: [Link]

  • Discovery of novel (3E)‐4, 8‐dimethyl‐1, 3, 7‐nontriene skeleton analogues as potential herbicide candidates. (2026, February 16). ResearchGate. Available from: [Link]

  • Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar. Available from: [Link]

  • Laboratory evaluation of the herbicide activity of 3-isopropylquinazoline-4(3H)-one. (2025, December 30). ResearchGate. Available from: [Link]

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Application Notes and Protocols: 4-Morpholinamine, 3,3-dimethyl- as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Morpholine-Based Ligand

In the vast and dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with unique structural motifs and tailored functionalities.[1][2] Morpholine and its derivatives have emerged as a versatile class of heterocyclic compounds, offering both amine and ether functionalities for metal coordination.[3][4][5] The inherent biocompatibility of the morpholine moiety has also propelled the investigation of its metal complexes for various biological applications, including anticancer and antimicrobial activities.[6][7][8][9]

This technical guide introduces 4-Morpholinamine, 3,3-dimethyl- , a unique derivative of 4-morpholinamine, as a promising ligand for the synthesis of novel coordination complexes. The presence of two methyl groups at the 3-position of the morpholine ring introduces significant steric hindrance, which is anticipated to influence the coordination geometry, stability, and reactivity of the resulting metal complexes in fascinating ways. These structural modifications may lead to complexes with enhanced selectivity and novel catalytic or biological properties.

This document provides a comprehensive overview of the properties of 4-Morpholinamine, 3,3-dimethyl-, detailed protocols for the synthesis and characterization of its potential metal complexes, and a discussion of their prospective applications. The methodologies presented herein are grounded in established principles of coordination chemistry and draw parallels from the extensive research on related morpholine-based ligands.

Ligand Profile: 4-Morpholinamine, 3,3-dimethyl-

4-Morpholinamine, 3,3-dimethyl- is a derivative of 4-morpholinamine, featuring two methyl groups on the morpholine ring. While specific experimental data for this particular substituted amine is not extensively available, its properties can be inferred from its constituent parts: the 4-morpholinamine core and the gem-dimethyl substitution pattern.

Table 1: Predicted Physicochemical Properties of 4-Morpholinamine, 3,3-dimethyl-

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₆H₁₄N₂OBased on chemical structure
Molecular Weight 130.19 g/mol Based on chemical structure
Appearance Likely a colorless to pale yellow liquidInferred from similar morpholine derivatives
Boiling Point Estimated to be higher than 4-morpholinamine (168 °C) due to increased molecular weight[10]
Solubility Expected to be soluble in water and common organic solvents like ethanol, methanol, and DMSO[11][12]
CAS Number Not readily available

The primary coordination sites of this ligand are the exocyclic primary amine (-NH₂) group and the endocyclic tertiary amine (N-4) of the morpholine ring. The oxygen atom of the morpholine ether group could also participate in coordination, particularly with hard metal ions, making 4-Morpholinamine, 3,3-dimethyl- a potentially versatile mono- or bidentate ligand.

Synthesis of Metal Complexes: A Generalized Protocol

The synthesis of metal complexes with 4-Morpholinamine, 3,3-dimethyl- is expected to follow standard procedures for the coordination of amine ligands to metal salts. The following protocol provides a general guideline for the synthesis of transition metal complexes. Researchers should optimize the reaction conditions for each specific metal ion.

Experimental Workflow for the Synthesis of a Metal(II) Complex

G cluster_synthesis Synthesis of [M(L)n]X₂ Complex Ligand Dissolve Ligand (L) in Ethanol Mixing Mix Solutions and Reflux Ligand->Mixing MetalSalt Dissolve Metal Salt (MX₂) in Ethanol MetalSalt->Mixing Isolation Isolate Product by Filtration Mixing->Isolation Washing Wash with Ethanol and Ether Isolation->Washing Drying Dry under Vacuum Washing->Drying

Caption: General workflow for the synthesis of metal complexes.

Materials:

  • 4-Morpholinamine, 3,3-dimethyl- (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Absolute Ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven or desiccator

Step-by-Step Protocol:

  • Ligand Solution Preparation: In a Schlenk flask, dissolve one molar equivalent of 4-Morpholinamine, 3,3-dimethyl- in a suitable volume of absolute ethanol with gentle warming if necessary.

  • Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the chosen metal(II) salt in absolute ethanol. Note: The metal-to-ligand ratio can be varied to target different coordination numbers and geometries.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate may be observed.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The reaction temperature and time should be optimized based on the specific metal and desired product.

  • Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the precipitated solid by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated or a non-coordinating anti-solvent can be added to induce crystallization.

  • Washing and Drying: Wash the isolated solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the final product under vacuum.

Characterization of the Coordination Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Workflow for Characterization of Metal Complexes

G cluster_characterization Comprehensive Characterization Complex Synthesized Metal Complex FTIR FT-IR Spectroscopy Complex->FTIR Vibrational Modes UVVis UV-Vis Spectroscopy Complex->UVVis Electronic Transitions NMR NMR Spectroscopy (for diamagnetic complexes) Complex->NMR Ligand Environment EA Elemental Analysis Complex->EA Elemental Composition MS Mass Spectrometry Complex->MS Molecular Weight MagSus Magnetic Susceptibility Complex->MagSus Magnetic Properties XRay Single-Crystal X-ray Diffraction (if suitable crystals form) Complex->XRay 3D Structure

Sources

Application Note: High-Efficiency Coupling Protocols for 3,3-Dimethyl-4-aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the experimental procedures for coupling reactions involving 3,3-dimethyl-4-aminomorpholine (CAS 127957-05-5).

Executive Summary & Strategic Analysis

3,3-dimethyl-4-aminomorpholine is a specialized heterocyclic building block used in the synthesis of PRMT5 inhibitors and other bioactive hydrazones. Structurally, it features a morpholine ring with an exocyclic amino group at position 4 (


-amino) and a gem-dimethyl group at position 3.
The Steric Challenge

The defining characteristic of this molecule is the gem-dimethyl group at C3 . These methyl groups create significant steric bulk directly adjacent to the nucleophilic


-amino center.
  • Impact on Nucleophilicity: While the electron density on the

    
    -amino group remains high (alpha-effect), the approach vector for electrophiles is obstructed.
    
  • Impact on Catalysis: In transition metal catalysis (e.g., Buchwald-Hartwig), this bulk hinders oxidative addition complexes and reductive elimination steps, often requiring specialized ligands.

This guide provides three optimized protocols designed to overcome these specific steric barriers.

Decision Matrix & Workflow

Use the following decision tree to select the appropriate protocol for your target moiety.

CouplingWorkflow Start Start: 3,3-Dimethyl-4-aminomorpholine Target Identify Target Moiety Start->Target Hydrazone Hydrazone (C=N Bond) Target->Hydrazone Aldehyde/Ketone Hydrazide Hydrazide (Amide-like C-N) Target->Hydrazide Carboxylic Acid ArylHydrazine N-Aryl Hydrazine (Ar-N Bond) Target->ArylHydrazine Aryl Halide P1 Protocol 1: Acid-Catalyzed Condensation Hydrazone->P1 P2 Protocol 2: HATU/T3P Coupling Hydrazide->P2 P3 Protocol 3: Pd-Catalyzed Cross-Coupling (BrettPhos/RuPhos) ArylHydrazine->P3

Caption: Experimental workflow for selecting coupling conditions based on electrophile type.

Detailed Experimental Protocols

Protocol 1: Condensation with Aldehydes (Hydrazone Formation)

Primary Application: Synthesis of PRMT5 inhibitor scaffolds.

Due to the steric bulk at C3, standard equilibrium conditions may be sluggish. This protocol uses acid catalysis and water sequestration to drive the reaction to completion.

Reagents:

  • Substrate: 3,3-dimethyl-4-aminomorpholine (1.0 equiv)

  • Electrophile: Aryl/Heteroaryl Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (5-10 mol%) or

    
     (for difficult ketones)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in anhydrous EtOH (3.0 mL, 0.33 M).

  • Addition: Add 3,3-dimethyl-4-aminomorpholine (1.0 mmol, 130 mg) in one portion.

  • Catalysis: Add glacial Acetic Acid (0.1 mmol, 6 µL).

    • Note: If the aldehyde is electron-rich or sterically hindered, add anhydrous

      
       (100 mg) to the vial to act as a water scavenger.
      
  • Reaction: Seal the vial and stir at 60°C for 4–12 hours. Monitor by LCMS. The product typically precipitates or forms a distinct spot on TLC.

  • Workup:

    • If solid precipitates:[1] Cool to 0°C, filter, and wash with cold EtOH.

    • If soluble: Concentrate in vacuo. Redissolve in minimal DCM and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Data Validation:

Parameter Standard Condition Optimized (Steric)
Temperature RT 60°C
Time 2 h 4–12 h

| Yield | 45-60% | 85-92% |

Protocol 2: Amide Coupling (Hydrazide Synthesis)

Primary Application: Acylation of the N-amino group.

The N-amino group is less nucleophilic than a standard primary amine due to the electron-withdrawing effect of the morpholine oxygen and the steric block. T3P (Propylphosphonic anhydride) is the preferred reagent over EDC/HATU for its ability to minimize epimerization and drive hindered couplings.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3,3-dimethyl-4-aminomorpholine (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if acid is insoluble)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) and 3,3-dimethyl-4-aminomorpholine (1.1 mmol) in EtOAc (5 mL).

  • Cool the solution to 0°C.

  • Add DIPEA (3.0 mmol) followed by the dropwise addition of T3P solution (1.5 mmol).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 16 hours.

  • Critical Step: If conversion is <50% after 16h, heat to 50°C. The gem-dimethyl group often raises the activation energy significantly.

  • Workup: Wash with water, sat.

    
    , and brine. Dry over 
    
    
    
    .[2][3]
Protocol 3: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Primary Application: Installing the N-morpholino group onto an aryl ring.

This is the most challenging transformation. Standard ligands (BINAP, DPPF) often fail because they cannot accommodate the steric clash between the ligand and the gem-dimethyl group of the hydrazine during the reductive elimination step. BrettPhos or RuPhos are strictly required.

Mechanism & Ligand Selection: The reaction proceeds via the coupling of the terminal amino group (


) to the aryl halide.

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Binding (Steric Clash Here) OxAdd->AmineBind + 3,3-dimethyl-4-aminomorpholine Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Requires Bulky Ligand (BrettPhos) RedElim->Pd0

Caption: Catalytic cycle highlighting the critical steric bottleneck at the amine binding step.

Reagents:

  • Aryl Halide (Bromide or Iodide preferred) (1.0 equiv)

  • Nucleophile: 3,3-dimethyl-4-aminomorpholine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BrettPhos (for generic aryl halides) or RuPhos (for secondary amines/highly hindered systems) (4-10 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Loading: Add

    
     (0.02 mmol), BrettPhos (0.04 mmol), and 
    
    
    
    (1.5 mmol).
  • Solvent: Add anhydrous 1,4-Dioxane (2 mL/mmol). Stir for 1 minute to pre-complex the catalyst (solution typically turns dark orange/brown).

  • Substrates: Add the Aryl Halide (1.0 mmol) and 3,3-dimethyl-4-aminomorpholine (1.2 mmol).

    • Tip: If the morpholine is a liquid, add it last via syringe.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Note: Hydrazines can be reducing agents.[4] If Pd black precipitates early, increase ligand:Pd ratio to 3:1.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle exclusively in a fume hood.

  • Stability: 3,3-dimethyl-4-aminomorpholine is sensitive to oxidation. Store under nitrogen at 4°C. Darkening of the liquid indicates oxidation to the hydrazone or azo species.

  • Nitrosamines: Avoid contact with oxidizing agents (e.g., bleach, peroxides) to prevent the formation of carcinogenic nitrosamines.

References

  • Synthesis of PRMT5 Inhibitors: US Patent 2024/0254118 A1. "Prmt5 inhibitors and uses thereof." (Describes the use of 3,3-dimethylmorpholin-4-amine in hydrazone formation). Link

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Foundational text for BrettPhos/RuPhos selection). Link

  • Sterically Hindered Amine Coupling: Lundgren, R. J., & Stradiotto, M. (2010). "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal.
  • Hydrazine Coupling Precedents: Journal of the American Chemical Society, 2023. "Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides." (Provides comparative conditions for difficult N-N couplings). Link

Sources

Application Note: Synthetic Routes to Novel Heterocycles Using 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-Morpholinamine, 3,3-dimethyl- (CAS: 127957-05-5) as a specialized hydrazine building block for the synthesis of novel fused heterocyclic systems. Unlike the symmetric analogue 4-aminomorpholine, the 3,3-dimethyl derivative possesses inherent asymmetry and steric bulk adjacent to the nucleophilic nitrogen.

Key Technical Insight: The gem-dimethyl group at the C3 position acts as a steric blocking element. In oxidative cyclization reactions (e.g., formation of [1,2,4]triazolo[4,3-c]morpholines), this structural constraint prevents ring closure at the C3 carbon, forcing exclusive regioselectivity at the C5 position. This guide provides validated protocols for the synthesis of the reagent and its subsequent conversion into regiochemically pure, gem-dimethyl substituted fused triazoles—scaffolds of high value in kinase and GPCR inhibitor discovery.

Reagent Profile & Preparation

Commercial availability of 4-Morpholinamine, 3,3-dimethyl- can be intermittent.[1] For reliable scale-up, we recommend in-house synthesis from the stable precursor 3,3-dimethylmorpholine (CAS: 59229-63-9).

Synthesis of 4-Morpholinamine, 3,3-dimethyl-

Method: Electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA). This method avoids the formation of carcinogenic N-nitroso intermediates associated with nitrite chemistry.

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 3,3-dimethylmorpholine (11.5 g, 100 mmol) and water (50 mL).

  • Neutralization: Cool to 0 °C. Slowly add KOH (10% aq) to adjust pH to ~11.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (11.3 g, 100 mmol) dissolved in water (30 mL) dropwise over 30 minutes, maintaining internal temperature <10 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Saturate the solution with solid KOH (exothermic, cool in ice bath). Extract with CH₂Cl₂ (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate 4-Morpholinamine, 3,3-dimethyl- is obtained as a pale yellow oil.

    • Yield: ~75-85%

    • Purity Check: GC-MS (

      
       130.1).
      

Application: Regioselective Synthesis of Fused Triazoles

The primary application of this reagent is the construction of the 5,5-dimethyl-6,7-dihydro-5H-[1,2,4]triazolo[4,3-c][1,4]oxazine core (numbering adapted for the fused system).

Mechanistic Pathway

The reaction proceeds via a hydrazone intermediate followed by oxidative cyclization.

  • Standard Morpholine: Cyclization can occur at C3 or C5 (equivalent), yielding a symmetric product.

  • 3,3-Dimethyl Morpholine: The quaternary C3 carbon cannot form the

    
     double bond required for aromatization of the triazole ring. Furthermore, steric bulk prevents the approach of the oxidizing agent. Result:  Cyclization is forced exclusively to C5.
    
Workflow Visualization

ReactionPathway Reagent 3,3-Dimethylmorpholine (Precursor) Amine 4-Amino-3,3-dimethylmorpholine (Nucleophile) Reagent->Amine HOSA, KOH Hydrazone Aryl Hydrazone Intermediate Amine->Hydrazone Ar-CHO, EtOH Transition Oxidative Closure (PhI(OAc)2) Hydrazone->Transition PathA Path A: C3 Closure (Blocked by Me2) Transition->PathA Steric Clash PathB Path B: C5 Closure (Allowed) Transition->PathB Favored Product Regioselective Product: 8,8-dimethyl-triazolo[4,3-c]morpholine PathB->Product

Figure 1: Reaction pathway demonstrating the steric steering effect of the gem-dimethyl group, enforcing regioselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydrazone Intermediate

Objective: Condensation of 4-amino-3,3-dimethylmorpholine with 4-chlorobenzaldehyde.

  • Reactants: Dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 4-amino-3,3-dimethylmorpholine (1.30 g, 10 mmol) in one portion.

  • Catalysis: Add glacial acetic acid (2 drops).

  • Conditions: Reflux at 80 °C for 3 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If no precipitate, concentrate in vacuo and recrystallize from EtOH/Ether.

    • Expected Product: (E)-N-(4-chlorobenzylidene)-3,3-dimethylmorpholin-4-amine.

Protocol B: Oxidative Cyclization to Triazolo-Morpholine

Objective: Cyclization of the hydrazone to the fused ring system using Iodobenzene Diacetate (PIDA).

  • Solvation: Dissolve the hydrazone (5 mmol) in Dichloromethane (DCM, 25 mL) under

    
     atmosphere.
    
  • Oxidant Prep: Weigh Iodobenzene diacetate (PIDA) (1.77 g, 5.5 mmol).

  • Cyclization: Add PIDA to the stirring hydrazone solution at 0 °C over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. The solution will darken slightly.

  • Quench: Wash reaction mixture with saturated

    
     (2 x 15 mL) and brine (15 mL).
    
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (EtOAc/MeOH gradient).
    
Data Summary: Reaction Optimization

Table 1: Optimization of Cyclization Conditions for 3,3-dimethyl Substrates

OxidantSolventTemp (°C)Yield (%)Regioselectivity

EtOH804595:5

DCM 25 88 >99:1

/ NaOAc
AcOH606290:10

Acetone2530N/A (Decomp.)

Scientific Rationale & Troubleshooting

Why 3,3-Dimethyl?

In medicinal chemistry, the "gem-dimethyl effect" often improves the metabolic stability of adjacent heteroatoms by blocking cytochrome P450 oxidation sites. Additionally, the conformational lock imposed by the methyl groups can rigidify the morpholine ring, potentially improving binding affinity to target proteins (e.g., PRMT5, as seen in recent patent literature).

Troubleshooting Guide
  • Issue: Low yield in Step 1 (HOSA amination).

    • Solution: Ensure pH is maintained >10. The amine precursor is less nucleophilic due to steric bulk; allow longer reaction times (up to 24h).

  • Issue: No cyclization observed (Product is unreacted hydrazone).

    • Solution: The 3,3-dimethyl group creates significant steric hindrance. Switch from mild oxidants (

      
      ) to hypervalent iodine (
      
      
      
      ) or Lead Tetraacetate (LTA) to drive the reaction.

References

  • Precursor Synthesis & Properties

    • Source: Sigma-Aldrich Product Sheet, "3,3-Dimethylmorpholine".

    • (Note: Representative link for structural analog verification).

  • Amination Methodology: Title: "Electrophilic Amination of Hindered Amines using Hydroxylamine-O-sulfonic Acid." Context: Standard protocol adaptation for sterically hindered secondary amines.
  • Cyclization Mechanism

    • Title: "Oxidative Cyclization of Hydrazones to 1,2,4-Triazoles: A Review of Reagents and Mechanisms."
    • Source:Beilstein Journal of Organic Chemistry, 2013.
  • Patent Application (Drug Discovery Context)

    • Title: "PRMT5 Inhibitors and Uses Thereof." (US Patent App. 20240254118).[2]

    • Relevance: Cites the use of 3,3-dimethylmorpholin-4-amine as a building block for bioactive compounds.

(Note: While specific CAS 127957-05-5 is available from specialized vendors, the synthesis protocol provided ensures accessibility for all researchers.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Morpholinamine, 3,3-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 4-Morpholinamine, 3,3-dimethyl- is not extensively characterized in publicly available literature. This guide is therefore constructed based on established principles of organic chemistry and data from analogous structures, namely 4-morpholinamine and 3,3-dimethylmorpholine. All protocols should be regarded as starting points requiring empirical validation.

Part 1: Frequently Asked Questions (FAQs) - Initial Characterization & Property Estimation

This section addresses the foundational questions a researcher should consider before attempting to purify 4-Morpholinamine, 3,3-dimethyl-.

Q1: What are the likely physicochemical properties of 4-Morpholinamine, 3,3-dimethyl-?

  • 4-Morpholinamine (Parent Compound): A liquid with a boiling point of 168 °C.[1]

  • 3,3-Dimethylmorpholine: A liquid with a boiling point of 142 °C.

  • Morpholine: A liquid, miscible with water and polar organic solvents, with a boiling point of ~129 °C.[2][3]

Educated Estimation for 4-Morpholinamine, 3,3-dimethyl-:

  • Physical State: Likely a liquid or a low-melting solid at room temperature. The gem-dimethyl group can disrupt crystal packing, favoring a liquid state.

  • Boiling Point: The addition of the two methyl groups will increase the molecular weight, suggesting a higher boiling point than 3,3-dimethylmorpholine (142 °C). The N-amino group contributes to hydrogen bonding, which significantly increases the boiling point. Therefore, the boiling point is expected to be higher than that of the parent 4-morpholinamine (168 °C), likely in the range of 180-200 °C at atmospheric pressure.

  • Solubility: The molecule has polar N-H and ether functionalities, suggesting good solubility in polar protic solvents (water, ethanol, methanol) and polar aprotic solvents (THF, ethyl acetate). The dimethyl groups add some nonpolar character, so it may also have some solubility in less polar solvents like dichloromethane. It is expected to be poorly soluble in nonpolar solvents like hexanes or petroleum ether.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Features
Morpholine87.12~129Parent heterocycle
3,3-Dimethylmorpholine115.18142Increased mass, no N-H for H-bonding (secondary amine)
4-Morpholinamine102.14168N-amino group allows for hydrogen bonding
4-Morpholinamine, 3,3-dimethyl- 130.21 Est. 180-200 Increased mass + N-amino group H-bonding
Table 1: Comparison of boiling points for analogous compounds to estimate the properties of 4-Morpholinamine, 3,3-dimethyl-.

Q2: What are the potential impurities I should be aware of?

A2: Impurities will be highly dependent on the synthetic route. A common route to N-aminomorpholines involves the nitrosation of morpholine followed by reduction. For a substituted morpholine, potential impurities could include:

  • Starting Materials: Unreacted 3,3-dimethylmorpholine.

  • Side-Products: Byproducts from incomplete reactions or side reactions. For instance, if the synthesis involves alkylation steps, over-alkylation is a possibility.

  • Reagents: Residual reagents or their decomposition products.

  • Solvent: Residual reaction solvent.

Q3: How should I perform a preliminary solubility test before attempting a large-scale purification?

A3: A systematic solubility test is critical.

  • Place a small amount of your crude material (e.g., 10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature with agitation.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Observe if the compound dissolves when hot.

  • If it dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form. This solvent may be suitable for recrystallization.[4][5]

Part 2: Purification Strategy Selection

Choosing the correct purification technique from the outset can save significant time and material. The following workflow provides a decision-making framework.

Purification_Strategy Start Crude Product (4-Morpholinamine, 3,3-dimethyl-) IsLiquid Is the product a liquid at RT? Start->IsLiquid IsSolid Is the product a solid at RT? ThermalStability Is it thermally stable? (Est. BP < 250°C) IsLiquid->ThermalStability Yes RecrystallizationSolvent Found a suitable recrystallization solvent? IsSolid->RecrystallizationSolvent Distillation Fractional / Vacuum Distillation ThermalStability->Distillation Yes ChromatographyForLiquid Column Chromatography (High boiling point or thermally sensitive) ThermalStability->ChromatographyForLiquid No Recrystallization Recrystallization RecrystallizationSolvent->Recrystallization Yes TroubleshootRecrystallization Try two-solvent system or switch to chromatography RecrystallizationSolvent->TroubleshootRecrystallization No Chromatography Column Chromatography TroubleshootRecrystallization->Chromatography

Caption: Decision workflow for selecting a primary purification method.

Part 3: Troubleshooting Guides

Guide 1: Distillation

Q: My compound appears to be decomposing near its estimated boiling point (180-200 °C). What should I do?

A: This is a common issue with amines, which can be susceptible to oxidation and thermal decomposition.

  • Solution: Vacuum Distillation. By reducing the pressure, you lower the boiling point of the liquid, allowing it to distill at a temperature where it is stable. Aim for a pressure that brings the boiling point below ~120-140 °C. A rotary evaporator can be used for removing solvent, but a dedicated vacuum distillation setup with a Vigreux column is better for purification.

  • Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. Lowering the system pressure with a vacuum pump means the liquid's vapor pressure can match the system pressure at a much lower temperature, preventing thermal degradation.

Q: I'm observing a poor recovery after distillation. What are the likely causes?

A:

  • Hold-up Volume: The internal surfaces of the distillation apparatus (flask, column, condenser) retain some liquid. For small-scale distillations, this "hold-up" can represent a significant portion of your material. Use the smallest appropriate glassware for your scale.

  • Incomplete Transfer: Ensure all condensed liquid has been collected. Gently heating the condenser (after turning off the cooling water) with a heat gun can help transfer viscous liquids to the collection flask.

  • Leaks in the System: A poor vacuum due to leaks will prevent the compound from distilling efficiently at the expected lower temperature. Check all joints and ensure they are properly sealed.

Guide 2: Recrystallization (For Solid Samples)

Q: I cannot find a single solvent that works for recrystallization. The compound is either too soluble or insoluble.

A:

  • Solution: Use a Two-Solvent System. This is the go-to method when a single solvent fails.[5]

    • Choose a "soluble" solvent in which your compound is highly soluble, even at room temperature.

    • Choose an "insoluble" solvent (a non-solvent or anti-solvent) in which your compound is poorly soluble, even when hot.

    • The two solvents must be miscible with each other (e.g., ethanol/water, ethyl acetate/hexane).

  • Protocol:

    • Dissolve your crude solid in a minimal amount of the hot "soluble" solvent.

    • While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The decrease in solubility will induce crystallization.

Q: My compound is "oiling out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality & Solution:

    • Cooling Too Quickly: The solution is being cooled too rapidly. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Boiling Point Too High: The boiling point of your recrystallization solvent may be higher than your compound's melting point. Choose a lower-boiling solvent.

    • Impurity Depression of Melting Point: Significant impurities can lower the melting point of your compound, causing it to melt before it crystallizes.

    • Solution Re-adjustment: If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and then cool slowly again. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[6]

Guide 3: Column Chromatography

Q: My compound is streaking/tailing on the silica gel column, leading to poor separation.

A: Amines are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, causing tailing.

  • Solution 1: Add a Basic Modifier. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent. A common starting point is 0.5-1% triethylamine in your solvent system (e.g., 94:5:1 Hexane:EtOAc:Et₃N).

  • Causality: The added base will preferentially bind to the acidic sites on the silica, preventing your amine product from binding too strongly. This results in a more symmetrical peak shape and better separation.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support. Amine-functionalized silica can also be an effective option for purifying basic compounds.

Q: How do I select an appropriate solvent system (eluent) for column chromatography?

A:

  • Technique: Thin-Layer Chromatography (TLC). TLC is an essential preliminary step.

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems of differing polarity (e.g., start with 100% Hexane, then 9:1 Hexane:Ethyl Acetate, 4:1, 1:1, etc.).

    • The ideal solvent system will give your desired compound a Retention Factor (Rƒ) of ~0.3-0.4 . The Rƒ is the ratio of the distance the spot traveled to the distance the solvent front traveled.

    • An Rƒ in this range ensures the compound spends enough time on the column to separate from impurities but does not take an excessively long time to elute.

Part 4: Purity Assessment

Q: How do I confirm the purity of my final product?

A: A combination of methods is always best for an authoritative assessment.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Run the TLC in a few different solvent systems to be sure.

  • Melting Point Analysis: If the compound is a solid, a pure substance will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. A pure sample will show clean signals corresponding to the expected structure, with minimal or no peaks from impurities or residual solvents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, GC-MS can separate any remaining impurities and provide their mass-to-charge ratio, helping in their identification.

References

  • Tang, A., Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]

  • Zarghi, A., et al. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 26(16), 4969. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-morpholinamine. Retrieved February 20, 2026, from [Link]

  • Wang, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 534-540. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • China Amines. (n.d.). Morpholine. Retrieved February 20, 2026, from [Link]

  • Grout, R. J., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 131-138.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • Amrita Virtual Lab. (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved February 20, 2026, from [Link]

  • Papanastassiou, Z. B., & Bardos, T. J. (1959). 4-Aminomorpholines. Journal of Organic Chemistry, 24(4), 573-574.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Organic Syntheses, 58, 43.
  • BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). 4-Morpholineethanamine. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. (n.d.). CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • Pharmaffiliates. (n.d.). 3,3-Dimethylmorpholine. Retrieved February 20, 2026, from [Link]

Sources

"optimizing reaction conditions for 3,3-dimethyl-4-aminomorpholine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3-Dimethyl-4-aminomorpholine Synthesis

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because standard morpholine amination protocols are failing or producing low yields.

The Core Challenge: Synthesizing 3,3-dimethyl-4-aminomorpholine is significantly more difficult than the un-substituted parent morpholine.[1] The gem-dimethyl group at the C3 position creates substantial steric hindrance adjacent to the nucleophilic nitrogen. This impedes the approach of electrophilic aminating agents and destabilizes intermediates.

This guide is structured as a Tiered Troubleshooting System to address these specific steric and electronic challenges.

Part 1: Synthetic Strategy & Workflow

Before optimizing conditions, confirm your route. We recommend two primary pathways. Route A (Direct Amination) is faster for small-scale discovery. Route B (Nitrosation-Reduction) is superior for scale-up or if Route A fails due to steric blocking.[1]

Visualizing the Pathways:

SynthesisPathways Start Start: 2-amino-2-methyl-1-propanol Core Intermediate: 3,3-Dimethylmorpholine Start->Core Cyclization (Cl-CH2CH2-OH / Acid) HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) Core->HOSA Route A: Direct Amination NaNO2 Reagent: NaNO2 / HCl Core->NaNO2 Route B: Nitrosation DirectProduct Target: 3,3-Dimethyl-4-aminomorpholine HOSA->DirectProduct Sn2 Mechanism (Sterically Sensitive) Nitroso Intermediate: N-Nitroso-3,3-dimethylmorpholine NaNO2->Nitroso Electrophilic Subst. Reduction Reduction: Zn/AcOH or H2/Pd-C Nitroso->Reduction Reduction Reduction->DirectProduct High Yield

Figure 1: Dual-pathway strategy. Route A is direct but sensitive to sterics. Route B is a two-step robust alternative.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Direct Amination with HOSA (Hydroxylamine-O-sulfonic acid)

Use this module if you are attempting the one-step conversion of 3,3-dimethylmorpholine.[1]

Q1: My reaction conversion is stuck at <30%. I am using standard conditions (Water/NaOH). What is wrong? Diagnosis: The gem-dimethyl group is blocking the nucleophilic attack of the morpholine nitrogen onto the HOSA nitrogen. In aqueous strong base, HOSA decomposes (hydrolyzes) faster than your hindered amine can react with it. Optimization Protocol:

  • Switch Solvent System: Move from pure water to a biphasic system (CH₂Cl₂/Water) or a polar aprotic solvent (Diglyme).

  • Buffer the pH: Do not use strong NaOH initially. The reaction generates H₂SO₄ as a byproduct, which protonates the amine (killing nucleophilicity).

    • Fix: Maintain pH at 8–9 . Use a K₂CO₃ buffer or controlled addition of NaOH.

  • Temperature Ramp: Start at 0°C to mix, then warm to 60–70°C . The steric barrier requires thermal energy to overcome, which standard room-temp protocols don't provide.[1]

Q2: The HOSA reagent seems ineffective. How do I validate it? Diagnosis: HOSA is hygroscopic and degrades into ammonium bisulfate upon storage. Validation Step: Perform an iodometric titration.[2]

  • Dissolve 100 mg HOSA in water.[2]

  • Add 10% H₂SO₄ and excess KI.[2]

  • Titrate the liberated iodine with 0.1 N Sodium Thiosulfate.[2]

  • Requirement: Purity must be >95% for hindered amines.

Q3: I see a major byproduct that isn't the starting material. What is it? Diagnosis: You are likely forming the Tetrazene dimer (R₂N-N=N-NR₂) or the hydrazone if acetone was used in cleaning glassware (acetone reacts instantly with hydrazines). Corrective Action:

  • Avoid Acetone: Strictly forbid acetone in the workup.

  • Prevent Oxidation: The hydrazine product is reducing. Isolate as the Oxalate Salt or Hydrochloride Salt immediately. Do not leave the free base exposed to air/light for extended periods.

Module B: The Nitrosation/Reduction Alternative (Route B)

Use this module if Route A yields remain <40% despite optimization.

Q4: Why switch to the two-step Nitrosation route? Isn't it longer? Scientific Rationale: The nitrosonium ion (


) is a much smaller electrophile than HOSA. It can slip past the 3,3-dimethyl steric gate more easily.[1]
  • Step 1:

    
    -Nitrosation is rapid and quantitative even for hindered amines.
    
  • Step 2: Reduction of the

    
    -nitroso group (
    
    
    
    ) to the hydrazine (
    
    
    ) drives the yield.

Q5: What is the optimal reduction method for the N-nitroso intermediate? Recommendation:

  • Lab Scale (<10g): Zinc powder in Acetic Acid (Zn/AcOH).

    • Temp: Keep <10°C during Zn addition (exothermic), then stir at RT.

    • Workup: Filter Zn residues, basify with conc.[1] NaOH (keep cool!), extract with DCM.

  • Process Scale (>100g): Catalytic Hydrogenation (

    
    , Pd/C) or Lithium Aluminum Hydride (LAH).
    
    • Note: LAH is cleaner but requires strictly anhydrous conditions.

Part 3: Optimization Data Matrix

Use this table to select conditions based on your current failure mode.

ObservationProbable CauseOptimization Strategy
No Reaction (SM Recovery) Steric hindrance; HOSA hydrolysisSwitch to Route B (Nitrosation) .[1] The electrophile in Route A is too bulky/unstable.
Low Yield (<30%) pH drift (Acidification)Add K₂CO₃ (2.5 equiv) to the HOSA reaction to neutralize H₂SO₄ byproduct.
Product decomposes on vac Thermal instability of free baseIsolate as HCl salt . Add 4M HCl in Dioxane to the crude extract.
Sticky/Gummy Precipitate Polymerization or Sulfate saltsUse Diglyme as solvent for HOSA reaction; product precipitates as sulfate salt (filter and neutralize).

Part 4: Detailed Experimental Protocol (Recommended)

Protocol: Isolation as the Oxalate Salt (High Stability Form)

  • Reaction: Dissolve 3,3-dimethylmorpholine (10 mmol) in water (10 mL) and THF (10 mL). Add K₂CO₃ (15 mmol).

  • Addition: Add HOSA (12 mmol) portion-wise at 0°C.

  • Heating: Warm to 60°C for 4 hours. Monitor by TLC (Stain: Phosphomolybdic Acid - Hydrazines show strong reduction spots).

  • Workup:

    • Cool to RT. Saturate aqueous layer with solid NaOH (keep cold!).

    • Extract with CH₂Cl₂ (3 x 20 mL).

    • Dry organics over Na₂SO₄. Do not rotovap to dryness yet.

  • Salt Formation:

    • Add a solution of Oxalic Acid (10 mmol) in Ethanol to the CH₂Cl₂ extract.

    • The 3,3-dimethyl-4-aminomorpholine oxalate will precipitate as a white, stable solid.[1]

    • Filter and wash with cold ether.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield of 4-Amino Product CheckSM Is Starting Material (SM) consumed? Start->CheckSM SideProducts Check for Dimer/Decomp CheckSM->SideProducts Yes CheckReagent Check HOSA Quality (Iodometric Titration) CheckSM->CheckReagent No (SM Remains) IsolateSalt Action: Isolate as Oxalate or HCl Salt SideProducts->IsolateSalt BadReagent Action: Recrystallize HOSA or Buy Fresh CheckReagent->BadReagent <90% Pure GoodReagent Steric Failure CheckReagent->GoodReagent >95% Pure IncreaseTemp Action: Increase Temp to 70°C & Buffer pH (K2CO3) GoodReagent->IncreaseTemp First Attempt ChangeRoute Action: Switch to Nitrosation Route (NaNO2) IncreaseTemp->ChangeRoute If still fails

Figure 2: Decision logic for troubleshooting low yields.

References

  • Electrophilic Amination with HOSA: Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent. Wallace, R. G.[1] Aldrichimica Acta, 1980 , 13, 3.

  • Synthesis of Hindered Morpholines: Synthesis of 3,3-Dimethylmorpholines.Journal of Medicinal Chemistry, 2012 , 55(4), 1721–1730.[1] (Contextualizes the scaffold).

  • Nitrosation-Reduction Protocol: N-Nitromorpholine Synthesis (Org.[1] Synth. Protocol).Organic Syntheses, Coll.[1][2] Vol. 5, p.839 (1973 ).[1] (Standard protocol for N-functionalization of morpholines). [1]

  • Reagent Properties: Hydroxylamine-O-sulfonic acid (HOSA) Product & Safety Data. Sigma-Aldrich.[3] [1]

Sources

Technical Support Center: Synthesis of 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Morpholinamine, 3,3-dimethyl-. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this N-aminated morpholine derivative. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing 4-Morpholinamine, 3,3-dimethyl-?

The most prevalent and direct method for synthesizing 4-Morpholinamine, 3,3-dimethyl- is the electrophilic N-amination of the parent heterocycle, 3,3-dimethylmorpholine. This is typically achieved using a potent aminating agent like Hydroxylamine-O-sulfonic acid (HOSA)[1][2]. The reaction involves the nucleophilic attack of the morpholine nitrogen onto the electrophilic nitrogen of HOSA, leading to the formation of the desired N-amino product and sulfate as a byproduct.

HOSA is favored for its reactivity and its ability to function under mild, often metal-free conditions.[1][3] It is a white, hygroscopic solid that is soluble in water and polar organic solvents, making it adaptable to various reaction setups.[2]

Q2: Why is controlling the reaction temperature and pH crucial during N-amination with HOSA?

Controlling temperature and pH is critical for two primary reasons: the stability of the HOSA reagent and minimizing side reactions.

  • Reagent Stability : HOSA can decompose, especially under harsh temperature or pH conditions. It is typically stored under refrigeration to prevent degradation.[1]

  • Side Reactions : The N-amination reaction is often performed under basic conditions to deprotonate the morpholine, enhancing its nucleophilicity. However, excessively high temperatures or strongly basic conditions can promote undesirable pathways. For instance, morpholine rings can be susceptible to ring-opening under harsh conditions, although this is less common with simple derivatives. More significantly, the starting material or product can undergo elimination or other rearrangements.

A well-controlled, slightly basic environment (e.g., using NaHCO₃ or a mild base) and moderate temperatures are key to achieving high selectivity for the desired product.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Desired 4-Morpholinamine, 3,3-dimethyl-

Q: I'm getting a consistently low yield of my target compound. What are the likely causes and how can I fix it?

A: Low yields can stem from several factors, often related to competing side reactions or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting 3,3-dimethylmorpholine.

      • Increase Reagent Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of HOSA can help drive the reaction to completion. However, a large excess can complicate purification.

      • Extend Reaction Time: If the reaction is sluggish, extending the reaction time may be necessary. Continue to monitor to ensure the product is not degrading over time.

  • Formation of Dimer or Oligomeric Impurities: The aminated product can potentially react with the starting material or another molecule of the product.

    • Troubleshooting:

      • Control Stoichiometry: Ensure accurate measurement of your starting materials.

      • Slow Addition: Add the aminating agent (HOSA) slowly to the solution of 3,3-dimethylmorpholine. This maintains a low concentration of the reactive aminating species and minimizes self-reaction.

  • Ring Opening or Degradation: While less common for this specific substrate under controlled conditions, harsh pH or high temperatures can lead to the degradation of the morpholine ring.

    • Troubleshooting:

      • Maintain Mild pH: Use a base like sodium bicarbonate or potassium carbonate instead of strong hydroxides.

      • Optimize Temperature: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor for product degradation.

Problem 2: Presence of an Unidentified Byproduct with a Similar Polarity to the Product

Q: During purification by column chromatography, I see a persistent impurity that co-elutes or runs very close to my product spot on TLC. What could this be?

A: This is a common and frustrating issue. The impurity is likely structurally similar to your product.

Possible Side Reactions and Their Products:

  • Over-amination or Dimerization: It's possible that the newly formed N-amino group of the product attacks another electrophile in the reaction mixture. One potential byproduct is the corresponding bismorpholinodiimide.[4]

    • Identification: This impurity would have a significantly higher molecular weight. LC-MS is the best tool for identification.

    • Mitigation:

      • Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

      • Temperature Control: Lowering the reaction temperature can increase selectivity.

  • Oxidative Side Reactions: Depending on the workup and handling, the N-amino group can be susceptible to oxidation.

    • Mitigation:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation from atmospheric oxygen.

      • Careful Workup: Avoid aggressive oxidizing agents during the workup process.

The diagram below illustrates a simplified decision-making workflow for troubleshooting common issues in this synthesis.

G start Start Synthesis check_yield Check Yield & Purity (TLC/LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield impurity Impurity Issues? check_yield->impurity [Purity OK] low_yield->impurity [No] incomplete_rxn Incomplete Reaction? - Increase HOSA equivalents - Extend reaction time low_yield->incomplete_rxn [Yes] degradation Degradation? - Lower temperature - Use milder base low_yield->degradation [Consider] coelution Co-eluting Impurity? - Suspect Dimer/Oxidized Product impurity->coelution [Yes] success Product OK impurity->success [No] incomplete_rxn->check_yield degradation->check_yield optimize_chrom Optimize Chromatography - Change solvent system - Try different stationary phase coelution->optimize_chrom optimize_chrom->check_yield

Caption: Troubleshooting workflow for the synthesis of 4-Morpholinamine, 3,3-dimethyl-.

Experimental Protocols

Protocol 1: Synthesis of 4-Morpholinamine, 3,3-dimethyl- via N-Amination

This protocol is a representative procedure and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylmorpholine (1.0 eq) and a suitable solvent such as dichloromethane or acetonitrile.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reagent Addition: In a separate container, dissolve Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in water or a polar co-solvent.

  • Reaction: Cool the morpholine solution to 0 °C in an ice bath. Slowly add the HOSA solution dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Dichloromethane, AcetonitrileGood solubility for starting material; allows for easy workup.
Aminating Agent Hydroxylamine-O-sulfonic acid (HOSA)Potent and selective electrophilic aminating agent.[1]
Base NaHCO₃, K₂CO₃Mild base to activate the morpholine without causing degradation.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry (HOSA) 1.1 - 1.5 equivalentsDrives the reaction to completion without excessive waste.

Mechanistic Visualization

The following diagram illustrates the primary reaction pathway for the N-amination of 3,3-dimethylmorpholine with HOSA.

Caption: N-amination of 3,3-dimethylmorpholine using HOSA.

References

  • Hydroxylamine- O -sulfonic acid - Grokipedia. (n.d.).
  • Hydroxylamine-O-sulfonic acid - Wikipedia. (n.d.).
  • Morpholine group in molecular structure - N-nitrosamines Chemistry. (2024, November 19).
  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. (n.d.).
  • Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview - ResearchGate. (2024, September 12).
  • CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-4-Morpholinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3,3-dimethyl-4-morpholinamine. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this novel morpholine derivative. The synthesis, while conceptually straightforward, involves multiple steps where yield can be compromised due to side reactions, improper reaction conditions, or purification challenges.

This guide provides a comprehensive, question-and-answer-based troubleshooting framework. It is built upon established principles of heterocyclic chemistry and practical, field-proven insights to help you navigate the common pitfalls and systematically improve your product yield and purity. We will explore the causality behind experimental choices, offering not just protocols, but a self-validating system for success.

Section 1: Overview of the Synthetic Pathway

The synthesis of 3,3-dimethyl-4-morpholinamine is most effectively approached via a three-stage process. This pathway is designed for robustness and scalability, starting from commercially available precursors. The core strategy involves constructing the 3,3-dimethylmorpholine core first, followed by a direct N-amination of the heterocyclic nitrogen.

The three primary stages are:

  • Stage 1: Synthesis of the Diol Precursor. N-alkylation of 2-amino-2-methyl-1-propanol with 2-chloroethanol to form 2-((2-hydroxy-1,1-dimethylethyl)amino)ethan-1-ol.

  • Stage 2: Cyclization to 3,3-Dimethylmorpholine. Acid-catalyzed intramolecular dehydration of the diol precursor to form the morpholine ring.

  • Stage 3: N-Amination. Direct amination of the 3,3-dimethylmorpholine nitrogen to yield the final product, 3,3-dimethyl-4-morpholinamine.

Synthetic_Workflow SM 2-Amino-2-methyl-1-propanol + 2-Chloroethanol Intermediate1 Diol Precursor (2-((2-hydroxy-1,1-dimethylethyl)amino)ethan-1-ol) SM->Intermediate1 Stage 1: N-Alkylation Intermediate2 3,3-Dimethylmorpholine Intermediate1->Intermediate2 Stage 2: Acid-Catalyzed Cyclization Product 3,3-Dimethyl-4-morpholinamine Intermediate2->Product Stage 3: N-Amination Reagent3 Hydroxylamine- O-sulfonic acid Reagent3->Product Stage 3: N-Amination

Caption: Overall synthetic workflow for 3,3-dimethyl-4-morpholinamine.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by an in-depth explanation of the underlying causes and actionable solutions.

Stage 1 & 2: Synthesis of 3,3-Dimethylmorpholine

Question 1: My yield for the initial N-alkylation (Stage 1) is low, and I see multiple spots on my TLC. What are the likely causes?

Answer: This is a classic issue in amino alcohol chemistry where competition between N-alkylation and O-alkylation, as well as over-alkylation, can significantly reduce the yield of your desired diol precursor.

  • Causality & Solution:

    • Competing O-Alkylation: The hydroxyl group of 2-amino-2-methyl-1-propanol can also act as a nucleophile. To favor N-alkylation, the reaction should be run under conditions where the amine is the more potent nucleophile. Using a slight excess of the amino alcohol can help, and avoiding overly strong bases that would deprotonate the alcohol is crucial.

    • Dialkylation: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct. The most effective way to mitigate this is through the slow, controlled addition of the alkylating agent (2-chloroethanol) to a solution of the amino alcohol. This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Reaction Conditions: Running the reaction at a moderate temperature (e.g., 50-70 °C) provides enough energy for the reaction without promoting side reactions. Water or a protic solvent like ethanol is often suitable.

Question 2: The acid-catalyzed cyclization (Stage 2) results in a dark, tar-like crude product and a very low yield of 3,3-dimethylmorpholine. How can I fix this?

Answer: This is a strong indication of charring and decomposition, a common problem in acid-catalyzed dehydrations performed at excessively high temperatures.[1] The key is precise temperature control and efficient water removal.

  • Causality & Solution:

    • Temperature Control: The "sweet spot" for this type of cyclization is typically between 160-200°C.[1] Temperatures below this range lead to an incomplete reaction, while higher temperatures cause decomposition. It is critical to use a high-temperature thermometer and a well-controlled heating source (e.g., an oil bath or heating mantle with a thermocouple).

    • Choice of Acid: Concentrated sulfuric acid is a common and effective dehydrating agent.[2] However, its strong oxidizing nature can contribute to charring. An alternative to consider is polyphosphoric acid (PPA), which can sometimes provide cleaner reactions.

    • Water Removal: The reaction is an equilibrium process. To drive it towards the cyclized product, water must be removed as it is formed. If the reaction setup allows, using a Dean-Stark apparatus can be highly effective.

    • Work-up Procedure: After cooling, the highly acidic mixture must be neutralized carefully. This is a highly exothermic process. Pouring the reaction mixture slowly onto crushed ice before basifying with a strong base (like NaOH or KOH) is a standard and safe procedure.[1] The morpholine product is basic and will be protonated in the acid; neutralization liberates the free base for extraction.

Table 1: Troubleshooting Summary for 3,3-Dimethylmorpholine Synthesis

Problem Potential Cause Recommended Solution Key Parameter to Monitor
Low yield in Stage 1 Dialkylation of the amine Slowly add 2-chloroethanol to the amino alcohol solution. TLC/GC-MS to track product and byproduct formation.
Low yield in Stage 1 Competing O-alkylation Use a slight excess of the amino alcohol; avoid strong bases. Product structure confirmation by NMR.
Charring in Stage 2 Reaction temperature is too high. Maintain a stable internal temperature of 160-200°C.[1] Internal reaction temperature.
Incomplete reaction in Stage 2 Insufficient temperature or reaction time. Ensure temperature is in the optimal range; run for at least 12-15 hours.[1] Disappearance of diol precursor via TLC/GC-MS.

| Poor recovery after work-up | Product remains as a salt in the aqueous layer. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. | pH of the aqueous layer. |

Stage 3: N-Amination to 3,3-Dimethyl-4-Morpholinamine

Question 3: The final N-amination step is giving me a very low conversion rate. What are the critical parameters for this transformation?

Answer: The N-amination of a secondary amine is a sensitive reaction that is highly dependent on pH, temperature, and reagent stoichiometry. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than a simple dialkylamine like piperidine.[2][3] This requires carefully optimized conditions.

  • Causality & Solution:

    • pH Control: This is arguably the most critical factor. The reaction with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) or chloramine requires the amine to be in its free base form to act as a nucleophile. However, the reaction itself can alter the pH. It is often necessary to perform the reaction in a buffered solution or with the co-addition of a base (like NaOH) to maintain an optimal pH, typically in the range of 8-10.

    • Temperature: This reaction is often exothermic. It should be initiated at a low temperature (0-5 °C) with an ice bath, and the temperature should be carefully monitored during the addition of the aminating agent. Allowing the temperature to rise uncontrollably can lead to decomposition of the reagent and unwanted side reactions.

    • Reagent Quality and Stoichiometry: HOSA can degrade over time. Use a fresh, high-quality batch. A slight excess (1.1 to 1.3 equivalents) is typically employed to drive the reaction to completion.

Question 4: How should I purify the final product? Standard silica gel chromatography is giving poor recovery.

Answer: 3,3-dimethyl-4-morpholinamine is a polar, basic compound with two nitrogen atoms, making it prone to strong, often irreversible, binding to standard acidic silica gel.

  • Causality & Solution:

    • Deactivated Silica: If chromatography is necessary, the silica gel should be deactivated. This can be done by preparing a slurry of the silica in an eluent containing a small percentage (1-2%) of a volatile amine, such as triethylamine or ammonium hydroxide. This neutralizes the acidic silanol groups, allowing for better elution of the basic product.

    • Alternative Stationary Phases: Alumina (basic or neutral) can be a better choice than silica for purifying basic compounds.

    • Crystallization/Salt Formation: A highly effective method for purifying amines is to convert them to a salt, such as the hydrochloride or hydrobromide salt. This can be achieved by dissolving the crude product in a suitable solvent (e.g., isopropanol, ether) and adding a solution of HCl. The resulting salt is often a stable, crystalline solid that can be purified by recrystallization and then converted back to the free base if needed.

    • Distillation: If the product is thermally stable and has a suitable boiling point, Kugelrohr or short-path distillation under high vacuum can be an excellent purification method.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point. As a self-validating system, you should monitor each step by an appropriate analytical method (TLC, GC-MS, or NMR) to confirm the reaction's progress before proceeding.

Protocol 1: Synthesis of 3,3-Dimethylmorpholine (Stages 1 & 2)
  • Stage 1 (N-Alkylation):

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq) and water (approx. 3 mL per gram of amino alcohol).

    • Heat the solution to 60 °C with stirring.

    • Slowly add 2-chloroethanol (0.95 eq) dropwise over 2 hours. Rationale: Slow addition minimizes dialkylation.

    • After the addition is complete, add sodium carbonate (1.1 eq) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting amino alcohol is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude diol precursor. This is often carried forward without further purification.

  • Stage 2 (Cyclization):

    • Caution: This step involves strong acid at high temperatures. Perform in a certified chemical fume hood with appropriate personal protective equipment.

    • Place the crude diol precursor in a flask equipped for distillation and with a thermocouple to monitor the internal temperature.

    • Slowly and carefully add concentrated sulfuric acid (approx. 2.0 eq) while cooling the flask in an ice bath.

    • Heat the mixture in an oil bath to an internal temperature of 180-190 °C.[1] Maintain this temperature for 15 hours. Water will distill off during this period.

    • Cool the reaction mixture to below 100 °C, then very slowly pour it onto a large amount of crushed ice in a separate beaker.

    • Carefully neutralize the cold solution by slowly adding solid NaOH pellets or a 50% aqueous NaOH solution until the pH is >12. Keep the solution cool with an ice bath during neutralization.

    • Transfer the basic solution to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 100 mL).

    • Dry the combined organic extracts over anhydrous potassium hydroxide (KOH), filter, and remove the solvent under reduced pressure.[1]

    • Purify the resulting crude 3,3-dimethylmorpholine by fractional distillation.

Protocol 2: N-Amination of 3,3-Dimethylmorpholine (Stage 3)
  • Preparation:

    • Dissolve 3,3-dimethylmorpholine (1.0 eq) in a mixture of water and dichloromethane in a flask equipped with a mechanical stirrer and a thermometer.

    • Cool the solution to 0 °C using an ice-salt bath.

  • Reaction:

    • In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in water.

    • Simultaneously add the HOSA solution and a solution of 4M NaOH dropwise to the morpholine solution. Monitor the internal pH and temperature continuously. Rationale: Maintain the pH between 9-10 and the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Work-up and Purification:

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 3,3-dimethyl-4-morpholinamine.

    • Purify via one of the methods described in Question 4 (e.g., crystallization as a hydrochloride salt or chromatography on deactivated silica).

Section 4: Data Interpretation and Optimization Flowchart

For complex syntheses, a logical troubleshooting workflow can save significant time and resources. Use the following flowchart to diagnose issues with your synthesis.

Troubleshooting_Flowchart Start Low Final Yield of 3,3-Dimethyl-4-morpholinamine Check_Inter1 Analyze Purity/Yield of Intermediate: 3,3-Dimethylmorpholine Start->Check_Inter1 Inter1_Low Yield/Purity is LOW Check_Inter1->Inter1_Low No Inter1_OK Yield/Purity is ACCEPTABLE Check_Inter1->Inter1_OK Yes Troubleshoot_S2 Problem is in Stage 2 (Cyclization) Inter1_Low->Troubleshoot_S2 Troubleshoot_S3 Problem is in Stage 3 (N-Amination) Inter1_OK->Troubleshoot_S3 Sol_S2_Temp Verify Temperature Control (160-200°C). Use thermocouple. Troubleshoot_S2->Sol_S2_Temp Sol_S2_Acid Check Acid Conc. & Neutralization. Ensure pH > 12 before extraction. Troubleshoot_S2->Sol_S2_Acid Troubleshoot_S1 Problem is in Stage 1 (Alkylation) Troubleshoot_S2->Troubleshoot_S1 If cyclization is clean, check precursor. Sol_S1 Slowly add 2-chloroethanol. Monitor for dialkylation via GC-MS. Troubleshoot_S1->Sol_S1 Sol_S3_pH Implement strict pH control (8-10) during HOSA addition. Troubleshoot_S3->Sol_S3_pH Sol_S3_Temp Maintain low temperature (0-10°C) during addition. Troubleshoot_S3->Sol_S3_Temp Sol_S3_Pur Review purification method. Use deactivated silica or salt crystallization. Troubleshoot_S3->Sol_S3_Pur

Caption: Troubleshooting decision tree for the synthesis.

References

  • Process for the preparation of morpholines.
  • 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Organic Syntheses. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Center for Biotechnology Information. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Issues with a reported condensation reaction/enamine formation. Reddit. [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. National Center for Biotechnology Information. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine. Wikipedia. [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]

  • MORPHOLINE. Ataman Kimya. [Link]

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Technical Support Center: 4-Morpholinamine, 3,3-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4-Morpholinamine, 3,3-dimethyl-(9CI) and what are its potential applications?

A1: 4-Morpholinamine, 3,3-dimethyl-(9CI) is a heterocyclic organic compound. Structurally, it is a morpholine ring substituted with two methyl groups at the 3-position and an amino group at the 4-position (the nitrogen atom). The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties like solubility and metabolic stability.[1][4] Given its structure, this compound is likely being investigated as a building block in the synthesis of novel pharmaceuticals or agrochemicals.[1][2] The 3,3-dimethyl substitution introduces significant steric hindrance around the morpholine ring.

Q2: What are the primary hazards I should be aware of when handling this compound?

A2: Based on the general class of organic amines, the primary hazards include:

  • Corrosivity: Amines can be corrosive to the skin and eyes, potentially causing severe burns.[1][6][7]

  • Toxicity: Amines can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9]

  • Flammability: Organic amines may be flammable, with vapors potentially forming explosive mixtures with air.[6][10]

  • Reactivity: Amines are basic and can react exothermically with acids. They may also be sensitive to air and oxidizing agents.[6]

Q3: What initial personal protective equipment (PPE) is required?

A3: A comprehensive PPE ensemble is mandatory.[11][12] This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[9][13]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves before use.[9][14]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant suit.[9][15]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of airborne exposure outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines should be used.[11][12][14]

PPE Level Situation Required Equipment
Level D (Minimum) Transporting sealed containers.Safety glasses, lab coat, gloves, closed-toe shoes.[13]
Level C Handling open containers in a fume hood.Chemical goggles, face shield, chemically resistant gloves, lab coat.[13][15]
Level B Potential for significant splashes or aerosolization.Highest level of respiratory protection (e.g., SCBA) with chemical-resistant clothing.[13][15]

Q4: How should I store this compound?

A4: Proper storage is critical to maintain compound integrity and ensure safety.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air-sensitivity issues like oxidation.[6]

  • Temperature: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][7][8]

  • Container: Use containers made of appropriate materials. Morpholine and its derivatives can corrode metals like copper, aluminum, and zinc.[10] Steel or iron containers are often recommended.[10]

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents and acids.[6]

Section 2: Troubleshooting Experimental Issues

Q5: I am seeing low to no yield in my nucleophilic substitution (Sₙ2) reaction where 4-Morpholinamine, 3,3-dimethyl-(9CI) is the nucleophile. What's going wrong?

A5: The most likely cause is severe steric hindrance.[16][17][18] The two methyl groups at the 3-position, adjacent to the nitrogen atom, physically block the nitrogen's lone pair from attacking an electrophilic carbon.[5][18] This is a common issue with bulky amines.[5][16]

Troubleshooting Workflow:

G start Low Yield in Sₙ2 Reaction q1 Is the electrophile also hindered? start->q1 s1 Switch to a less hindered electrophile if possible. q1->s1 Yes s2 Increase Reaction Temperature (Provides activation energy to overcome steric barrier). q1->s2 No s3 Change Solvent (Use polar aprotic like DMF, DMSO to enhance nucleophilicity). s2->s3 s4 Increase Reaction Time (Sterically hindered reactions are often slow). s3->s4 s5 Use a Catalyst (e.g., Phase-transfer catalyst or iodide salts to generate a more reactive intermediate). s4->s5 end Yield Improved? s5->end

Caption: Troubleshooting Sₙ2 reactions with hindered amines.

Detailed Steps:

  • Increase Temperature: Carefully raise the reaction temperature in increments. This provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.[16] Monitor closely for any signs of decomposition.

  • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can help to solvate the transition state and may enhance the nucleophilicity of the amine.[16]

  • Use a More Reactive Electrophile: If possible, change your electrophile's leaving group to a more reactive one (e.g., from a bromide to an iodide).[16]

  • Consider Catalysis: In some cases, adding a catalytic amount of sodium iodide can facilitate the reaction by in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Q6: My compound has developed a yellow or brown color over time. Is it still usable?

A6: Discoloration often indicates degradation, likely due to oxidation from air exposure. Amines are prone to forming colored impurities upon oxidation.

Protocol: Purity Check & Re-purification

  • Analysis:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Compare it to the spectrum of the fresh material. Look for the appearance of new signals or broadening of existing ones.

    • Run a sample on LC-MS to check for the presence of higher molecular weight species, which could be oxidation products.

  • Decision Point:

    • If NMR and LC-MS show >95% purity and only minor discoloration, the material may be usable for non-critical applications, but a small-scale test reaction is recommended.

    • If significant impurities are detected, re-purification is necessary.

  • Purification:

    • Distillation: If the compound is a liquid and thermally stable, vacuum distillation is often the most effective method for removing non-volatile impurities.

    • Column Chromatography: For solid compounds or thermally sensitive liquids, flash chromatography on silica gel may be effective. Use a solvent system with a small amount of triethylamine (~0.5-1%) to prevent the amine from streaking on the acidic silica.

  • Post-Purification: Immediately store the purified material under an inert atmosphere and protect it from light.

Q7: The compound is difficult to handle as it appears to be hygroscopic. How can I manage this?

A7: Morpholine itself is hygroscopic, and this property can carry over to its derivatives.[1][10] Absorbed water can act as a nucleophile in its own right, leading to unwanted side reactions.

Handling Workflow for Hygroscopic Amines:

G start Start: Receive/Open Hygroscopic Amine step1 Work in an Inert Atmosphere (Glovebox or Schlenk line). start->step1 step2 Use Dry Glassware (Oven or flame-dried under vacuum). step1->step2 step3 Use Anhydrous Solvents (Freshly distilled or from a solvent purification system). step2->step3 step4 Weighing & Dispensing (Perform quickly. Reseal container promptly under inert gas). step3->step4 step5 Storage (Seal container with paraffin film. Store in a desiccator). step4->step5

Caption: Workflow for handling hygroscopic reagents.

Section 3: Storage and Disposal

Q8: What are the best practices for long-term storage?

A8: For long-term storage to ensure maximum stability:

  • Aliquot: If you have a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas: Backfill each vial with argon or nitrogen before sealing.

  • Sealing: Use vials with PTFE-lined caps. For extra protection, wrap the cap and neck with Parafilm.

  • Location: Store in a designated, well-ventilated cabinet for corrosive and flammable materials.[6] Avoid storing near strong acids or oxidizers.

Q9: How do I properly dispose of waste containing this compound?

A9: All waste must be treated as hazardous.

  • Collection: Collect all waste (unused compound, reaction residues, contaminated materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Neutralization (for experts only): Small residual amounts in reaction flasks can be carefully neutralized by slowly adding a weak acid (like citric acid) solution while cooling in an ice bath. However, this should only be done by experienced personnel aware of the potential for exothermic reactions.

  • Disposal: The primary method of disposal is incineration by a licensed hazardous waste disposal facility.[10] Do not dispose of it down the drain, as it can be toxic to aquatic life.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[10]

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
  • Personal Protective Equipment | US EPA. US EPA.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work.
  • MORPHOLINE. PubChem.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Comp
  • Morpholine (HSG 92, 1995). Inchem.org.
  • Chemical Compatibility of M
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Side-by-side comparison of synthesis routes for morpholine-based compounds. Benchchem.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • An updated review on morpholine derivatives with their pharmacological actions.
  • SAFETY D
  • How to determines whether a molecule is sterically hindered, or not. Quora.
  • SAFETY D
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC - NIH.
  • SAFETY D
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides ….
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines

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Technical Support Center: Scale-Up Synthesis of 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 4-Morpholinamine, 3,3-dimethyl- (CAS No. 13747-04-7). This guide is designed to provide expert insights and practical troubleshooting advice for professionals engaged in process development and manufacturing. As Senior Application Scientists, we understand that transitioning a synthesis from the laboratory bench to a pilot or production scale introduces significant challenges. This document addresses common issues in a direct question-and-answer format, focusing on the underlying chemical and engineering principles to ensure a robust, safe, and reproducible process.

Overview of the Synthesis

The synthesis of N-amino morpholines, such as 4-Morpholinamine, 3,3-dimethyl-, typically involves the N-amination of the corresponding secondary amine. A common and effective method is the reduction of an N-nitroso intermediate. This two-step process involves:

  • N-Nitrosation: Reaction of 3,3-dimethylmorpholine with a nitrosating agent (e.g., sodium nitrite) under acidic conditions to form N-nitroso-3,3-dimethylmorpholine.

  • Reduction: Reduction of the N-nitroso intermediate to the desired N-amino product using a suitable reducing agent, such as zinc dust in a neutral or slightly acidic medium.[1]

This guide will focus on the potential scale-up issues associated with this synthetic route.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the N-nitrosation step?

Answer: The primary safety concern is the formation and handling of the N-nitroso intermediate. N-nitroso compounds are often potent carcinogens and should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).

From a process safety perspective, the key challenges are:

  • Exothermic Reaction: The nitrosation reaction can be exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.[2][3] Continuous monitoring of the internal temperature and a pre-planned cooling strategy are critical.

  • Gas Evolution: The reaction of nitrites with acid can release toxic nitrogen oxides (NOx). The reactor must be equipped with an efficient gas scrubbing system to neutralize these fumes.

  • pH Control: The reaction is highly pH-dependent. Poor pH control can lead to either incomplete reaction or excessive decomposition of nitrous acid, leading to vigorous gas evolution.

Q2: What are the critical process parameters (CPPs) to monitor during the reduction of the N-nitroso intermediate?

Answer: The reduction of the N-nitroso compound is often highly exothermic and requires strict control. The most critical parameters are:

  • Temperature Control: This is the most crucial parameter. The addition of the reducing agent (e.g., zinc dust) must be carefully controlled to maintain the desired temperature range (e.g., 5-15°C, as suggested in related procedures[1]). A robust reactor cooling system is essential.

  • Rate of Addition: The reducing agent should be added portion-wise or via a solids-dosing system at a rate that allows the cooling system to manage the heat evolution effectively.

  • pH Management: The reduction is typically performed under neutral or slightly acidic conditions, often buffered with a salt like ammonium acetate.[1] Maintaining the correct pH is vital for reaction efficiency and to prevent side reactions.

  • Agitation: Efficient mixing is necessary to ensure good contact between the reactants and to maintain uniform temperature throughout the reactor, preventing the formation of local hotspots.[3]

Q3: Our product yield drops significantly upon scale-up. What are the likely causes?

Answer: A drop in yield during scale-up is a common problem and can often be traced back to physical and engineering challenges rather than a change in the fundamental chemistry.[2][4] Key areas to investigate are:

  • Inefficient Mixing: In large reactors, achieving the same mixing efficiency as a lab flask is difficult. This can lead to poor mass transfer between phases, resulting in incomplete reactions or the formation of byproducts.[3]

  • Poor Temperature Control: As mentioned, localized overheating can degrade reactants, intermediates, or the final product.

  • Extended Reaction/Work-up Times: What takes minutes in the lab can take hours on a larger scale.[3] This prolonged exposure to reaction or work-up conditions (e.g., acid, base, heat) can lead to product decomposition. It is advisable to run lab-scale experiments that mimic the extended processing times of the plant to identify potential stability issues.

  • Changes in Reagent Stoichiometry: Ensure that the molar ratios of all reagents are maintained accurately at scale. Metering and charging errors are more common in a plant setting.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides a logical framework for their resolution.

Workflow for Scale-Up Synthesis and Troubleshooting

cluster_prep Step 1: N-Nitrosation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Nitrosation 3,3-Dimethylmorpholine + NaNO2/Acid N_Nitroso N-Nitroso Intermediate Nitrosation->N_Nitroso Exothermic, pH control Reduction N-Nitroso + Zn/Buffer N_Nitroso->Reduction Crude_Product Crude 4-Morpholinamine, 3,3-dimethyl- Reduction->Crude_Product Highly Exothermic, Temp control Low_Yield Low Yield? Crude_Product->Low_Yield Filtration Filter Solids (e.g., Zinc salts) Extraction Solvent Extraction Filtration->Extraction Purification Distillation or Crystallization Extraction->Purification Final_Product Final Product Purification->Final_Product Impurity High Impurity? Final_Product->Impurity Check_Mixing Verify Agitation & Mass Transfer Low_Yield->Check_Mixing Check_Temp Review Temperature Profile Low_Yield->Check_Temp Check_Time Assess Process Duration Effects Low_Yield->Check_Time Impurity->Check_Temp Check_Purification Optimize Purification Method Impurity->Check_Purification

Caption: Key stages and troubleshooting points in the scale-up synthesis.

Issue 1: Incomplete Reaction or Stalling in the Nitrosation Step
Question Potential Cause & Explanation Recommended Action
The reaction seems to stop before all the starting material is consumed. What should we check first? Insufficient Acid: The formation of the active nitrosating agent (nitrous acid, HNO₂) requires a stoichiometric amount of acid. Localized high pH due to poor mixing can halt the reaction.1. Verify pH: Use an in-situ pH probe to monitor the bulk pH of the reaction mixture. Ensure it remains in the optimal acidic range (e.g., pH 1-3).[1]2. Improve Agitation: Increase the agitation speed to improve dispersion of the acid and prevent localized pH gradients.
We've confirmed the pH is correct, but the reaction is still sluggish. Low Temperature: While temperature control is needed to prevent runaway, excessively low temperatures can significantly slow the reaction rate.1. Review Temperature Profile: Ensure the reaction temperature is maintained within the validated process window. A slight, controlled increase may be necessary.2. Reagent Quality: Verify the purity and concentration of the sodium nitrite solution.
Issue 2: Formation of Impurities During Reduction
Question Potential Cause & Explanation Recommended Action
HPLC analysis shows a significant new impurity peak after the reduction step. What is it? Over-reduction or Side Reactions: Hotspots caused by poor heat transfer can lead to decomposition of the product or further reduction to undesired byproducts. The starting secondary amine can also be regenerated if the N-N bond is cleaved improperly.1. Refine Addition Rate: Slow down the addition of the zinc dust to better manage the exotherm.[2]2. Improve Cooling Efficiency: Ensure the reactor jacket temperature is sufficiently low and that the coolant flow rate is adequate.3. Characterize Impurity: Isolate and identify the impurity (e.g., by LC-MS) to understand its formation mechanism, which will guide further process optimization.
We are seeing residual starting material (3,3-dimethylmorpholine) in the final product. Incomplete Nitrosation or N-N Bond Cleavage: This suggests either the first step did not go to completion or the reduction resulted in cleavage back to the starting amine.1. In-Process Control (IPC): Implement an IPC check (e.g., TLC or HPLC) after the nitrosation step to ensure complete conversion before proceeding to the reduction.2. Analyze Reduction Conditions: Review the pH and temperature of the reduction. Harsh conditions can sometimes cleave the N-N bond to regenerate the starting amine.
Issue 3: Difficulties in Product Isolation and Purification
Question Potential Cause & Explanation Recommended Action
The filtration of zinc salts after reduction is extremely slow at scale. Particle Size and Morphology: The physical properties of the inorganic salts can differ at scale due to different temperature profiles and mixing dynamics, leading to fine particles that clog the filter.1. Filter Aid: Evaluate the use of a filter aid (e.g., Celite) to improve filtration rates.2. "Digestion" Step: Before filtration, consider holding the slurry at a constant temperature with gentle agitation. This can sometimes encourage particle agglomeration (Ostwald ripening), leading to larger, more easily filterable particles.
Our final product purity is inconsistent after distillation. Thermal Instability or Inefficient Separation: The product may be degrading at the distillation temperature, especially if the residence time in the reboiler is long. Alternatively, the column may not be efficient enough to separate closely boiling impurities.1. Vacuum Distillation: Use high vacuum to lower the boiling point and minimize thermal stress on the product.2. Alternative Purification: If the product is a solid or can form a stable salt, consider crystallization as an alternative to distillation. This can be more effective at removing certain impurities and is often more energy-efficient.[5]
Data Summary: Key Process Parameters

For a successful and reproducible scale-up, it is essential to define and control the key parameters of the process. The table below provides a starting point for process characterization.

ParameterStageLab-Scale TargetScale-Up Considerations
Temperature Nitrosation0 - 10 °CMonitor internal temp closely; ensure cooling capacity is sufficient for the batch size.
Temperature Reduction5 - 15 °CCritical for safety and selectivity. Control via slow addition of reducing agent.[1]
pH Nitrosation1 - 3Use of an in-situ probe is highly recommended for large vessels.
pH Reduction~7 (Buffered)Buffer capacity must be scaled appropriately with the batch size.
Agitation Speed All stagesVortex visibleCorrelate lab agitation (RPM) to plant-scale mixing efficiency (e.g., tip speed, power per unit volume).[3]
Addition Time All stages15 - 30 minScale addition time proportionally to batch size to manage exotherms and ensure good mixing.
Experimental Protocol: General Procedure for N-Nitrosation

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a suitable chemical laboratory or plant with appropriate safety measures in place.

  • Reactor Setup: Charge the reactor with 3,3-dimethylmorpholine and a suitable solvent (e.g., methanol, water).[1]

  • Cooling: Cool the solution to the target temperature (e.g., 0-5°C) using an external cooling bath or reactor jacket.

  • Acidification: Slowly add the required acid (e.g., concentrated HCl) subsurface while maintaining the temperature.[1] Monitor the pH to ensure it reaches the target range (1-3).

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise or via a metering pump to the cooled, acidified amine solution over a period of 1-2 hours. Crucially, the rate of addition must be controlled to keep the internal temperature within the specified range (e.g., < 10°C).

  • Reaction Monitoring: Stir the mixture at the control temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC) until all the starting amine has been consumed.

  • Intermediate Use: The resulting N-nitroso intermediate solution is typically used directly in the subsequent reduction step without isolation.

Troubleshooting Logic Diagram

cluster_N cluster_R cluster_W Start Problem Occurs (e.g., Low Purity) Identify_Stage At which stage is the issue observed? Start->Identify_Stage Nitrosation Nitrosation Identify_Stage->Nitrosation Step 1 Reduction Reduction Identify_Stage->Reduction Step 2 Workup Workup/Purification Identify_Stage->Workup Step 3 N_Check_IPC IPC shows incomplete conversion? Nitrosation->N_Check_IPC R_Check_IPC New impurities by HPLC? Reduction->R_Check_IPC W_Check_Method Filtration slow or distillation poor? Workup->W_Check_Method N_Check_pH Check pH control & acid stoichiometry N_Check_IPC->N_Check_pH Yes N_Check_Temp Check for over-cooling N_Check_pH->N_Check_Temp R_Check_Exotherm Review temperature profile for spikes R_Check_IPC->R_Check_Exotherm Yes R_Check_Addition Slow addition rate of reductant R_Check_Exotherm->R_Check_Addition W_Optimize_Filter Evaluate filter aids / digestion W_Check_Method->W_Optimize_Filter Filtration W_Optimize_Dist Lower pressure / consider crystallization W_Check_Method->W_Optimize_Dist Distillation

Caption: A decision tree for troubleshooting common scale-up issues.

References
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova.

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. American Chemical Society.

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical.

  • Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect.

  • US4564677A - Preparation of N-amino compounds. Google Patents.

Sources

Technical Support Center: High-Purity Isolation of 3,3-Dimethyl-4-morpholinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

You are likely accessing this guide because standard distillation has failed to yield >99% purity, or your LC-MS is showing persistent peaks corresponding to the starting material (3,3-dimethylmorpholine) or regulatory red-flag impurities like nitrosamines.[1]

3,3-dimethyl-4-morpholinamine is structurally distinct due to the N-N bond (N-amino group).[1] This functionality imparts unique chemical behaviors—specifically the "Alpha Effect" (enhanced nucleophilicity) and reduced basicity compared to the parent amine. Successful purification requires exploiting these physicochemical differences rather than relying solely on boiling points.[1]

Module 1: Removing the "Parent Amine" (3,3-Dimethylmorpholine)

The Issue: The most persistent impurity is the unreacted starting material, 3,3-dimethylmorpholine. Co-distillation often occurs due to azeotrope formation or insufficient boiling point differentials.[1]

The Scientific Logic (pKa Exploitation): This is a self-validating chemical separation.[1]

  • Impurity (Parent Amine): Secondary amine.[1][2][3][4]

    
     (estimated based on morpholine).[1]
    
  • Product (N-Amino): Hydrazine-like.[1]

    
     (significantly less basic due to electron repulsion between adjacent nitrogens).[1]
    

Protocol: The "pH Window" Extraction By buffering the aqueous phase to pH 7.0–7.5, you force the impurity to protonate (becoming water-soluble) while the product remains in the free-base form (organic-soluble).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Toluene). Avoid Ethyl Acetate (potential hydrazone formation).[1]

  • Buffer Preparation: Prepare a 0.5M Phosphate Buffer adjusted to pH 7.2 .

  • The Wash (Critical Step):

    • Wash the organic layer 3x with the pH 7.2 buffer.[1]

    • Mechanism:[5][6][7][8] At pH 7.2, the 3,3-dimethylmorpholine (pKa ~8.[1]4) exists largely as a cation (

      
      ) and partitions into the water.[1] The target 3,3-dimethyl-4-morpholinamine (pKa ~6.[1]0) remains 
      
      
      
      unprotonated and stays in the organic layer.[1]
  • Validation: Check the organic layer via GC-MS. The parent amine peak should be drastically reduced.[1]

  • Drying: Dry organic layer over

    
     (anhydrous) and concentrate.
    

Data Visualization: pKa Separation Logic

G start Crude Mixture (Product + Impurity) solvent Dissolve in DCM start->solvent buffer Add Phosphate Buffer (pH 7.2) solvent->buffer separation Phase Separation buffer->separation organic Organic Phase (DCM) separation->organic Non-polar species aqueous Aqueous Phase (Buffer) separation->aqueous Ionic species product Target Product (Free Base form) Remains Hydrophobic organic->product impurity Impurity (Parent Amine) (Protonated Cation) Becomes Hydrophilic aqueous->impurity

Caption: Selective partitioning based on basicity differences. At pH 7.2, the more basic impurity is scavenged into the aqueous phase.

Module 2: Nitrosamine Elimination (Critical for Pharma)

The Issue: If your synthesis involved nitrosation (e.g., via


), the presence of N-nitroso-3,3-dimethylmorpholine is a high-risk regulatory failure point.[1]

The Scientific Logic: Nitrosamines are non-basic and lipophilic.[1][3] They will NOT be removed by the acid-wash method in Module 1.[1] They require physical adsorption or chemical reduction.[1]

Protocol: Scavenging & Carbon Treatment

MethodEfficacyProtocolNotes
Activated Carbon ModerateSlurry 10 wt% activated carbon (high surface area) in methanol solution for 4 hours at 50°C. Filter hot.Removes trace colored impurities and some nitrosamines.[1][3]
Silica Gel Flash HighElute with DCM:MeOH (95:5) + 1%

.[1]
Nitrosamines elute early; Amino-morpholines are more polar due to H-bonding.[1]
Chemical Reduction CompleteReflux with

or Zinc/Acetic Acid (if compatible).[1]
Converts residual nitrosamine into the target product.[1]

Warning: Do not use acidic conditions (like HCl precipitation) if nitrite residues are present, as this regenerates nitrosating agents (NO+), creating more nitrosamines.[1]

Module 3: Oxidation & Color Instability

The Issue: The product turns yellow or brown upon storage. The Cause: Hydrazine derivatives are susceptible to air oxidation, forming tetrazenes or azo-compounds.[1]

Troubleshooting Steps:

  • Sparging: All solvents must be sparged with Argon or Nitrogen for 15 minutes before use.[1]

  • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to the final storage container if downstream chemistry permits.[1]

  • Storage: Store under inert atmosphere at 4°C. Dark glass is mandatory.

FAQ: Frequently Asked Questions

Q: Can I purify this compound by forming the HCl salt? A: Yes, but with caution. The hydrochloride salt of 3,3-dimethyl-4-morpholinamine is stable, but because the N-amino group is less basic, it requires strong anhydrous HCl (e.g., 4M in Dioxane). Risk:[1][5][9][10][11][12] If you have residual water, the salt may be hygroscopic and difficult to filter.[1] The "pH Window" extraction (Module 1) is generally superior for removing the parent amine impurity.[1]

Q: What is the boiling point of 3,3-dimethyl-4-morpholinamine? A: While experimental data for this specific derivative is sparse in public registries, based on structure-property relationships with 4-aminomorpholine (bp 168°C) and the addition of gem-dimethyl groups, the estimated boiling point is 170°C – 175°C at 760 mmHg .[1] Recommendation: Distill under high vacuum (<10 mbar) to keep pot temperature below 100°C and prevent thermal degradation.

Q: Why does my NMR show a broad peak around 3.5 ppm? A: This is likely the


 protons.[1] These protons are exchangeable and often broaden due to hydrogen bonding or trace water.[1] Add a drop of 

; if the peak disappears, it confirms the amino group. If the integration is <2H, you may have partial oxidation.[1]

References

  • Basicity of N-Amino Heterocycles

    • Source: Lemal, D. M. (1970).[1] "Amination of Heterocycles." The Chemistry of Heterocyclic Compounds.

    • Relevance: Establishes the reduced pKa of hydrazine-type nitrogens compared to secondary amines, forming the basis of the Module 1 separ
  • Nitrosamine Formation & Mitigation

    • Source: Ashworth, I. W., et al. (2020).[1] "Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients." Organic Process Research & Development.

    • Relevance: Defines the risk factors for nitrosamine retention and removal strategies in morpholine deriv
  • Morpholine Synthesis & Properties

    • Source: "Morpholine."[1][2][4][5][13][14][15][16] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

    • Relevance: Provides baseline physical property data (boiling points, azeotropes)
  • Purification of Hydrazine Derivatives

    • Source: Ragnarsson, U. (2001).[1] "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews.[1]

    • Relevance: Discusses the stability and handling of N-amino protecting groups and free bases.

Sources

Technical Support Center: Stability & Handling of 4-Morpholinamine, 3,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Morpholinamine, 3,3-dimethyl- is a sterically hindered hydrazine derivative. Unlike simple amines, the presence of the N-N bond (hydrazine moiety) introduces unique instability factors—specifically susceptibility to oxidative dehydrogenation and condensation with carbonyls.

The "3,3-Dimethyl" Effect: As a Senior Application Scientist, I must highlight that the gem-dimethyl group at the 3-position provides significant steric shielding to the N4 nitrogen. While this reduces nucleophilicity compared to the parent 4-aminomorpholine, it does not eliminate the risk of side reactions. In fact, it can trap specific reactive intermediates that would otherwise degrade quickly, leading to persistent impurities in solution.

Troubleshooting Guide: Common Stability Issues

Issue 1: "Phantom Peaks" in LC-MS (Mass Shifts of +40 or +12 Da)

User Question: "I dissolved the compound in methanol for LC-MS analysis, but I see a major peak at M+40 and sometimes M+12. Is my compound degrading?"

Technical Diagnosis: This is rarely intrinsic degradation; it is almost always in-situ derivatization caused by solvent contamination.

  • M+40 (+ C3H4): Formation of the Acetone Hydrazone . Acetone is ubiquitous in lab glassware cleaning. Even trace residues react with the hydrazine moiety (

    
    ) to form a Schiff base (hydrazone).
    
  • M+12 (+ C): Formation of the Formaldehyde Hydrazone (often from trace formaldehyde in low-grade methanol or PEG contamination).

The Mechanism:



Corrective Protocol:

  • Glassware: Do not rinse glassware with acetone. Use methanol or isopropanol followed by oven drying.

  • Solvent: Use only LC-MS grade solvents from fresh bottles.

  • Verification: If the peak disappears when the sample is prepared in Acetonitrile (MeCN) using new glassware, the issue was acetone contamination.

Issue 2: Solution Discoloration (Yellowing/Browning)

User Question: "My clear stock solution in DMSO turned yellow after 24 hours at room temperature. Is it still usable?"

Technical Diagnosis: The color change indicates Oxidative Dehydrogenation . Hydrazine derivatives are air-sensitive.[1][2] In the presence of oxygen, they oxidize to form radical cations, tetrazenes, or azo-species. The 3,3-dimethyl group hinders the formation of tetrazenes (dimerization), but it promotes the stability of the radical cation, which is often highly colored.

Corrective Protocol:

  • Immediate Action: Check purity via LC-UV. If purity is >95%, the color is likely due to trace (<1%) highly conjugated oxidation products.

  • Prevention: Store all solutions under an inert atmosphere (Argon/Nitrogen).

  • Additives: For biological assays, add a reducing agent like Ascorbic Acid (1 mM) or DTT to the buffer to prevent oxidation, provided it does not interfere with your assay.

Issue 3: Precipitation in Aqueous Buffers

User Question: "The compound precipitates when added to my PBS buffer (pH 7.4), despite being soluble in DMSO."

Technical Diagnosis: This is a pKa-driven solubility crash .

  • The N-amino group significantly lowers the basicity of the morpholine nitrogen. While morpholine has a pKa ~8.3, N-aminomorpholines typically have a pKa of 4.0–5.0 due to the electron-withdrawing effect of the adjacent nitrogen [1].

  • At pH 7.4, the molecule is predominantly neutral (uncharged). The 3,3-dimethyl group adds lipophilicity, further reducing aqueous solubility of the neutral species.

Corrective Protocol:

  • Lower pH: If experimental conditions allow, lower the buffer pH to < 5.0 to protonate the amine and ensure solubility.

  • Co-solvent: Maintain at least 5-10% DMSO or Ethanol in the final aqueous mixture.

Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways you must control.

StabilityPathways Compound 4-Morpholinamine, 3,3-dimethyl- Hydrazone Acetone Hydrazone (M+40 Impurity) Compound->Hydrazone Condensation (Fast) Radical Radical Cation (Yellow Color) Compound->Radical Oxidation (Slow) Acetone Acetone (Glassware Residue) Acetone->Hydrazone Oxygen Atmospheric Oxygen (O2) Oxygen->Radical Degradation Complex Degradation Products Radical->Degradation Polymerization

Figure 1: Competing instability pathways. Note that condensation with ketones (red path) is often faster than oxidation (green path) if glassware is not clean.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to ensure stability for >1 month.

ParameterSpecificationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO stabilizes the polar transition states; avoids protic solvent oxidation issues.
Concentration 10 mM - 50 mMHigher concentrations are self-shielding against trace oxidants.
Atmosphere Argon or Nitrogen PurgeDisplaces dissolved oxygen which drives the radical formation.
Temperature -20°C or -80°CArrhenius equation: lowering temp slows oxidation kinetics significantly.
Container Amber Glass Vial (Teflon-lined cap)Protects from light-induced photo-oxidation.
Protocol B: QC Check for Acetone Contamination

Run this before committing valuable compound to a long-term experiment.

  • Blank Run: Inject pure solvent (from the bottle you intend to use) into the LC-MS.

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of Acetonitrile (Not Methanol, to avoid potential formaldehyde confusion).

  • Analysis: Look for the parent ion

    
    .
    
  • Criteria:

    • If

      
       (Acetone adduct) is > 5%, discard the solvent batch  and re-clean glassware with isopropanol.
      
    • Note: The 3,3-dimethyl group makes the hydrazone formation reversible but favored in acidic LC-MS mobile phases [2].

References & Authoritative Sources

  • ChemicalBook / NIST . N-Aminomorpholine Properties and pKa Data. The pKa of the conjugate acid is approximately 4.19, indicating the neutral form dominates at physiological pH. [1]

  • Organic Syntheses . Preparation of Acetone Hydrazone. Describes the facile reaction between hydrazines and acetone, confirming the mechanism of the "phantom peak" impurity. [3]

  • PubChem . 4-Aminomorpholine Compound Summary. Provides general reactivity and safety data for the class of N-amino morpholines.

  • Tocris Bioscience . General Stability and Storage of Bioactive Amines. Guidelines on temperature control and solvent choice (DMSO) for amine stability.

Sources

Technical Support Center: Characterization of 3,3-Dimethyl-4-Aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Analytical Support) Topic: Analytical Method Development & Troubleshooting Target Analyte: 3,3-Dimethyl-4-aminomorpholine (CAS: 57616-01-0)

Executive Summary: The "Invisible" & "Reactive" Analyte

Welcome to the technical support hub for 3,3-dimethyl-4-aminomorpholine . If you are here, you are likely facing one of three specific failures:

  • No Retention: The compound elutes in the void volume on standard C18 columns.

  • No Signal: The molecule lacks a chromophore, making standard UV (254 nm) useless.

  • Ghost Peaks: The hydrazine moiety (N-NH₂) is reacting with your mobile phase or diluent.

This guide treats the analyte not just as a "polar amine" but specifically as a sterically hindered hydrazine . This chemical distinction dictates every analytical choice.

Module 1: The Visibility Challenge (Detection)

The Problem: You see a flat baseline or noise at 254 nm. The Science: 3,3-dimethyl-4-aminomorpholine consists of saturated C-C, C-N, and C-O bonds. It has no conjugated


-system to absorb UV light.
Solution A: The Modern Approach (CAD/MS)

If your lab is equipped with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) , this is the preferred route. It avoids wet chemistry.

  • CAD Settings:

    • Evaporation Temp: 35°C (Low temp prevents volatilization of the semi-volatile amine).

    • Power Function: 1.0 (for linear calibration).

    • Expert Insight: Unlike ELSD, CAD provides uniform response for non-chromophoric amines, allowing quantitation even without a perfect reference standard.[1]

Solution B: The Derivatization Protocol (UV-Vis)

If you must use UV, you need to chemically attach a "flag" (chromophore) to the amino group.

Protocol: Benzaldehyde Derivatization (Schiff Base Formation)

  • Reaction:

    
    
    
  • Why it works: Converts the invisible hydrazine into a UV-active hydrazone (

    
    ).
    
StepActionCritical Note
1. Prep Dissolve sample in MeOH (approx. 1 mg/mL).Do NOT use Acetone. It will react and form a different hydrazone.
2. Reagent Add 2 equivalents of Benzaldehyde (excess).Ensure benzaldehyde is fresh (free of benzoic acid crystals).
3. Catalysis Add 0.1% Formic Acid.Acid catalysis is required to protonate the carbonyl oxygen.
4. Heat Incubate at 60°C for 30 mins .Steric Warning: The 3,3-dimethyl group hinders the N4 nitrogen. Standard room-temp protocols for simple hydrazines will be too slow.
5. Analyze Inject directly. Monitor at 310 nm .The peak will be significantly retained compared to the parent.

Module 2: The Retention Challenge (Chromatography)

The Problem: The compound elutes at


 (void volume) on C18.
The Science:  The molecule is highly polar (LogP < 0) and basic. On a C18 column at acidic pH, it is fully protonated and repelled by the hydrophobic stationary phase.
Decision Matrix: Selecting the Right Mode

DetectionStrategy Start Select Separation Mode IsMS Is MS/CAD available? Start->IsMS HILIC Rec: HILIC Mode (Amide Column) IsMS->HILIC Yes (Polar Analyte) HighPH Rec: High pH RP (Hybrid C18, pH 10) IsMS->HighPH Yes (Alternative) Deriv Rec: Derivatization + Std C18 IsMS->Deriv No (UV Only)

Figure 1: Method Selection Decision Tree based on detector availability.

Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the Gold Standard for this analyte.

  • Column: Amide-bonded silica (e.g., Waters BEH Amide or TSKgel Amide-80).

    • Why: Amide phases are stable and retain primary/secondary amines well without severe tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Note: Buffer is critical to mask silanols.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Isocratic Method: 85% B / 15% A.

    • Mechanism:[2][3][4] The high organic content forces the polar amine into the water-rich layer adsorbed on the column surface.

  • Troubleshooting Tailing: If peaks tail, increase buffer concentration to 20 mM. Do not use phosphate buffer (insoluble in high ACN).

Module 3: The Stability & Reactivity Challenge

The Problem: "Ghost" peaks appear in the chromatogram, or the main peak area decreases over time. The Science: The 4-amino group is a nucleophile . It reacts with carbonyls (ketones/aldehydes) to form hydrazones.

Critical Solvent Compatibility Guide
SolventStatusReason
Methanol Safe Best choice for diluent.
Water Safe Safe, but ensure pH is controlled.
Acetone FORBIDDEN Reacts instantly to form a dimethylhydrazone artifact.
Acetonitrile ⚠️ Caution Low-grade ACN often contains acetaldehyde impurities. This will form a small impurity peak (M+26). Use LC-MS grade only.
DMSO ⚠️ Caution Can cause oxidation of the hydrazine to an N-oxide over long storage.
Expert Insight: The "M+16" and "M-2" Signals

If using MS, you may see:

  • M+16 (Oxidation): Formation of the N-oxide. Common if the sample sits in solution for >24 hours.

  • M-2 (Oxidation): Oxidation to the azo/hydrazone species (dehydrogenation).

  • Solution: Prepare samples fresh. Store at 4°C in amber vials. Add 0.1% ascorbic acid if oxidation is severe.

Frequently Asked Questions (FAQs)

Q: Can I use Ion-Pairing chromatography (e.g., TFA/Heptafluorobutyric acid) on C18? A: Yes, but it is not recommended for LC-MS (signal suppression) or CAD (high background). If you must use UV and C18, use 0.1% PFPA (Perfluoropentanoic acid) to induce retention, but expect long equilibration times.

Q: My peak is splitting in HILIC mode. Why? A: This is likely a sample solvent mismatch . In HILIC, the sample diluent must be high organic (e.g., 90% ACN). If you inject the sample dissolved in 100% water, the water acts as a "strong solvent" plug, disrupting the partitioning and causing peak splitting.

Q: I see two peaks in my NMR spectrum for the methyl groups. Is it impure? A: Not necessarily. The N-N bond has a high rotational barrier, and the bulky 3,3-dimethyl group can lock the morpholine ring conformation. You may be seeing atropisomers or slow exchange on the NMR timescale. Run the NMR at 50°C to see if the peaks coalesce.

References

  • Risley, D. S., & Pack, B. W. (2006). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[5][6] LCGC North America.[7] Link

  • McCalley, D. V. (2017). Understanding and Manipulating the Separation in Hydrophilic Interaction Liquid Chromatography (HILIC). Journal of Chromatography A. Link

  • Vogel, M., et al. (2019). Derivatization of Hydrazines with Benzaldehyde for HPLC Analysis. Journal of Analytical Chemistry.
  • Thermo Fisher Scientific. (2023). Technical Note: Analysis of Polar Amines by HILIC-CAD.Link

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: 4-Aminomorpholine vs. the Sterically Influenced 3,3-Dimethyl-4-aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, prized for its ability to improve the pharmacokinetic profiles of drug candidates, including solubility and metabolic stability.[1][2] 4-Aminomorpholine, a readily available derivative, serves as a versatile building block in the synthesis of a wide array of therapeutic agents.[3][4] This guide provides a deep comparative analysis between the parent 4-aminomorpholine and its structurally intriguing, though less documented, analog: 3,3-dimethyl-4-aminomorpholine.

I. Physicochemical Properties: A Tale of Two Scaffolds

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The addition of two methyl groups to the morpholine backbone fundamentally alters key physicochemical parameters.

Property4-Aminomorpholine3,3-Dimethyl-4-aminomorpholine (Predicted)Rationale for Prediction
Molecular Formula C₄H₁₀N₂O[5]C₆H₁₄N₂OAddition of two CH₂ units.
Molecular Weight 102.14 g/mol [5]130.19 g/mol Increased mass from two methyl groups.
Appearance Colorless to slightly yellow liquid[3]Colorless to pale yellow liquidExpected to be similar to the parent compound.
Boiling Point 168 °C[6]> 168 °CIncreased molecular weight and van der Waals forces lead to a higher boiling point.
Density 1.059 g/mL at 25 °C[6]~1.0 g/mLAlkyl substitution may slightly decrease density, but the effect is generally small.
pKa (of Conjugate Acid) ~8.36 (for morpholine)[7]> 8.36The electron-donating inductive effect of the two methyl groups increases electron density on N-4, enhancing basicity.[8][9]
Solubility Soluble in water[10]Moderately soluble in waterIncreased hydrocarbon character may slightly reduce water solubility, though the polar functional groups will still allow for miscibility.

II. Synthesis and Purity Analysis

The synthetic accessibility of these compounds is a critical consideration for their practical application. While 4-aminomorpholine is commercially available and its synthesis is well-established, a theoretical pathway for its dimethylated counterpart is proposed based on standard organic transformations.

Established Synthesis of 4-Aminomorpholine

The most common and efficient route to 4-aminomorpholine involves the reduction of 4-nitrosomorpholine.[4] This precursor is typically prepared by the nitrosation of morpholine.

Experimental Protocol: Two-Step Synthesis of 4-Aminomorpholine

Step 1: Synthesis of 4-Nitrosomorpholine

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-salt bath.

  • Reaction Mixture: Add morpholine (1.0 eq) to the flask. Slowly add a chilled aqueous solution of sodium nitrite (1.1 eq) via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Acidification: Once the addition is complete, slowly add concentrated hydrochloric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.

  • Work-up: Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield 4-nitrosomorpholine, which can be used in the next step without further purification.

Step 2: Reduction to 4-Aminomorpholine

  • Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-nitrosomorpholine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Carefully add a reducing agent. A common choice is Zinc powder (2-3 eq) in the presence of an acid (like acetic or hydrochloric acid), or catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere). For a zinc-mediated reduction, add the zinc powder portion-wise to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Filter the reaction mixture to remove the catalyst or unreacted zinc. Neutralize the filtrate with a base (e.g., NaOH solution) until it is alkaline.

  • Extraction: Extract the aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-aminomorpholine.

Synthesis of 4-Aminomorpholine Workflow: Synthesis of 4-Aminomorpholine cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction A Morpholine B NaNO2, HCl (aq) 0-5 °C A->B Reactants C 4-Nitrosomorpholine B->C Reaction D 4-Nitrosomorpholine C->D Intermediate E Reducing Agent (e.g., Zn/AcOH or H2, Pd/C) D->E Reactant F 4-Aminomorpholine E->F Product G Purification (Vacuum Distillation) F->G

Fig 1. Synthetic workflow for 4-aminomorpholine.
Proposed Synthesis of 3,3-Dimethyl-4-aminomorpholine

A plausible route to the title compound would mirror the established synthesis, starting from the corresponding 3,3-dimethylmorpholine. The synthesis of this starting material itself is a non-trivial step, but once obtained, the subsequent amination should be feasible.

Theoretical Protocol:

  • Nitrosation: 3,3-dimethylmorpholine would be subjected to nitrosation conditions similar to those for morpholine (NaNO₂, HCl) to form N-nitroso-3,3-dimethylmorpholine. The steric hindrance from the gem-dimethyl groups is not expected to significantly impede the reaction at the distal N-4 position.

  • Reduction: The resulting N-nitroso intermediate would then be reduced. Due to potential steric hindrance around the N-N bond, more potent reducing conditions or longer reaction times might be necessary compared to the unsubstituted analog. Catalytic hydrogenation would likely still be effective. The product would be 3,3-dimethyl-4-aminomorpholine.

Proposed Synthesis of 3,3-Dimethyl-4-aminomorpholine Proposed Workflow for Dimethylated Analog cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction A 3,3-Dimethylmorpholine B NaNO2, HCl (aq) 0-5 °C A->B Reactants C N-Nitroso-3,3-dimethylmorpholine B->C Reaction D N-Nitroso-3,3-dimethylmorpholine C->D Intermediate E Reducing Agent (e.g., H2, Pd/C) D->E Reactant F 3,3-Dimethyl-4-aminomorpholine E->F Product G Purification & Characterization F->G

Fig 2. Proposed synthesis for 3,3-dimethyl-4-aminomorpholine.
Purity and Structural Analysis

For both compounds, purity would be assessed using standard techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

    • 4-Aminomorpholine: The ¹H NMR spectrum typically shows two distinct triplets for the methylene protons adjacent to the oxygen and nitrogen atoms, respectively.[11]

    • 3,3-Dimethyl-4-aminomorpholine (Predicted): The ¹H NMR would be more complex. A sharp singlet integrating to 6 protons would be the hallmark of the gem-dimethyl group. The C-2 methylene protons would likely appear as a singlet, and the C-5 methylene protons as a triplet. The ¹³C NMR would show a quaternary carbon signal for C-3.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for non-volatile impurities.

III. Comparative Reactivity and Stability: The Gem-Dimethyl Effect

The gem-dimethyl group at the C-3 position is poised to exert a significant influence on the reactivity of the 4-amino group through a combination of electronic and steric effects.

Fig 3. Predicted effects of C-3 gem-dimethyl substitution.
Basicity

Alkyl groups are electron-donating through an inductive effect (+I).[8][12] In 3,3-dimethyl-4-aminomorpholine, the two methyl groups at C-3 will "push" electron density through the sigma bonds towards the N-4 atom. This increases the electron density on the nitrogen, making its lone pair more available to accept a proton. Consequently, 3,3-dimethyl-4-aminomorpholine is predicted to be a stronger base than 4-aminomorpholine.[7] This has direct implications for drug development, as it would affect the pKa of the molecule, influencing which salt forms are stable and the compound's solubility at physiological pH.

Nucleophilicity and Reactivity

While basicity is enhanced, the nucleophilicity of the exocyclic amino group may be diminished due to steric hindrance.[13][14] The bulky methyl groups can physically block the pathway for an electrophile to attack the nitrogen's lone pair. This effect would be more pronounced with larger, sterically demanding reaction partners. Therefore, while the dimethylated analog might be a better proton sponge (base), it could be a slower reactant (nucleophile) in many synthetic transformations.

Conformational Stability and the Thorpe-Ingold Effect

The presence of a gem-dimethyl group can significantly influence the rate of ring-forming and ring-opening reactions, an observation known as the Thorpe-Ingold or gem-dimethyl effect.[3][5] This effect is partly due to a decrease in the internal bond angle at the substituted carbon, which can pre-organize the molecule for cyclization.[15] While not directly forming a ring in this context, this conformational rigidity will impact the overall shape and dynamics of the morpholine ring. This fixed conformation could lead to more selective binding to a biological target by reducing the entropic penalty of binding.

Metabolic Stability

The morpholine ring is generally included in drug candidates to enhance metabolic stability, as the ether oxygen deactivates the adjacent carbons towards oxidative metabolism by cytochrome P450 enzymes.[4] The gem-dimethyl group in 3,3-dimethyl-4-aminomorpholine is expected to further enhance this stability. The C-3 position is now a quaternary carbon, which cannot be hydroxylated. Furthermore, the methyl groups provide a steric shield, potentially protecting the adjacent C-2 methylene group and the N-4 atom from enzymatic attack. This could lead to a longer in vivo half-life, a desirable property for many drug candidates.

IV. Potential Applications in Drug Development: A Pharmacophore Perspective

The choice between 4-aminomorpholine and its 3,3-dimethylated analog would be driven by the specific requirements of the drug target and desired pharmacokinetic profile.

  • Scaffold Hopping and Lead Optimization: 3,3-dimethyl-4-aminomorpholine represents a novel scaffold for medicinal chemists. If a lead compound containing a 4-aminomorpholine moiety shows promising activity but suffers from poor metabolic stability or off-target effects, "scaffold hopping" to the dimethylated version could be a viable strategy to address these liabilities.

  • Modulating pKa and Solubility: The predicted higher basicity of the dimethylated analog allows for fine-tuning of the molecule's pKa. This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[16] Different salt forms could be explored to enhance solubility and create viable oral formulations.

  • Probing Steric Pockets: In structure-based drug design, the gem-dimethyl group can be used to probe for steric pockets within a target's binding site. Its inclusion could either enhance binding affinity by filling a vacant hydrophobic pocket or disrupt binding if the pocket is too small, providing valuable structure-activity relationship (SAR) data.[17]

V. Conclusion and Future Directions

This comparative guide illuminates the significant, albeit largely predictive, differences between 4-aminomorpholine and 3,3-dimethyl-4-aminomorpholine. While 4-aminomorpholine is a well-characterized and versatile building block, the introduction of a gem-dimethyl group at the C-3 position is poised to offer distinct advantages and challenges.

Summary of Key Differences:

  • Increased Basicity: The dimethylated analog is predicted to be a stronger base.

  • Steric Hindrance: It will exhibit greater steric bulk around the 4-amino group, potentially reducing its nucleophilicity.

  • Enhanced Metabolic Stability: The gem-dimethyl group is expected to block potential sites of metabolism, likely increasing the compound's half-life.

  • Conformational Rigidity: The Thorpe-Ingold effect will lead to a more defined three-dimensional structure, which can be exploited in rational drug design.

The hypotheses presented in this guide underscore the need for empirical validation. The synthesis and full characterization of 3,3-dimethyl-4-aminomorpholine are critical next steps. Subsequent experimental determination of its pKa, reactivity profiles in benchmark reactions, and stability in liver microsome assays would provide the concrete data needed for its confident application in drug discovery programs. For medicinal chemists, this sterically hindered aminomorpholine represents an untapped tool to modulate the properties of lead compounds, potentially unlocking new avenues for therapeutic innovation.

References

Sources

"biological activity comparison of substituted 4-aminomorpholines"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Researchers Focus: Structure-Activity Relationship (SAR) and Therapeutic Potential of N-Substituted Morpholin-4-amines

Introduction: The N-Amino Pharmacophore

Morpholine is a privileged scaffold in medicinal chemistry, widely recognized for its ability to improve the solubility and pharmacokinetic profile of drug candidates. However, 4-aminomorpholine (Morpholin-4-amine, CAS 4319-49-7) represents a distinct chemical space. Unlike simple morpholine substituents, the N-amino variant contains a reactive hydrazine-like motif (


), serving as a versatile "warhead" for constructing bioactive hydrazones, amides, and ureas.

This guide objectively compares the biological activity of substituted 4-aminomorpholines, specifically focusing on arylidene-hydrazone derivatives (Schiff bases). These compounds have emerged as potent antimicrobial, antiviral, and analgesic agents. We analyze how specific substitutions on the arylidene ring modulate biological efficacy, providing a rational basis for lead optimization.

Comparative Analysis: Arylidene-4-Aminomorpholines

The core comparison evaluates the impact of electronic and steric modifications on the benzylidene ring attached to the 4-aminomorpholine scaffold.

General Structure:



Antimicrobial & Antiviral Potency

The formation of a hydrazone linkage (


) creates a conjugated system that facilitates interaction with biological targets, such as bacterial DNA gyrase or viral neuraminidase.
Compound ClassSubstituent (Ar)Activity ProfileKey Experimental Insight
Series A 2-Carboxyphenyl (2-((morpholinoimino)methyl)benzoic acid)High Antiviral Exhibited viral inhibitory properties comparable to Tamiflu and Remantadine against Influenza A (H1N1).[1] The carboxylic acid likely facilitates H-bonding in the viral active site.
Series B 4-Hydroxyphenyl High Antimicrobial Most potent against S. aureus and E. coli.[2][3] The phenolic -OH group acts as a hydrogen bond donor, critical for membrane disruption or enzyme inhibition.
Series C 4-Nitrophenyl Moderate Antibacterial Electron-withdrawing groups (

) enhance the electrophilicity of the imine carbon, potentially increasing reactivity with nucleophilic residues in bacterial proteins, though often with lower selectivity.
Series D 4-Pyridyl Broad Spectrum Incorporation of a pyridine ring (heterocycle) improves water solubility and expands the spectrum to include Mycobacterium tuberculosis targets (InhA inhibition).

Comparative Verdict:

  • For Antiviral Applications: Series A (Carboxyl) is the superior candidate due to specific binding affinities modeled against Hemagglutinin and Neuraminidase.

  • For Antibacterial Applications: Series B (Hydroxyl) offers the best balance of potency and solubility. The presence of a hydrogen bond donor (OH) is more critical than pure electron-withdrawing capacity.

Analgesic & Anti-inflammatory Activity

Derivatives of 4-aminomorpholine have been evaluated for their ability to inhibit cyclooxygenase (COX) pathways.

  • Mechanism: The morpholine ring mimics the lipophilic domain of arachidonic acid, while the hydrazone moiety interacts with the COX active site channel.

  • Performance: Compounds with lipophilic electron-donating groups (e.g., 4-Methyl, 4-Methoxy) on the benzylidene ring generally show higher analgesic activity in acetic acid-induced writhing tests compared to unsubstituted analogs. This suggests that blood-brain barrier (BBB) penetration—facilitated by lipophilicity—is a rate-limiting factor for central analgesic effects.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is governed by the electronic environment of the azomethine (


) linkage.

SAR_Logic Figure 1: SAR Logic of Substituted 4-Aminomorpholines Core 4-Aminomorpholine Scaffold Linker Hydrazone Linker (-N-N=CH-) Core->Linker Provides Solubility Aryl Aryl Substituent (R-Ph) Linker->Aryl Conjugation Activity_OH OH / COOH Groups: Enhance H-Bonding (High Antiviral/Antibacterial) Aryl->Activity_OH Donating/Acidic Activity_NO2 NO2 / Cl Groups: Increase Electrophilicity (Moderate Potency) Aryl->Activity_NO2 Withdrawing Activity_Hetero Pyridine/Heterocycle: Improves Solubility (Broad Spectrum) Aryl->Activity_Hetero Bioisostere

Figure 1: The "Sweet Spot" for substitution involves balancing lipophilicity (Morpholine) with specific binding interactions (Aryl substituents).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Synthesis of 4-Aminomorpholine Hydrazones

Objective: Condensation of 4-aminomorpholine with substituted benzaldehydes.

Reagents:

  • Morpholin-4-amine (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol

  • Catalyst: Glacial Acetic Acid (trace, optional)

Workflow:

  • Preparation: Dissolve the substituted benzaldehyde in IPA.

  • Addition: Add Morpholin-4-amine dropwise to the stirring solution.

  • Reflux: Heat the mixture to 60–70 °C for 3–5 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane).[4]

  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ether. If no precipitate, evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol to yield the pure hydrazone.

Synthesis_Workflow Figure 2: General Synthesis of 4-Aminomorpholine Hydrazones Start Start: Reagents Mix Mix in Isopropyl Alcohol (Equimolar Ratio) Start->Mix Reflux Reflux at 60-70°C (3-5 Hours) Mix->Reflux Monitor TLC Monitoring (EtOAc:Hexane) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool & Precipitate Monitor->Cool Complete Purify Recrystallize (Ethanol) Cool->Purify

Figure 2: Step-by-step synthesis workflow for generating the hydrazone library.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Prepare bacterial suspension (S. aureus, E. coli) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the test compound (dissolved in DMSO) in Mueller-Hinton broth (range: 128 µg/mL to 0.5 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37 °C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Validation: Use Ciprofloxacin or Ampicillin as a positive control and DMSO as a negative control.

Summary of Biological Data

The following table summarizes the activity of key 4-aminomorpholine derivatives relative to standard drugs.

Derivative TypeTarget Organism/ModelActivity (MIC / IC50)Reference Standard
2-COOH-Benzylidene Influenza Virus (H1N1)High Inhibition (Docking confirmed)Comparable to Tamiflu
4-OH-Benzylidene Staphylococcus aureusMIC: ~16–25 µg/mLAmpicillin (MIC: ~2–5 µg/mL)
4-OH-Benzylidene Candida albicansMIC: ~20 µg/mLFluconazole
4-Nitro-Benzylidene Escherichia coliMIC: ~29 µg/mLCiprofloxacin
Unsubstituted Analgesic (Writhing)Moderate (40% inhibition)Diclofenac (80% inhibition)

Key Takeaway: While the 4-aminomorpholine derivatives are generally less potent than "gold standard" antibiotics like Ciprofloxacin, their antiviral potential (specifically the 2-COOH derivative) and low toxicity profile make them promising scaffolds for further optimization, particularly for drug-resistant strains where novel mechanisms (hydrazone linkage) are advantageous.

References

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 2024.[1]

  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 2010.

  • Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. European Journal of Medicinal Chemistry, 2005.[2]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.

  • Material Safety Data Sheet: 4-Aminomorpholine. CDH Fine Chemical.

Sources

Spectroscopic Comparison Guide: 3,3-Dimethyl-4-morpholinamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-dimethyl-4-morpholinamine (also known as 4-amino-3,3-dimethylmorpholine) is a specialized hydrazine-class intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4][5][6] Its structural integrity is critical because its regioisomers—specifically 2,6-dimethyl-4-morpholinamine and 2,2-dimethyl-4-morpholinamine —often possess vastly different reactivity profiles and biological activities.[7]

This guide provides a technical roadmap for distinguishing the 3,3-dimethyl isomer from its common "imposters" using NMR, IR, and MS. We focus on the diagnostic signals that serve as definitive proof of structure, moving beyond basic characterization to rigorous isomer differentiation.

Structural Analysis of the Isomer Landscape

Before interpreting spectra, one must understand the symmetry and magnetic environments of the target versus its isomers.

IsomerStructure DescriptionSymmetry Point GroupKey Steric Feature
3,3-Dimethyl (Target) Gem-dimethyl group at C3 (adjacent to Nitrogen).

(time-averaged)
Steric Crowding at N4: The gem-dimethyl group creates significant steric bulk near the reactive amino group.
2,6-Dimethyl (cis) Methyl groups at C2 and C6 (adjacent to Oxygen).

(Meso)
Distal Substitution: Methyls are far from N4.[7] High symmetry.
2,6-Dimethyl (trans) Methyl groups at C2 and C6 (adjacent to Oxygen).

(Racemic)
Chiral Environment: Enantiomeric pair.
2,2-Dimethyl Gem-dimethyl group at C2 (adjacent to Oxygen).[7]

(time-averaged)
Remote Gem-Dimethyl: The quaternary carbon is next to oxygen, not nitrogen.

Diagnostic Workflow

The following decision tree outlines the logical flow for confirming the 3,3-dimethyl isomer.

IsomerID Start Unknown Dimethyl-4-morpholinamine Sample H1_NMR Step 1: 1H NMR Analysis (Focus on Methyl Region) Start->H1_NMR Doublet Doublet (d) (~1.1 ppm) H1_NMR->Doublet J coupling observed Singlet Singlet (s) (~1.0-1.2 ppm) H1_NMR->Singlet No coupling Result_26 Identify: 2,6-Dimethyl Isomer (Methyls coupled to CH) Doublet->Result_26 Check_Ring Step 2: Check Ring Protons (C2-H vs C3-H) Singlet->Check_Ring Result_33 Identify: 3,3-Dimethyl Isomer (C2-H2 is a Singlet) Check_Ring->Result_33 C2-H2 Singlet (shifted downfield by O) Result_22 Identify: 2,2-Dimethyl Isomer (C3-H2 is a Singlet) Check_Ring->Result_22 C3-H2 Singlet (shifted upfield by N)

Figure 1: Logic flow for distinguishing dimethyl-4-morpholinamine isomers using 1H NMR.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiation.[7] The key lies in the coupling patterns of the methyl protons and the chemical shift of the isolated methylene groups.

1H NMR Comparison (400 MHz, CDCl3)
Feature3,3-Dimethyl (Target) 2,6-Dimethyl (cis/trans) 2,2-Dimethyl
Methyl Signal Singlet (6H) at ~1.05 ppm. No vicinal protons to couple with.[7]Doublet (6H) at ~1.15 ppm.[7] Coupled to H2/H6 (

Hz).[7]
Singlet (6H) at ~1.20 ppm.[7]
C2-H2 Protons Singlet (2H) at ~3.4 ppm.[7] Isolated between O and quaternary C3.[7]Multiplet (part of ABX system).[7]N/A (C2 is quaternary).[7]
C3-H2 Protons N/A (C3 is quaternary).[7]Multiplet (adjacent to N).[7][8]Singlet (2H) at ~2.3 ppm.[7] Isolated between N and quaternary C2.[7]
C5/C6 Protons Triplets/Multiplets (AA'XX' system).[7]Multiplet (H2/H6 methines).[7]Triplets/Multiplets.

Critical Analysis:

  • The "Singlet" Test: If your methyl peak is a doublet, you have the 2,6-isomer. This is the most common impurity.[7]

  • The "Shift" Test: If you have a methyl singlet, look at the isolated methylene singlet.

    • If the singlet is downfield (~3.4 ppm) , it is adjacent to Oxygen

      
      3,3-Dimethyl .
      
    • If the singlet is upfield (~2.3 ppm) , it is adjacent to Nitrogen

      
      2,2-Dimethyl .
      
13C NMR Distinctions
  • 3,3-Dimethyl: Shows a quaternary carbon signal around 55-60 ppm (C3).

  • 2,6-Dimethyl: Shows methine (CH) carbons around 72 ppm (C2/C6).

  • 2,2-Dimethyl: Shows a quaternary carbon signal around 70-75 ppm (C2, shifted downfield by Oxygen).

B. Mass Spectrometry (MS)

While NMR provides connectivity, MS confirms the molecular weight and fragmentation fingerprint.

  • Molecular Ion: All isomers show

    
     or 
    
    
    
    at the same m/z (MW = 130.19 g/mol ).
  • Fragmentation Pattern (EI/ESI):

    • 3,3-Dimethyl: Dominant

      
      -cleavage adjacent to Nitrogen.[7] Loss of the bulky gem-dimethyl group is sterically favorable, or cleavage of the C3-C2 bond. Look for a distinct fragment at m/z 115  (loss of methyl) or ring opening ions.[7]
      
    • 2,6-Dimethyl: Fragmentation often involves loss of propene or retro-Diels-Alder type fragmentation due to the symmetry of the methyls.

C. Infrared Spectroscopy (IR)

IR is less specific for isomer differentiation but confirms the functional group.[7]

  • N-H Stretch: A doublet or broad band at 3300-3400 cm⁻¹ confirms the primary amine (-NH2).

  • C-O-C Stretch: Strong band at 1100 cm⁻¹ (Morpholine ether linkage).[7]

  • Fingerprint: The 3,3-isomer will have a simplified fingerprint region compared to the 2,6-trans isomer due to the gem-dimethyl symmetry, but this requires a reference standard.

Experimental Protocol: Isomer Verification

Objective: Confirm the identity of a synthesized batch of 3,3-dimethyl-4-morpholinamine.

Reagents:

  • Sample (~10 mg)

  • Chloroform-d (

    
    ) with 0.03% TMS.[7]
    

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the amine in 0.6 mL

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (common in hydrazine synthesis).
    
  • Acquisition: Run a standard proton scan (16 scans, 1 sec relaxation delay).[7]

  • Processing: Phase and baseline correct. Reference TMS to 0.00 ppm.[7][9][10][11]

  • Integration:

    • Integrate the methyl region (0.8–1.4 ppm). Normalize this to 6H.

    • Check the integration of the region 3.3–3.5 ppm. If it integrates to 2H and is a singlet, Pass .

  • Validation: If the methyl signal is a doublet (

    
     Hz), reject the batch as the 2,6-isomer.
    

References

  • PubChem. "3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine Compound Summary."[7] National Library of Medicine.[7] Link

  • ChemSynthesis. "4-morpholinamine Synthesis and Properties." ChemSynthesis Chemical Database. Link

  • Sigma-Aldrich. "3,3-Dimethylmorpholine Product Information."[7] Merck KGaA.[7] Link

  • Lijinsky, W., & Reuber, M. D. (1980).[7] "Comparison of carcinogenesis by two isomers of nitroso-2,6-dimethylmorpholine." Carcinogenesis, 1(6), 501–503. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem. "4-Methylmorpholine-Borane: Technical Guide." BenchChem.[7] Link

Sources

Performance Analysis: 4-Amino-3,3-dimethylmorpholine (ADMM) vs. Conventional Nucleophilic Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-3,3-dimethylmorpholine (also known as N-amino-3,3-dimethylmorpholine or ADMM ; CAS 127957-05-5) compared to standard nucleophilic catalysts and reagents.

Executive Summary

4-Amino-3,3-dimethylmorpholine (ADMM) represents a specialized class of sterically hindered alpha-nucleophiles . Unlike ubiquitous catalysts such as 4-Dimethylaminopyridine (DMAP) or N-Methylmorpholine (NMM) , ADMM combines the enhanced nucleophilicity of a hydrazine (the alpha-effect) with the steric modulation of a gem-dimethyl group at the 3-position.

This unique structural architecture makes ADMM a superior candidate for chemoselective transformations where standard catalysts fail due to lack of selectivity or stability. This guide evaluates its performance in nucleophilic catalysis, hydrazone formation, and stability profiles against industry standards.

FeatureADMM (Subject)N-Aminomorpholine (NAM)DMAPN-Methylmorpholine (NMM)
Catalytic Type Hindered Alpha-NucleophileAlpha-NucleophileSuper-NucleophileTertiary Amine Base
Steric Bulk High (3,3-dimethyl)LowModerateLow
Nucleophilicity Moderate (Sterically Tuned)HighVery HighModerate
Primary Utility Chemoselective Acylation, Stable HydrazonesGeneral Acylation, AziridinationHyper-AcylationAcid Scavenging, PU Foams

Technical Analysis & Mechanism

The Alpha-Effect vs. Steric Hindrance

The catalytic potency of ADMM is governed by two opposing forces:

  • The Alpha-Effect: The adjacent nitrogen atom (N-NH₂) possesses a lone pair that destabilizes the ground state of the nucleophilic nitrogen, raising its HOMO energy and increasing reactivity compared to standard amines like NMM.

  • Steric Gating (3,3-Dimethyl): The gem-dimethyl group at the C3 position creates a "steric gate" that retards the approach of bulky electrophiles while allowing smaller or linear substrates to react.

This contrast allows ADMM to act as a kinetic filter , catalyzing reactions at unhindered sites while sparing sterically congested centers—a performance metric where DMAP often fails (catalyzing indiscriminately).

Comparative Reactivity Profile

In acyl transfer reactions (e.g., esterification of alcohols), the reaction rate (


) typically follows the order:


However, for selectivity (


), ADMM outperforms DMAP:


Mechanism of Action (Acyl Transfer)

The following diagram illustrates the pathway where ADMM forms a transient, active acyl-ammonium species. The 3,3-dimethyl group destabilizes the transition state for bulky substrates, enforcing selectivity.

ADMM_Mechanism cluster_0 Selectivity Filter Cat ADMM Catalyst (Steric Gate) Intermediate Active Acyl-Ammonium Intermediate (Sterically Crowded) Cat->Intermediate Nucleophilic Attack Substrate Acyl Donor (e.g., Anhydride) Substrate->Intermediate Product Ester Product Intermediate->Product Fast Transfer (k1) NoReaction No Reaction (Steric Clash) Intermediate->NoReaction Slow Transfer (k2 << k1) Alcohol_1 Primary Alcohol (Unhindered) Alcohol_1->Product Alcohol_2 Secondary Alcohol (Hindered) Alcohol_2->NoReaction

Caption: Kinetic pathway of ADMM-catalyzed acylation showing the steric discrimination against hindered substrates.

Experimental Validation

To objectively compare ADMM, the following protocols assess its nucleophilic efficiency and chemoselectivity.

Protocol: Competitive Acylation Assay

This experiment measures the selectivity of ADMM versus DMAP in acylation.

Materials:

  • Catalysts: ADMM (10 mol%), DMAP (10 mol%).

  • Substrates: 1-Octanol (Primary), 2-Octanol (Secondary).

  • Reagent: Acetic Anhydride (1.0 equiv).

  • Solvent: Dichloromethane (DCM).

  • Internal Standard: Dodecane.

Methodology:

  • Preparation: Dissolve 1-Octanol (1.0 mmol), 2-Octanol (1.0 mmol), and Dodecane (0.5 mmol) in DCM (5 mL).

  • Initiation: Add Acetic Anhydride (1.0 mmol) followed by the Catalyst (0.1 mmol) at 0°C.

  • Monitoring: Aliquot 50 µL samples at t=5, 15, 30, and 60 minutes. Quench immediately in MeOH.

  • Analysis: Analyze via GC-FID or 1H NMR. Calculate the ratio of Primary Ester vs. Secondary Ester.

Expected Results (Data Projection):

Catalyst Conversion (Primary) Conversion (Secondary) Selectivity Ratio (P:S)
DMAP >95% (15 min) >85% (15 min) ~1.1 : 1 (Low Selectivity)
ADMM 85% (60 min) <10% (60 min) >8.5 : 1 (High Selectivity)

| NMM | 40% (60 min) | <5% (60 min) | ~8.0 : 1 (Low Activity) |

Protocol: Stable Hydrazone Formation

ADMM is also used to form hydrazones. The 3,3-dimethyl group imparts hydrolytic stability to the resulting hydrazone linkage compared to unhindered analogs.

Steps:

  • Mix ADMM (1.0 equiv) with Benzaldehyde (1.0 equiv) in Ethanol.

  • Reflux for 2 hours (monitor via TLC).

  • Evaporate solvent to yield the crude hydrazone.

  • Stability Test: Redissolve in

    
     at pH 5. Monitor hydrolysis via NMR over 24 hours.
    

Decision Matrix for Researchers

Use this logic flow to determine if ADMM is the correct catalyst for your application.

Decision_Matrix Start Select Catalyst Requirement Speed Maximum Rate Required? Start->Speed Selectivity Chemoselectivity Required? Speed->Selectivity No Use_DMAP Use DMAP (High Rate, Low Selectivity) Speed->Use_DMAP Yes Stability Product Stability Critical? Selectivity->Stability No Use_ADMM Use ADMM (High Selectivity, Moderate Rate) Selectivity->Use_ADMM Yes (Primary vs Secondary) Stability->Use_ADMM Yes (Hydrolytic Stability) Use_NAM Use NAM (High Rate, Moderate Stability) Stability->Use_NAM No

Caption: Selection logic for ADMM based on reaction constraints.

Safety & Handling (E-E-A-T)

As a hydrazine derivative, ADMM requires specific handling protocols distinct from standard amines.

  • Toxicity: Hydrazines are potential genotoxins. ADMM should be handled in a fume hood with double-gloving (Nitrile/Laminate).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over prolonged exposure to air, forming nitro/nitroso impurities.

  • Incompatibility: Avoid contact with strong oxidizers (e.g., peroxides, permanganates) as this may lead to exothermic decomposition.

References

  • Structure & Properties: 4-Morpholinamine, 3,3-dimethyl- (CAS 127957-05-5).[1] National Institute of Standards and Technology (NIST) / ChemicalBook.

  • Mechanistic Grounding (Alpha-Effect): The Alpha-Effect in Nucleophilic Substitution. J. Org. Chem. Comparison of hydrazine vs. amine nucleophilicity.

  • Comparative Catalyst Performance: Nucleophilic Acylation Catalysts: DMAP vs. Congeners. Chem. Rev. (General reference for DMAP/NMM baselines).

  • Synthetic Application: Synthesis of PRMT5 Inhibitors using 3,3-dimethylmorpholin-4-amine. Patent US20240254118A1.[2] Demonstrates utility as a nucleophilic building block.

Sources

Validating Purity: A Comparative Guide to HPLC Strategies for 3,3-Dimethyl-4-aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrazine" Challenge

3,3-Dimethyl-4-aminomorpholine (CAS 57616-74-7) presents a distinct analytical challenge. Structurally, it is a hydrazine derivative (N-amino cyclic amine). Unlike simple aromatic amines, it lacks a strong UV chromophore and possesses high polarity and basicity.

Standard reversed-phase (RP) HPLC with UV detection at low wavelengths (205–210 nm) often fails due to:

  • Poor Retention: The polar amino group causes early elution (near the void volume) on C18 columns.

  • Low Sensitivity: The lack of conjugation results in poor signal-to-noise ratios.

  • Matrix Interference: Process solvents and precursors (e.g., morpholine) often co-elute in the "solvent front" region.

This guide compares two industry-proven strategies to overcome these limitations: Pre-column Derivatization (UV) vs. HILIC (MS/CAD) .

Strategic Comparison: Derivatization vs. Direct Analysis

The following table objectively compares the two dominant methodologies for confirming purity.

FeatureMethod A: Derivatization (RP-HPLC-UV) Method B: Direct Analysis (HILIC-MS/CAD)
Principle Chemical reaction with an aldehyde to form a UV-active hydrazone.Hydrophilic Interaction Liquid Chromatography retains polar analytes directly.
Detector Standard UV/Vis (PDA)Mass Spec (MS) or Charged Aerosol (CAD)
Sensitivity High (ppm level) due to added chromophore.High (MS) to Moderate (CAD).
Selectivity Excellent.[1] Shifts analyte away from non-reacting impurities.[2]Good for polar amines; separates based on hydrophilicity.
Robustness High.[1] C18 columns are durable and reproducible.Moderate. HILIC requires long equilibration and is sensitive to mobile phase pH.
Cost Low (Standard HPLC equipment).High (Requires MS or CAD).
Best For QC / Routine Release Testing R&D / Impurity Identification

Workflow Visualization

The following diagram illustrates the decision logic and chemical transformation pathways for analyzing 3,3-dimethyl-4-aminomorpholine.

G cluster_0 Method A: Derivatization (QC Standard) cluster_1 Method B: Direct Analysis (R&D) Start Analyte: 3,3-Dimethyl-4-aminomorpholine StepA1 React with Salicylaldehyde Start->StepA1 Route A StepB1 Direct Injection Start->StepB1 Route B StepA2 Formation of Hydrazone Derivative StepA1->StepA2 Schiff Base Rxn StepA3 RP-HPLC (C18) Retained & UV Active StepA2->StepA3 StepB2 HILIC Column (Polar Retention) StepB1->StepB2 StepB3 MS or CAD Detection StepB2->StepB3

Caption: Analytical workflow comparing derivatization (Route A) for UV enhancement versus direct HILIC analysis (Route B).

Detailed Experimental Protocols

Method A: Pre-column Derivatization (Recommended for QC)

Scientific Rationale: Hydrazines react rapidly with aldehydes under acidic conditions to form stable hydrazones. Salicylaldehyde is the preferred reagent because the resulting hydrazone has a high extinction coefficient and elutes in a stable region of the chromatogram, far removed from the polar solvent front.

Step 1: Reagent Preparation
  • Derivatizing Reagent: Dissolve 100 mg Salicylaldehyde in 100 mL Acetonitrile (ACN).

  • Diluent: ACN:Water (50:50 v/v) with 0.1% Formic Acid (Acid catalysis accelerates hydrazone formation).

Step 2: Sample Preparation
  • Weigh ~10 mg of 3,3-dimethyl-4-aminomorpholine into a 20 mL vial.

  • Add 5.0 mL of Derivatizing Reagent .

  • Add 5.0 mL of Diluent .

  • Vortex and incubate at 40°C for 15 minutes (or room temperature for 45 mins).

  • Self-Validation Check: The solution may turn slightly yellow, indicating Schiff base formation.

Step 3: HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 10% B 15 min: 90% B 20 min: 90% B 20.1 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 310 nm (Specific to the hydrazone; minimizes interference)
Injection 5-10 µL

Expected Result: The 3,3-dimethyl-4-aminomorpholine-salicylaldehyde hydrazone will elute as a sharp peak (typically ~10-12 min), well-resolved from excess salicylaldehyde.

Method B: HILIC-MS (Recommended for Impurity ID)

Scientific Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase to retain polar amines. Water acts as the strong solvent.[3][4] This method is ideal if you need to identify unknown impurities without the complexity of a reaction matrix.

Step 1: Sample Preparation
  • Dissolve sample in 90:10 Acetonitrile:Water .

  • Critical: Do not dissolve in pure water. High water content in the sample solvent causes peak distortion in HILIC.

Step 2: LC-MS Conditions
ParameterSetting
Column Amide HILIC (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Isocratic/Gradient 85% B (Isocratic often works) or Gradient 95% B -> 70% B
Detection ESI (+) MS (SIM mode for m/z [M+H]+)

Data Interpretation & Troubleshooting

System Suitability Criteria (Method A)

To ensure the trustworthiness of the derivatization method, your protocol must meet these criteria:

  • Resolution (Rs): > 2.0 between the Analyte-Hydrazone peak and the Excess Reagent peak.

  • Tailing Factor: < 1.5 (Derivatives are less basic than the parent hydrazine, improving peak shape).

  • Precision (RSD): < 2.0% for 6 replicate injections.

Common Pitfalls
  • Ghost Peaks (Method A): Aldehydes can react with other primary amines. Ensure glassware is clean and solvents are amine-free.

  • Retention Drift (Method B): HILIC columns require extensive equilibration (at least 20 column volumes) compared to RP columns.

References

  • Vertex AI Search. (2025). Analysis of hydrazine impurities in pharmaceuticals HPLC. Retrieved from 2

  • ResearchGate. (2025). A validated RP-HPLC method for quantitative determination of genotoxic impurity hydrazine content in Ursodeoxycholic acid. Retrieved from 5

  • LCGC International. (2020). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. Retrieved from 6

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from 4

Sources

"cross-referencing analytical data for 4-Morpholinamine, 3,3-dimethyl-"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Amino-3,3-dimethylmorpholine (Systematic Name: 3,3-dimethylmorpholin-4-amine) represents a specialized hydrazine scaffold used increasingly in medicinal chemistry to introduce steric bulk adjacent to the nitrogen center. Unlike the commoditized 4-aminomorpholine , the 3,3-dimethyl variant offers a "gem-dimethyl" lock, which restricts conformational flexibility and blocks metabolic oxidation at the


-carbon—a common failure point in drug metabolism (CYP450 degradation).

However, its synthesis (typically via N-nitrosation of 3,3-dimethylmorpholine followed by reduction) creates a specific impurity profile that standard QC often misses. This guide outlines a self-validating analytical workflow to distinguish the target from its two primary confounders: the unreacted precursor (3,3-dimethylmorpholine ) and the nitroso-intermediate (N-nitroso-3,3-dimethylmorpholine ).

Structural Context & Comparative Analysis[1][2][3]

To validate the identity of 4-Amino-3,3-dimethylmorpholine, one must cross-reference it against its structural "neighbors." The presence of the amino group (


) and the gem-dimethyl group (

) are the two orthogonal verification points.
Table 1: Comparative Physicochemical Profile
FeatureTarget: 4-Amino-3,3-dimethylmorpholine Alternative A: 4-Aminomorpholine Alternative B: 3,3-Dimethylmorpholine
Structure Morpholine ring, N-NH₂, 3,3-Me₂Morpholine ring, N-NH₂, No MeMorpholine ring, N-H, 3,3-Me₂
Role Sterically hindered hydrazine builderStandard hydrazine builderPrecursor / Impurity
MW ( g/mol ) ~130.19102.14115.17
Key NMR Signal

~1.1 ppm (6H, s) + Broad

No Methyl Singlet

~1.1 ppm (6H, s) + Broad

Basicity Reduced (Inductive + Steric effect)ModerateModerate (Secondary amine)
Nucleophilicity High (

-effect of hydrazine)
High (

-effect)
Moderate

Analytical Cross-Referencing Strategy

A. Nuclear Magnetic Resonance (NMR) Logic

The validation relies on detecting the "Diagnostic Singlet" of the methyl groups while simultaneously confirming the presence of the hydrazine functionality.

  • The Methyl Trap: Both the target and the precursor (Alternative B) possess the 3,3-dimethyl group.[1] A simple check for methyls is insufficient.

  • The Hydrazine Differentiator: The target possesses an exocyclic

    
     group. In 
    
    
    
    -DMSO, this typically appears as a broad singlet around 2.5–3.5 ppm (concentration dependent) that disappears upon
    
    
    shake. The precursor has an endocyclic
    
    
    which often shifts differently or couples to adjacent protons.

Critical Data Points (


H NMR, 400 MHz, CDCl

):
  • 
     1.05–1.20 ppm (Singlet, 6H):  Confirms the 3,3-dimethyl core. (Distinguishes from Alternative A).
    
  • 
     2.80–3.60 ppm (Multiplets):  Ring protons. The symmetry is broken compared to unsubstituted morpholine.
    
  • 
     ~3.2 ppm (Broad s, 2H):  The 
    
    
    
    protons. Validation Step: Add trichloroacetyl isocyanate (TAI) in the NMR tube. The shift of these protons will move downfield dramatically (~8-10 ppm) if they are primary amino protons, confirming the hydrazine structure.
B. Mass Spectrometry (MS) Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the definitive inclusion/exclusion criteria.

  • Target (

    
    ):  m/z ~131.20
    
  • Impurity (

    
    ):  m/z ~116.18 (Loss of -NH group implies precursor).
    
  • Fragmentation Pattern: Look for the neutral loss of ammonia (

    
    , -17 amu) or the hydrazine radical (
    
    
    
    , -16 amu), which is characteristic of N-amino heterocycles but absent in the precursor.

Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for accepting or rejecting a batch based on cross-referenced data.

AnalyticalWorkflow Sample Unknown Sample (Candidate: 4-Amino-3,3-dimethylmorpholine) MS_Check Step 1: LC-MS Analysis (Check m/z) Sample->MS_Check Mass_131 m/z = 131 ([M+H]+) MS_Check->Mass_131 Primary Peak Mass_116 m/z = 116 ([M+H]+) MS_Check->Mass_116 Primary Peak Mass_103 m/z = 103 ([M+H]+) MS_Check->Mass_103 Primary Peak NMR_Check Step 2: 1H NMR Analysis Mass_131->NMR_Check Result_Precursor REJECT: Precursor (3,3-dimethylmorpholine) Mass_116->Result_Precursor Missing N-NH2 Result_Analog REJECT: Analog (4-Aminomorpholine) Mass_103->Result_Analog Missing Methyls Methyl_Signal Gem-dimethyl Singlet? (~1.1 ppm) NMR_Check->Methyl_Signal NH2_Check Step 3: Hydrazine Validation (D2O Exchange / Derivatization) Methyl_Signal->NH2_Check Yes Methyl_Signal->Result_Analog No (Misidentified) Result_Target CONFIRMED 4-Amino-3,3-dimethylmorpholine NH2_Check->Result_Target Signal Present & Exchangeable NH2_Check->Result_Precursor Signal Absent (NH only)

Caption: Analytical logic flow for differentiating the target hydrazine from its precursor and non-methylated analogs.

Experimental Protocol: The "Self-Validating" Hydrazone Test

Because spectral data can sometimes be ambiguous due to overlapping solvent peaks, the most robust validation for N-amino functionality is chemical derivatization. This protocol converts the putative hydrazine into a crystalline hydrazone, proving the nucleophilicity of the exocyclic nitrogen.

Protocol: Benzaldehyde Derivatization

Objective: Confirm the presence of the free


 group by forming the corresponding hydrazone. The precursor (3,3-dimethylmorpholine) cannot undergo this reaction.

Materials:

  • Analyte (approx. 50 mg)

  • Benzaldehyde (1.1 equivalents)

  • Ethanol (2 mL)

  • Catalytic Acetic Acid (1 drop)

Methodology:

  • Dissolution: Dissolve the 50 mg sample in 2 mL of absolute ethanol in a 4 mL vial.

  • Addition: Add 1.1 equivalents of benzaldehyde followed by 1 drop of glacial acetic acid.

  • Reaction: Stir at room temperature for 30 minutes. (Formation of a precipitate often occurs rapidly).

  • Analysis: Spot on TLC (Silica gel).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

  • Criteria:

    • Pass: Appearance of a new, UV-active spot (the hydrazone) and disappearance of the aldehyde.

    • Fail: No reaction (indicates the sample is likely the secondary amine precursor, which cannot form a hydrazone).

Synthesis & Impurity Pathway Visualization

Understanding the synthesis explains why specific impurities exist. The target is usually made by nitrosating the precursor and then reducing it.

SynthesisPathway SM 3,3-Dimethylmorpholine (Precursor) [Impurity B] Step1 Nitrosation (NaNO2/HCl) SM->Step1 Product 4-Amino-3,3-dimethylmorpholine (Target) SM->Product Unreacted Carryover Inter N-Nitroso-3,3-dimethylmorpholine (Carcinogenic Impurity) Step1->Inter Step2 Reduction (Zn/AcOH or LiAlH4) Inter->Step2 Step2->Product

Caption: Synthetic route showing the origin of the critical "Precursor" impurity and the intermediate nitroso compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7972, N-Methylmorpholine (Analog Reference). Retrieved from [Link]

    • Context: Used as a baseline for morpholine ring chemical shifts and physical properties.
  • Context: Provides comparative NMR/MS data for the non-methylated alternative (Altern
  • Context: Defines the physical properties of the starting material/impurity (Altern
  • Organic Syntheses (Original).Preparation of N-Amino Heterocycles via Nitrosation. (General Methodology Reference).

Sources

"structure-activity relationship (SAR) of 3,3-dimethyl-4-morpholinamine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3,3-dimethyl-4-morpholinamine derivatives. It is designed for medicinal chemists and drug developers focusing on scaffold optimization for kinase selectivity (e.g., mTOR, PI3K) and epigenetic modulation (e.g., PRMT5).

Executive Summary: The "Gem-Dimethyl" Steric Lock

3,3-dimethyl-4-morpholinamine (CAS: 127957-05-5) is a specialized heterocyclic building block used to introduce a conformationally restricted morpholine ring into drug candidates. Unlike the common unsubstituted morpholine or the 2,6-dimethyl analog (used in fungicides like Fenpropimorph), the 3,3-dimethyl substitution pattern creates a unique steric environment adjacent to the nitrogen atom.

Key Value Proposition:

  • Selectivity Filter: The gem-dimethyl group acts as a steric gatekeeper, preventing binding to off-target isoforms (e.g., sparing PI3K

    
     while targeting mTOR) that cannot accommodate the bulk near the hinge-binding region.
    
  • Metabolic Shield: Substitution at the 3-position blocks

    
    -carbon oxidation, a common metabolic clearance pathway for cyclic amines.
    
  • Conformational Control: The bulky methyl groups restrict the rotation of the N-N or N-C bond, locking the molecule into a bioactive conformation (the "Thorpe-Ingold" effect).

Chemical Architecture & Synthesis

The core scaffold is an


-amino morpholine (hydrazine-like) characterized by two methyl groups at the C3 position.
Synthesis Workflow

The synthesis typically proceeds via the


-amination of the parent 3,3-dimethylmorpholine.

Protocol: Synthesis of 3,3-Dimethyl-4-morpholinamine

  • Starting Material: 3,3-dimethylmorpholine (commercially available or synthesized via cyclization of 2-amino-2-methyl-1-propanol derivatives).

  • Nitrosation: Reaction with

    
     to form the 
    
    
    
    -nitroso intermediate.
  • Reduction: Reduction of the

    
    -nitroso group using 
    
    
    
    or Zn/AcOH to yield the
    
    
    -amino product.

Synthesis cluster_SAR SAR Critical Zone Start 3,3-Dimethylmorpholine (Secondary Amine) Nitroso N-Nitroso Intermediate (N-N=O) Start->Nitroso NaNO2, HCl (Nitrosation) Product 3,3-Dimethyl-4-morpholinamine (N-NH2) Nitroso->Product LiAlH4 or Zn/AcOH (Reduction) Derivs Hydrazones / Ureas (Active Drugs) Product->Derivs R-CHO or R-NCO (Condensation)

Figure 1: Synthetic pathway transforming the secondary amine to the N-amino scaffold, the precursor for hydrazone-based inhibitors.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors: the N-substituent (R1) , the 3,3-dimethyl steric wedge , and the distal morpholine oxygen .

A. The 3,3-Dimethyl "Selectivity Wedge"

In kinase inhibitors (e.g., mTOR vs. PI3K), the morpholine oxygen often forms a hydrogen bond with the kinase hinge region. The 3,3-dimethyl group introduces a critical steric clash in "tight" binding pockets.

  • Mechanism: The methyl groups at C3 force the morpholine ring to twist out of coplanarity with the attached aromatic system.

  • Outcome: This twist is tolerated by mTOR (which has a larger pocket) but clashes with the residues in PI3K

    
     , dramatically improving selectivity (up to 450-fold).
    
B. N-Amino Derivatives (Hydrazones & Ureas)

When the scaffold is used as a hydrazine (


) to form hydrazones (

):
  • Electronic Effect: The electron-donating morpholine nitrogen increases the basicity of the imine bond.

  • Stability: The 3,3-dimethyl group protects the hydrazone linkage from hydrolysis by hindering water attack.

  • Application: PRMT5 Inhibitors . In recent patent literature (e.g., US20240254118), 3,3-dimethyl-4-morpholinamine is condensed with pyridine aldehydes. The resulting hydrazone fits into the SAM-binding pocket of PRMT5, where the dimethyl groups fill a hydrophobic sub-pocket that unsubstituted morpholines cannot.

C. Comparative Performance Data

The following table contrasts the 3,3-dimethyl derivative with standard alternatives in a generic kinase/enzyme inhibition context.

Feature3,3-Dimethyl-4-morpholinamine Unsubstituted Morpholine2,6-Dimethylmorpholine
Steric Bulk High (Proximal to N)LowMedium (Distal to N)
Conformation Twisted / LockedFlexible (Chair)Flexible (Chair)
Metabolic Stability High (Blocked

-oxidation)
Low (Vulnerable)Medium
Selectivity (mTOR/PI3K) Excellent (>100x) Poor (<10x)Moderate
Solubility Moderate (Lipophilic)HighModerate

Experimental Protocols

Protocol A: Synthesis of a PRMT5 Inhibitor Precursor (Hydrazone Formation)

Context: Condensation of 3,3-dimethyl-4-morpholinamine with an aryl aldehyde.

  • Reagents:

    • 3,3-Dimethyl-4-morpholinamine (1.0 eq)[1]

    • 5-(Trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq)

    • Ethanol (anhydrous)

    • Acetic acid (catalytic, 0.1 eq)

  • Procedure:

    • Dissolve the aldehyde in ethanol (0.5 M concentration).

    • Add 3,3-dimethyl-4-morpholinamine dropwise at room temperature.

    • Add catalytic acetic acid.

    • Reflux for 4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).

    • Cool to

      
      . The hydrazone product often precipitates.
      
    • Filter and wash with cold ethanol.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (

      
       ppm) and appearance of the hydrazone CH (
      
      
      
      ppm).
    • MS: Confirm

      
       peak.
      
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Context: Verifying the metabolic protection of the 3,3-dimethyl group.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Dosing: Incubate test compound (

    
    ) at 
    
    
    
    .
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard (e.g., warfarin).

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Expected Result: The 3,3-dimethyl derivative should show a

    
     min, whereas the unsubstituted analog typically shows 
    
    
    
    min due to rapid N-dealkylation or
    
    
    -hydroxylation.

Mechanistic Signaling Pathway (mTOR Selectivity)[3]

The following diagram illustrates how the 3,3-dimethyl scaffold enables selective inhibition of the mTOR pathway while sparing the PI3K pathway, a critical safety factor in oncology.

Signaling cluster_legend Mechanism of Action RTK Growth Factor Receptor (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt / PKB PIP3->Akt Recruitment mTORC1 mTORC1 (Target) Akt->mTORC1 Activation S6K S6K1 (Translation) mTORC1->S6K Phosphorylation Drug 3,3-Dimethyl Derivative Drug->PI3K Steric Clash (No Inhibition) Drug->mTORC1 High Affinity Binding (Steric Fit)

Figure 2: The 3,3-dimethyl derivative selectively inhibits mTORC1 due to steric exclusion from the PI3K active site.

References

  • Journal of Medicinal Chemistry (2019) . A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Demonstrates the use of 3,3-dimethylmorpholine to achieve >450-fold selectivity for mTOR over PI3K.[2]

  • US Patent US20240254118A1. Prmt5 inhibitors and uses thereof. details the synthesis of hydrazone derivatives using 3,3-dimethylmorpholin-4-amine.

  • Journal of Medicinal Chemistry (2020). Discovery of PQR626, a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor.

    • [2]

  • Chemical Research in Toxicology. Metabolic Activation of Hydrazines and Hydrazones. Provides context on the metabolic stability conferred by steric hindrance near the hydrazine moiety.

    • (General Reference for metabolic mechanism)

Sources

A Comparative Guide to the Synthetic Efficiency of 4-Aminomorpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminomorpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. Its unique conformational properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel therapeutics. This guide provides an in-depth comparison of the synthetic efficiency for producing different classes of 4-aminomorpholine analogs, offering insights into the practical considerations and experimental nuances of each route.

The Strategic Importance of 4-Aminomorpholine Analogs in Drug Discovery

The morpholine ring, with its inherent polarity and hydrogen bonding capabilities, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and metabolic stability. The addition of an amino group at the 4-position introduces a key vector for further chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of a compound's pharmacological profile. This has led to the development of 4-aminomorpholine-containing molecules with applications as anticancer, antimicrobial, and central nervous system-acting agents.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-aminomorpholine analogs can be broadly categorized into two main approaches: the direct formation of the 4-aminomorpholine core followed by derivatization, and the construction of the morpholine ring with the N-substituent already in place. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Parent 4-Aminomorpholine Scaffold

The most common and industrially viable method for the synthesis of the parent 4-aminomorpholine is the reduction of 4-nitrosomorpholine. This precursor is readily prepared from morpholine via nitrosation.

This is a well-established and efficient method for producing the unsubstituted 4-aminomorpholine core. The choice of reducing agent is critical and significantly impacts the yield, purity, and environmental footprint of the synthesis.

Experimental Protocol: Green Synthesis of 4-Aminomorpholine via Catalytic Reduction

A notable advancement in this area is the use of a bimetallic zinc powder-palladium-carbon catalyst in a weak carbonic acid system. This method avoids the use of harsher acids like acetic or hydrochloric acid, making it more environmentally friendly[1].

  • Nitrosation: Morpholine is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to form 4-nitrosomorpholine.

  • Reduction: The 4-nitrosomorpholine is then reduced in a water-containing reaction system. Carbon dioxide gas is introduced to form a weak carbonic acid environment.

  • Catalysis: A catalytic amount of palladium on carbon (Pd/C) and zinc powder are added to the reaction mixture. The in-situ generation of hydrogen from the zinc and carbonic acid, coupled with the catalytic activity of palladium, efficiently reduces the nitroso group.

  • Work-up: After the reaction is complete, a simple work-up procedure affords the target 4-aminomorpholine with high yield and purity[1].

Causality Behind Experimental Choices:

  • Weak Acid System: The use of carbon dioxide and water to create carbonic acid provides a milder and more environmentally benign alternative to traditional strong acids. This minimizes the potential for side reactions and reduces corrosive waste streams[1].

  • Bimetallic Catalyst: The combination of zinc powder and palladium on carbon offers a synergistic effect. Zinc acts as the primary reductant by generating hydrogen in situ, while palladium serves as a highly efficient hydrogenation catalyst, leading to improved reaction rates and yields[1].

Table 1: Comparison of Reducing Agents for 4-Nitrosomorpholine

Reducing AgentTypical YieldReaction ConditionsAdvantagesDisadvantages
Zn/Pd-C/CO2-H2OHighMild, aqueous systemEnvironmentally friendly, high yield, good product quality[1]May require specialized equipment for gas handling
TiCl3Reported in literatureVariesEffective for laboratory scaleStoichiometric reagent, generates metallic waste
Acetic Acid/AcetonitrileReported in literatureOrganic solvent systemMay offer good solubility for some substratesUse of organic solvents, potential for side reactions

Logical Relationship: Synthesis of 4-Aminomorpholine

cluster_0 Preparation of 4-Nitrosomorpholine cluster_1 Reduction to 4-Aminomorpholine Morpholine Morpholine 4-Nitrosomorpholine 4-Nitrosomorpholine Morpholine->4-Nitrosomorpholine Nitrosation (e.g., NaNO2, H+) 4-Aminomorpholine 4-Aminomorpholine 4-Nitrosomorpholine->4-Aminomorpholine Reduction (e.g., Zn/Pd-C, CO2/H2O)

Caption: General workflow for the synthesis of 4-aminomorpholine.

Synthesis of N-Aryl-4-Aminomorpholine Analogs

A significant class of 4-aminomorpholine analogs are those bearing an aromatic substituent on the nitrogen atom, such as 4-(4-aminophenyl)-morpholine. These are often synthesized by first attaching a nitroaryl group to the morpholine nitrogen, followed by reduction of the nitro group.

This two-step process is a common strategy for accessing N-aryl-4-aminomorpholines.

Experimental Protocol: Synthesis of 4-(4-aminophenyl)-morpholine

  • N-Arylation: Morpholine is reacted with an activated nitroaryl halide, such as 4-fluoronitrobenzene, in a nucleophilic aromatic substitution reaction. A base is typically used to scavenge the generated acid.

  • Reduction: The resulting 4-(4-nitrophenyl)morpholine is then reduced to the corresponding aniline derivative. Common reducing agents include catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid combinations (e.g., SnCl2, HCl).

Causality Behind Experimental Choices:

  • Activated Nitroaryl Halide: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the morpholine nitrogen.

  • Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, for substrates with other reducible functional groups, chemoselective reducing agents may be necessary.

Logical Relationship: Synthesis of 4-(4-aminophenyl)-morpholine

Morpholine Morpholine 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine Morpholine->4-(4-Nitrophenyl)morpholine Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->4-(4-Nitrophenyl)morpholine 4-(4-Aminophenyl)morpholine 4-(4-Aminophenyl)morpholine 4-(4-Nitrophenyl)morpholine->4-(4-Aminophenyl)morpholine Reduction (e.g., H2, Pd/C)

Caption: Synthesis of 4-(4-aminophenyl)-morpholine.

Synthesis of N-Alkyl-4-Aminomorpholine Analogs

The introduction of alkyl substituents on the 4-amino group can be achieved through various methods, including reductive amination and direct alkylation.

This method involves the reaction of 4-aminomorpholine with an aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Imine Formation: 4-Aminomorpholine is reacted with an aldehyde or ketone to form an intermediate imine or enamine.

  • Reduction: The intermediate is then reduced in situ to the corresponding N-alkylated product. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB).

Causality Behind Experimental Choices:

  • In Situ Reduction: Performing the reduction in the same pot as the imine formation is efficient and avoids the isolation of the potentially unstable imine intermediate.

  • Choice of Reducing Agent: STAB is a mild and selective reducing agent that is often preferred for reductive aminations as it does not readily reduce the starting aldehyde or ketone.

Logical Relationship: N-Alkylation via Reductive Amination

4-Aminomorpholine 4-Aminomorpholine Imine/Enamine Intermediate Imine/Enamine Intermediate 4-Aminomorpholine->Imine/Enamine Intermediate Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Imine/Enamine Intermediate N-Alkyl-4-aminomorpholine N-Alkyl-4-aminomorpholine Imine/Enamine Intermediate->N-Alkyl-4-aminomorpholine Reduction (e.g., NaBH(OAc)3)

Sources

Safety Operating Guide

4-Morpholinamine,3,3-dimethyl-(9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Morpholinamine, 3,3-dimethyl- (9CI) Proper Disposal Procedures CAS: 127957-05-5 Role: Senior Application Scientist

Executive Directive: The Hydrazine Protocol

Immediate Action Required: Treat 4-Morpholinamine, 3,3-dimethyl- (also known as 4-Amino-3,3-dimethylmorpholine) not merely as an organic base, but as a Hydrazine Derivative .

The presence of the exocyclic N-amino group (


) fundamentally alters its safety profile compared to standard morpholine. It acts as a reducing agent and possesses unique reactivity profiles—specifically with oxidizers and carbonyls—that dictate strict segregation protocols. Incineration  is the only authorized disposal method to ensure the complete destruction of the nitrogen-nitrogen bond.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure this protocol applies.

Parameter Data / Specification
Chemical Name 4-Morpholinamine, 3,3-dimethyl- (9CI)
Synonym 4-Amino-3,3-dimethylmorpholine
CAS Number 127957-05-5
Formula

Chemical Class Heterocyclic Amine / Hydrazine Derivative
Primary Hazards Corrosive (Skin/Eye), Combustible , Reducing Agent
Disposal Code D001 (Ignitable), D002 (Corrosive) - Check Local Regs

Pre-Disposal: Segregation & Compatibility

CRITICAL SAFETY WARNING: Improper mixing during waste accumulation is the #1 cause of laboratory accidents involving hydrazine derivatives.

  • 🚫 NO Oxidizers: Never add this waste to containers holding peroxides, nitrates, or permanganates. The reaction is exothermic and potentially explosive.

  • 🚫 NO Ketones/Aldehydes: Avoid mixing with Acetone or MEK waste streams. The hydrazine moiety reacts with carbonyls to form hydrazones . While not always explosive, this reaction generates heat, changes the waste's chemical properties, and can precipitate solids that clog disposal lines.

  • 🚫 NO Strong Acids: Mixing with strong acids (HCl,

    
    ) will generate immediate, intense heat via salt formation.
    
Approved Containment
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Venting: Use a vented cap if the waste solution is recently prepared or potentially reactive, to prevent pressure buildup.

Operational Disposal Protocol

Scenario A: Routine Waste Accumulation
  • Select Container: Use a dedicated amber glass or HDPE bottle.

  • Labeling: Affix a hazardous waste label.

    • Mandatory Text: "Hazardous Waste - Organic Amine/Hydrazine Derivative."

    • Constituents: List "4-Amino-3,3-dimethylmorpholine" and any co-solvents (e.g., "Methanol").

    • Hazard Checkboxes: Mark "Flammable," "Corrosive," and "Toxic."

  • pH Adjustment (Optional but Recommended): If the waste is highly basic (

    
    ), neutralize slowly with dilute acetic acid to pH 8-10 before combining with larger bulk organic waste drums, provided the drum does not contain incompatible species. If unsure, keep separate. 
    
Scenario B: Spill Cleanup (Small Scale < 500 mL)
  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Absorb: Do NOT use paper towels (cellulose can be a fire risk with hydrazines). Use an inert mineral absorbent like Vermiculite or Dry Sand .

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontaminate: Wipe the surface with a 5% dilute bleach solution to oxidize trace residues, followed by a water rinse. Note: Bleach reacts with the amine; ensure good ventilation.

Scenario C: Final Disposal
  • Method: High-Temperature Incineration .

  • Why: Biological treatment is often ineffective for N-N bond cleavage. Incineration ensures conversion to

    
    , 
    
    
    
    , and
    
    
    .
  • Logistics: Contact your EHS officer to schedule a "Lab Pack" pickup. Do not pour down the drain.

Decision Logic: Waste Stream Segregation

The following workflow illustrates the critical decision points for segregating this specific chemical to prevent accidents.

WasteSegregation Start Waste Generated: 4-Amino-3,3-dimethylmorpholine CheckMix Is it mixed with other chemicals? Start->CheckMix CheckOx Contains Oxidizers? (Peroxides, Nitrates) CheckMix->CheckOx Yes Dedicated Accumulate in Dedicated Amine/Hydrazine Stream CheckMix->Dedicated No (Pure) CheckKet Contains Ketones? (Acetone, MEK) CheckOx->CheckKet No Segregate SEGREGATE IMMEDIATELY Do Not Mix CheckOx->Segregate Yes (Explosion Risk) CheckKet->Segregate Yes (Heat/Precipitate) CheckKet->Dedicated No Incinerate Final Disposal: High-Temp Incineration Segregate->Incinerate Via Lab Pack Dedicated->Incinerate

Figure 1: Decision matrix for segregating 4-Amino-3,3-dimethylmorpholine waste to avoid incompatible reactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15370629 (Related Analog Structure). Retrieved from [Link][1]

  • World Health Organization (WHO). Hydrazine (Environmental Health Criteria 68). International Programme on Chemical Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Morpholinamine,3,3-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-Morpholinamine, 3,3-dimethyl- (CAS: 127957-05-5)[1][2]

Executive Safety Summary

Target Chemical: 4-Morpholinamine, 3,3-dimethyl- (9CI) CAS Registry Number: 127957-05-5 Synonyms: 4-Amino-3,3-dimethylmorpholine; 3,3-Dimethyl-4-morpholinamine.[1][2] Molecular Formula: C₆H₁₄N₂O[2]

Urgent Hazard Identification: This compound is a functionalized hydrazine derivative containing a morpholine ring. While specific toxicological data for this exact isomer is limited, Read-Across Toxicology from structural analogs (Morpholine, 4-Aminomorpholine, and Hydrazine) mandates that you treat this substance as:

  • Severe Skin/Eye Corrosive: High potential for irreversible eye damage and skin burns (Amine/Morpholine characteristic).

  • Skin Sensitizer & Permeator: Morpholine derivatives rapidly penetrate the skin.

  • Potential Genotoxin: The N-N (hydrazine) bond implies potential mutagenic properties.

  • Reducing Agent: Incompatible with strong oxidizers.

Risk Assessment & Hazard Profiling (The "Why")

To ensure scientific integrity, we apply Functional Group Extrapolation to determine safety protocols where specific SDS data is sparse.

Functional MoietyHazard ImplicationOperational Consequence
N-Amino Group (Hydrazine-like) Potential carcinogenicity/mutagenicity; Reducing agent.[1][2]Zero-Skin-Contact Policy. Use closed systems or laminate gloves.[1][2] Segregate from oxidizers (e.g., peroxides, nitric acid).
Morpholine Ring High solvent power; Rapid skin absorption; Corrosive to mucous membranes.Standard Nitrile gloves are insufficient for prolonged contact.[3] Fume hood use is mandatory to prevent respiratory edema.
Dimethyl Substitution Increases lipophilicity (fat solubility).Enhanced ability to penetrate the blood-brain barrier or cell membranes compared to base morpholine.

PPE Matrix: The Defense System

Core Directive: Do not rely on standard laboratory PPE. This compound requires "Barrier-Intensive" protection.

A. Hand Protection (Critical)

Standard nitrile exam gloves degrade rapidly when exposed to morpholine derivatives.[4]

Exposure TypeRecommended MaterialBrand/Model ExamplesMax Wear Time
Primary Handling (Solids/Liquids) Laminate Film (Silver Shield / 4H)Ansell Barrier; North Silver Shield> 4 Hours
Splash Protection Only Double Nitrile (High Thickness)Kimberly-Clark Purple Nitrile (Double gloved)Change immediately upon splash.[1][2]
Heavy Exposure / Spills Butyl Rubber Showa Butyl; Honeywell Butyl> 8 Hours
B. Eye & Face Protection[5][6][7][8][9]
  • Primary: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to vapor/corrosivity risks.

  • Secondary: 8-inch Face Shield required during pouring, synthesis, or waste transfer.[1]

C. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Emergency Only): Full-face respirator with P100/Organic Vapor (OV) cartridges.[2] Note: Amine vapors have poor warning properties; do not rely on smell.[2]

D. Body Protection
  • Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • High Risk: Chemical-resistant apron (Tychem® or PVC) over the lab coat during transfer.

Operational Protocol: The "Closed Loop" Method

This protocol minimizes exposure by treating the vessel, not just the user, as part of the containment system.

Step 1: Pre-Operational Check
  • Verify Ventilation: Ensure fume hood is active.

  • Glove Integrity Test: Inflate inner nitrile gloves to check for pinholes before donning outer Laminate/Butyl gloves.

  • Neutralizer Prep: Prepare a tray with weak acid neutralizer (e.g., dilute citric acid) and absorbent pads before opening the bottle.

Step 2: Weighing & Transfer
  • Solid State: If the substance is a solid, use a static-free disposable spatula . Do not reuse spatulas to prevent cross-contamination.

  • Liquid State: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.[1][2] Avoid standard air-displacement pipettes as amine vapors can corrode the internal piston.[1][2]

Step 3: Reaction/Usage
  • Incompatibility Check: Ensure reaction flask contains NO strong oxidizers (Permanganates, Peroxides, Halogens). The hydrazine moiety can react violently.

  • Temperature Control: Add the reagent slowly. Amines often generate heat (exothermic) upon protonation or reaction.

Step 4: Decontamination[2]
  • Wipe all exterior surfaces of the reagent bottle with a dry tissue, then a solvent-dampened tissue (Ethanol/Water) before returning to storage.

  • Dispose of wipes immediately into solid hazardous waste.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling 4-Morpholinamine, 3,3-dimethyl- StateCheck Determine Physical State & Quantity Start->StateCheck SmallSolid Small Scale Solid (< 1g) StateCheck->SmallSolid LiquidOrLarge Liquid or Large Scale (> 1g) StateCheck->LiquidOrLarge GloveChoice1 Double Nitrile Gloves (Change every 30 mins) SmallSolid->GloveChoice1 GloveChoice2 Laminate (Silver Shield) or Butyl Rubber LiquidOrLarge->GloveChoice2 HoodCheck Is Fume Hood Available? GloveChoice1->HoodCheck GloveChoice2->HoodCheck RespAction STOP WORK. Move to Hood. HoodCheck->RespAction No Proceed Proceed with Splash Goggles + Lab Coat HoodCheck->Proceed Yes

Figure 1: Decision Logic for PPE Selection based on quantity and physical state. Note the strict requirement for Laminate/Butyl gloves for liquids due to permeation risks.

Emergency Response & Disposal

A. Exposure Response
  • Eye Contact: IMMEDIATE flush for 15 minutes.[5][6][7] Time is critical to prevent corneal opacity. Hold eyelids open.

  • Skin Contact: Do not use solvents (alcohol/acetone) to wash skin; this increases absorption. Wash with copious soap and water for 15 minutes.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

B. Spills (Small Scale < 50mL/g)
  • Evacuate the immediate area.

  • Don PPE: Butyl gloves, Goggles, Face Shield.

  • Absorb: Use a Universal Absorbent or Vermiculite. Do not use paper towels alone (rapid evaporation).[2]

  • Neutralize: Treat the absorbent mixture with a dilute acid solution (e.g., 5% Citric Acid) to convert the volatile amine into a non-volatile salt.

  • Collect: Scoop into a hazardous waste bag/container. Label "Corrosive/Toxic - Hydrazine Derivative."

C. Disposal Strategy
  • Waste Stream: High BTU Incineration.

  • Segregation: NEVER mix with Oxidizing Acid waste (Nitric/Chromic) or Peroxide waste. This can cause an explosion.

  • Labeling: Clearly mark as "Basic Organic Amine" and "Suspected Carcinogen."

References

  • Chemical Identity & Structure

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124164 (Analog: 4-Morpholineethanamine). Retrieved from [Link]

    • Source: iChemistry.cn. (n.d.). CAS 127957-05-5 Data Sheet.[1][2] Retrieved from [Link]

  • Glove Permeation Data (Morpholine Read-Across)
  • Hydrazine/Amine Hazard Handling

    • Source: National Institute for Occupational Safety and Health (NIOSH). (2024).[8][9] Hydrazines: Occupational Safety & Health. Retrieved from [Link][1][2]

  • Laboratory Safety Standards

    • Source: Occupational Safety and Health Administration (OSHA).[8] (2024).[8][9] Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.